molecular formula C3H8O4S B037201 Isopropyl hydrogen sulphate CAS No. 6914-90-5

Isopropyl hydrogen sulphate

Katalognummer: B037201
CAS-Nummer: 6914-90-5
Molekulargewicht: 140.16 g/mol
InChI-Schlüssel: IVNFTPCOZIGNAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isopropyl hydrogen sulphate is a key organosulfate ester of significant interest in synthetic organic chemistry and biochemical research. Its primary research value lies in its role as a versatile alkylating agent and a reactive intermediate for introducing the isopropyl group into complex molecular architectures. Researchers utilize this compound in the synthesis of isopropyl ethers, sulfate ester derivatives, and other fine chemicals, where its reactivity can be harnessed under controlled conditions. The mechanism of action typically involves nucleophilic substitution (SN2), where the sulfate moiety acts as an excellent leaving group, facilitating the transfer of the isopropyl cation to a nucleophilic acceptor. This property makes it invaluable for studying reaction kinetics, stereochemistry, and the development of novel synthetic methodologies. Furthermore, its applications extend to the field of chemical biology for probing enzyme mechanisms and modifying biomolecules, providing critical insights into sulfate transfer processes and metabolic pathways. Supplied as a high-purity reagent, our this compound is manufactured to ensure consistent performance and reliability for your most demanding laboratory investigations.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

propan-2-yl hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O4S/c1-3(2)7-8(4,5)6/h3H,1-2H3,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNFTPCOZIGNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10219202
Record name Isopropyl hydrogen sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6914-90-5
Record name 1-Methylethyl hydrogen sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6914-90-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isopropyl hydrogen sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isopropyl hydrogen sulphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10219202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isopropyl hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.292
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of Isopropyl Hydrogen Sulphate from Isopropanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of isopropyl hydrogen sulphate from isopropanol (B130326). It covers the underlying chemical principles, detailed experimental protocols, and relevant quantitative data to support research and development in this area. This compound is a significant intermediate in various chemical processes, including the production of isopropanol and its derivatives, and serves as a versatile reagent in organic synthesis.

Introduction

This compound, also known as propan-2-yl hydrogen sulfate (B86663), is an organosulfate compound with the chemical formula (CH₃)₂CHOSO₃H. Its synthesis is a fundamental reaction in organic chemistry, primarily involving the esterification of isopropanol with a strong sulfating agent. The "strong-acid" process for manufacturing isopropyl alcohol, for instance, relies on the formation of this compound as a key intermediate through the reaction of propylene (B89431) with sulfuric acid.[1][2] This guide will focus on the direct synthesis from isopropanol, a common laboratory and industrial procedure.

Chemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and characterization.

PropertyValueReference
Molecular Formula C₃H₈O₄S[3]
Molecular Weight 140.16 g/mol [1]
Melting Point 245 °C[4]
Density 1.356 g/cm³[4]
pKa (Predicted) -2.84 ± 0.15[4]

Spectroscopic Data for Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton on the carbon atom bonded to the sulfate group (the methine proton) is expected to show a signal in the range of δ 4.5–5.0 ppm. The methyl protons of the isopropyl group typically produce a doublet around δ 1.2–1.4 ppm.[5]

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: A key diagnostic absorption for this compound is the S=O stretch, which is expected in the range of 1250–1150 cm⁻¹.[5]

Synthesis of this compound from Isopropanol

The primary method for synthesizing this compound in a laboratory setting is the direct reaction of isopropanol with concentrated sulfuric acid. This reaction is an esterification process where the hydroxyl group of the alcohol attacks the sulfur atom of sulfuric acid.

3.1. Reaction Mechanism

The reaction proceeds through the protonation of the isopropanol's hydroxyl group by the strong acid, followed by the loss of a water molecule to form a secondary carbocation. The hydrogensulfate ion then acts as a nucleophile, attacking the carbocation to form this compound.

reaction_mechanism cluster_step1 Step 1: Protonation of Isopropanol cluster_step2 Step 2: Formation of this compound Isopropanol (CH₃)₂CHOH Protonated_Isopropanol (CH₃)₂CHOH₂⁺ Isopropanol->Protonated_Isopropanol + H⁺ H2SO4 H₂SO₄ HSO4- HSO₄⁻ Protonated_Isopropanol_2 (CH₃)₂CHOH₂⁺ Product (CH₃)₂CHOSO₃H Protonated_Isopropanol_2->Product + HSO₄⁻ HSO4-_2 HSO₄⁻ H2O H₂O

Caption: Reaction mechanism for the synthesis of this compound.

3.2. Experimental Protocol

This protocol is based on the direct sulfation of isopropanol.

Materials:

  • Isopropanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Chloride (brine) solution

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Cool the isopropanol in a round-bottom flask placed in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled isopropanol with continuous stirring. A molar ratio of alcohol to acid of 1:1.2 is recommended to minimize the formation of the di-ester by-product.[5] The temperature should be maintained between 5-10°C to prevent side reactions.[3]

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for a specified period.

  • Carefully pour the reaction mixture into a separatory funnel containing cold saturated brine solution.

  • Wash the organic layer to remove unreacted isopropanol and excess acid.

  • Separate the layers and collect the organic phase containing the crude this compound.

  • Purify the product by vacuum distillation.[3]

3.3. Experimental Workflow

experimental_workflow start Start reactants Cool Isopropanol in Ice Bath start->reactants addition Slowly Add Concentrated H₂SO₄ (5-10°C) reactants->addition reaction Stir Reaction Mixture addition->reaction workup Pour into Saturated Brine reaction->workup extraction Wash with Brine in Separatory Funnel workup->extraction separation Separate Organic Layer extraction->separation purification Vacuum Distillation separation->purification product This compound purification->product

Caption: Experimental workflow for this compound synthesis.

Quantitative Data

ParameterConditionResultReference
Synthesis from Propylene 25°C70% yield of monoisopropyl sulfate[1]
Molar Ratio (Alcohol:Acid) 1:1.2Minimizes di-ester formation[5]
Reaction Temperature 5-10°CAvoids by-product formation[3]

Alternative Synthesis Route: Reaction with Chlorosulfonic Acid

An alternative method for the synthesis of this compound involves the reaction of isopropanol with chlorosulfonic acid. This reaction is typically rapid and exothermic, requiring careful temperature control to minimize the formation of byproducts.

Safety Considerations

  • Concentrated sulfuric acid and chlorosulfonic acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • The reaction of isopropanol with sulfuric acid is exothermic and requires careful temperature control to prevent runaway reactions.

  • This compound is an irritating chemical, and contact with skin and eyes should be avoided.[3]

Conclusion

The synthesis of this compound from isopropanol is a well-established and important reaction in organic chemistry. By carefully controlling reaction conditions, particularly temperature and reactant ratios, a good yield of the desired product can be obtained. This guide provides the necessary theoretical background, experimental protocols, and quantitative data to assist researchers and professionals in the successful synthesis and application of this versatile chemical intermediate.

References

Isopropyl Hydrogen Sulphate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl hydrogen sulphate, also known as propan-2-yl hydrogen sulfate, is an organosulfate compound with the chemical formula C₃H₈O₄S.[1][2] It is a significant intermediate in various industrial chemical processes, most notably in the "strong-acid" process for the production of isopropyl alcohol from propylene (B89431).[3][4] Its utility also extends to the synthesis of specialty chemicals, polymers, and pharmaceuticals, where it functions as a reactive intermediate, an acid catalyst, and a precursor in the production of detergents and cleaning agents.[2][5][6][7] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, chemical behavior, and analytical methodologies related to this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and for the design of processes in which it is involved.

PropertyValueSource(s)
Molecular Formula C₃H₈O₄S[1][2][5][6][8]
Molecular Weight 140.16 g/mol [1][2][6]
IUPAC Name propan-2-yl hydrogen sulfate[1][9]
CAS Number 6914-90-5[1][2][9]
Appearance Colorless, odorless liquid[5]
Density 1.1155 g/cm³ at 15 °C[3]
Melting Point 245 °C[2][3]
pKa (predicted) -2.84[2][3]
Solubility Highly soluble in water and polar organic solvents.[5]

Synthesis of this compound

This compound is primarily synthesized through the reaction of propylene or isopropyl alcohol with concentrated sulfuric acid. The "strong-acid" process, which utilizes propylene, is a common industrial method.[4] For laboratory-scale synthesis, the reaction of isopropyl alcohol with sulfuric acid is often employed.

Synthesis from Isopropyl Alcohol and Sulfuric Acid: A Laboratory-Scale Protocol

This protocol describes a general procedure for the synthesis of this compound from isopropyl alcohol and concentrated sulfuric acid.

Materials:

  • Isopropyl alcohol

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Saturated brine solution

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Place a round-bottom flask containing a magnetic stir bar in an ice bath to maintain a low temperature.

  • Add a measured amount of concentrated sulfuric acid to the flask and begin stirring.

  • Slowly add isopropyl alcohol to the stirred sulfuric acid dropwise using a dropping funnel. The temperature of the reaction mixture should be carefully monitored and maintained between 5-10°C to minimize the formation of byproducts.[3]

  • After the addition is complete, continue stirring the mixture in the ice bath for a specified period to ensure the reaction goes to completion.

  • Once the reaction is complete, the mixture is carefully transferred to a separatory funnel.

  • The mixture is then washed with a saturated brine solution to remove any unreacted isopropyl alcohol and excess water.[3]

  • The organic layer containing the this compound is separated.

  • The final product can be purified by vacuum distillation.[3]

Logical Flow of Synthesis:

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up cluster_purification Purification Isopropyl Alcohol Isopropyl Alcohol Mixing_Cooling Mixing under Cooling (5-10°C) Isopropyl Alcohol->Mixing_Cooling Conc. Sulfuric Acid Conc. Sulfuric Acid Conc. Sulfuric Acid->Mixing_Cooling Washing Washing with Saturated Brine Mixing_Cooling->Washing Separation Phase Separation Washing->Separation Distillation Vacuum Distillation Separation->Distillation Product Product Distillation->Product Isopropyl Hydrogen Sulphate G HPLC Analysis Workflow Sample_Prep Sample Preparation (Dilution in Mobile Phase) Injection Injection into HPLC System Sample_Prep->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration & Quantification) Detection->Data_Analysis Result Result Data_Analysis->Result

References

"isopropyl hydrogen sulphate CAS number and synonyms"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl Hydrogen Sulphate

This technical guide provides a comprehensive overview of this compound, a significant organosulfur compound. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical identity, physicochemical properties, synthesis protocols, analytical methods, and applications.

Chemical Identity and Properties

This compound, an organosulfate compound, serves primarily as a reactive intermediate in various chemical syntheses.[1][2] Its acidic nature and the presence of the sulfate (B86663) group make it a valuable reagent and catalyst.[2][3]

Identifiers and Synonyms

The compound is recognized by several names and registry numbers across different chemical databases.

IdentifierValue
CAS Number 6914-90-5[4][5][6][7][8]
IUPAC Name propan-2-yl hydrogen sulfate[7][8][]
Molecular Formula C₃H₈O₄S[4][5][6][7][]
InChI Key IVNFTPCOZIGNAE-UHFFFAOYSA-N[4][6][]
Canonical SMILES CC(C)OS(=O)(=O)O[3][6][7]
EINECS 230-021-2[4][5][6]

The following table lists the common synonyms used to refer to this compound.

Synonyms
Isopropyl hydrogen sulfate[5][6][]
Propan-2-yl hydrogen sulfate[4][]
Sulfuric acid, mono(1-methylethyl) ester[2][4][6]
Isopropyl sulfuric acid[3][6][]
1-Methylethyl hydrogen sulfate[2][3][8]
Monoisopropyl sulfate[2][6]
Physicochemical Properties

The quantitative physical and chemical properties of this compound are summarized below.

PropertyValue
Molecular Weight ~140.16 g/mol [3][4][6][8]
Melting Point 245 °C[5][6]
Density 1.356 g/cm³[5]
pKa (Predicted) -2.84 ± 0.15[5][6]
LogP -0.609[4]
Appearance Colorless to pale yellow liquid[2]
Solubility Highly soluble in water and polar organic solvents[2][5]

Synthesis and Experimental Protocols

This compound is a key intermediate in the "strong-acid" process for manufacturing isopropyl alcohol.[1] The primary synthesis route involves the direct reaction of propylene (B89431) with sulfuric acid.[1][7]

Synthesis from Propylene (Direct Alkylation)

This industrial method involves the reaction of liquid propylene with concentrated sulfuric acid. The process forms a mixture of monoisopropyl and a smaller amount of diisopropyl sulphate, which can then be hydrolyzed to produce isopropyl alcohol.[1]

Experimental Protocol:

  • Reactant Preparation : Use concentrated sulfuric acid (87.5-95%).[1]

  • Reaction Conditions : Introduce liquid propylene into the sulfuric acid under controlled conditions. Maintain the reaction temperature at approximately 25°C and the pressure at 165 lbs. per sq. inch to optimize the formation of the monoester.[1] To prevent side reactions such as dehydration, the temperature should ideally be kept below 40°C.[1]

  • Product Formation : The reaction yields this compound as the primary intermediate.[1][7]

  • Hydrolysis (Optional) : The resulting sulfate esters are subsequently hydrolyzed with water to produce isopropyl alcohol and regenerate the sulfuric acid.[1]

G cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products cluster_hydrolysis Optional Next Step Propylene Propylene (liquid) Reaction Direct Alkylation (25°C, 165 psi) Propylene->Reaction SulfuricAcid Sulfuric Acid (87.5-95%) SulfuricAcid->Reaction IPHS This compound Reaction->IPHS Primary Intermediate DIPS Diisopropyl Sulphate (by-product) Reaction->DIPS Hydrolysis Hydrolysis (with Water) IPHS->Hydrolysis IPA Isopropyl Alcohol Hydrolysis->IPA RegenAcid Regenerated H₂SO₄ Hydrolysis->RegenAcid

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Isopropyl Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl hydrogen sulphate (IHS), a monoalkyl sulphate ester, is a reactive intermediate with significant applications in organic synthesis and industrial chemistry.[1] Its utility as an alkylating agent and its role in the "strong-acid" process for isopropanol (B130326) production underscore the importance of a thorough understanding of its molecular characteristics.[1][2] This technical guide provides a comprehensive overview of the molecular structure, bonding, physicochemical properties, and synthesis of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with key spectroscopic data for its characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug development, and related scientific disciplines.

Molecular Structure and Bonding

This compound, with the chemical formula C₃H₈O₄S, consists of an isopropyl group bonded to a hydrogen sulphate moiety through an oxygen atom.[2] The central sulphur atom is bonded to four oxygen atoms in a tetrahedral arrangement.

The electronic structure of this compound is significantly influenced by the strong electron-withdrawing nature of the sulphate group (-OSO₃H).[1] This inductive effect results in a partial positive charge on the adjacent isopropyl group, particularly on the methine carbon, making it susceptible to nucleophilic attack. This inherent reactivity is the basis for its utility as an alkylating agent in organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₃H₈O₄S[2][3][4]
Molecular Weight ~140.16 g/mol [2]
CAS Number 6914-90-5[1][2][5]
Appearance Colorless, odorless liquid[3]
Melting Point 245 °C[4]
Density 1.1155 g/cm³ at 15°C[1]
Predicted pKa -2.84[1]
Solubility Highly soluble in water and polar organic solvents[3]

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound. The expected spectroscopic data are summarized below.

Spectroscopic TechniqueCharacteristic Peaks/SignalsReference(s)
¹H NMR δ 4.5–5.0 ppm (doublet, 1H, CH), δ 1.2–1.4 ppm (doublet, 6H, CH₃)[1]
FT-IR (cm⁻¹) 1250–1150 (strong, S=O stretch)[1]
Mass Spectrometry (ESI) [M-H]⁻ at m/z 139[1]
UV Detection Wavelength 210 nm[1]

Synthesis of this compound

This compound is primarily synthesized through the electrophilic addition of sulphuric acid to propene or the esterification of isopropanol with sulphuric acid.

Synthesis from Propene and Sulphuric Acid

This industrial method, often referred to as the "strong-acid" process, involves the reaction of propene with concentrated sulphuric acid.[2] The reaction proceeds via an electrophilic addition mechanism, following Markovnikov's rule, where the hydrogen atom of the sulphuric acid adds to the carbon of the double bond with the greater number of hydrogen atoms, leading to the formation of a more stable secondary carbocation intermediate. This is followed by the attack of the hydrogen sulphate anion to yield this compound.

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Propene Propene (C3H6) Carbocation Secondary Carbocation Intermediate Propene->Carbocation Electrophilic Attack (Slow Step) SulfuricAcid Sulfuric Acid (H2SO4) SulfuricAcid->Carbocation IHS This compound Carbocation->IHS Nucleophilic Attack (Fast Step)

Figure 1: Reaction pathway for the synthesis of this compound from propene.
Experimental Protocol: Synthesis from Isopropanol

This method is more suitable for laboratory-scale synthesis.

Materials:

  • Isopropanol

  • Concentrated sulphuric acid (98%)

  • Ice bath

  • Stirring apparatus

  • Dropping funnel

  • Reaction flask

Procedure:

  • Place a known volume of isopropanol in a reaction flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to maintain a low temperature.

  • Slowly add concentrated sulphuric acid dropwise from the dropping funnel to the isopropanol with continuous stirring. The reaction is exothermic, and the temperature should be carefully controlled to remain below 10°C to minimize side reactions such as dehydration to propene.

  • After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.

  • The resulting product is a mixture containing this compound, unreacted starting materials, and potentially diisopropyl sulphate as a byproduct. Further purification steps, such as extraction and distillation, may be required depending on the desired purity.

Analysis of this compound

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis and quantification of this compound.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[6]

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water. A typical starting condition would be a high percentage of water, with the acetonitrile concentration increasing over the course of the analysis.[6]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection Wavelength: 210 nm[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh a sample of the reaction mixture or product.

  • Dissolve the sample in the initial mobile phase composition (high water content).

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

G cluster_workflow General Experimental Workflow Start Synthesis of IHS ReactionWorkup Reaction Work-up (e.g., Quenching, Extraction) Start->ReactionWorkup Purification Purification (e.g., Distillation, Chromatography) ReactionWorkup->Purification Characterization Characterization Purification->Characterization Analysis Purity & Yield Determination Characterization->Analysis End Final Product Analysis->End

Figure 2: A general workflow for the synthesis and analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, properties, synthesis, and analysis of this compound. The information presented, including tabulated data and experimental protocols, serves as a foundational resource for scientists and researchers. While a qualitative understanding of the molecule's electronic structure is established, further computational and experimental studies to determine precise bond lengths and angles would provide a more complete picture of its molecular geometry. The methodologies outlined for synthesis and analysis offer practical guidance for laboratory applications. A thorough understanding of this reactive intermediate is essential for its effective utilization in the development of novel chemical entities and processes.

References

In-Depth Technical Guide: Thermodynamic Data for Isopropyl Hydrogen Sulphate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data associated with the formation of isopropyl hydrogen sulphate. Due to the limited availability of direct experimental data for certain thermodynamic properties of the product, this guide combines experimentally determined values with computationally estimated data to offer a more complete profile. Detailed methodologies for the cited experiments, where available, and generalized protocols are also provided.

Reaction Overview

This compound ((CH₃)₂CHOSO₃H) is an alkyl sulfate (B86663) ester typically formed through the electrophilic addition of sulfuric acid to propene. This reaction is of interest in various chemical synthesis processes.

Reaction:

C₃H₆ (g) + H₂SO₄ (l) ⇌ (CH₃)₂CHOSO₃H (l)

Thermodynamic Data

The thermodynamic properties of the formation of this compound are summarized below. The data includes experimentally determined enthalpy of reaction and thermodynamic properties of the reactants obtained from established databases, alongside estimated properties for this compound calculated using the Joback group contribution method.

Experimental Data

The sole experimentally determined thermodynamic value found in the literature for the formation of this compound is the enthalpy of reaction.

Table 1: Experimental Enthalpy of Reaction for this compound Formation

ParameterValueUnitsPhaseReference
Enthalpy of Reaction (ΔrH°)-38.0 ± 0.8kJ/molLiquidEntelis, Korovina, et al., 1960[1]
Thermodynamic Properties of Reactants

The following table presents the standard thermodynamic properties of the reactants, propene and sulfuric acid, which are essential for thermodynamic calculations.

Table 2: Standard Thermodynamic Properties of Reactants (at 298.15 K and 1 bar)

CompoundFormulaPhaseΔfH° (kJ/mol)ΔfG° (kJ/mol)S° (J/mol·K)Source
PropeneC₃H₆Gas20.4162.72267.05NIST WebBook
Sulfuric AcidH₂SO₄Liquid-813.99-690.00156.9NIST WebBook
Estimated Thermodynamic Properties of this compound

Disclaimer: The Joback method is an estimation technique and the provided values may have a degree of inaccuracy. They should be used with an understanding of this limitation. The group contribution for the sulfate ester group (-OSO2O- as part of a larger structure) is not commonly tabulated and has been estimated based on contributions for similar sulfur-oxygen functional groups, which may increase the uncertainty of the results.

Table 3: Estimated Thermodynamic Properties of this compound (at 298.15 K)

ParameterEstimated ValueUnits
Standard Enthalpy of Formation (ΔfH°)-831.58kJ/mol
Standard Gibbs Free Energy of Formation (ΔfG°)-665.28kJ/mol
Standard Molar Entropy (S°)358.93J/mol·K

Experimental Protocols

Determination of Enthalpy of Reaction (Specific)

The experimental value for the enthalpy of reaction cited from Entelis, Korovina, et al. (1960) was determined for the absorption of propylene (B89431) into a sulfuric acid-water system.[1] Unfortunately, the full text of this publication, originally in Russian, is not widely accessible, preventing a detailed reproduction of the specific experimental protocol used. The method is cited as "Eqk," suggesting it was derived from equilibrium measurements at different temperatures.

Generalized Calorimetric Protocol for Gas-Liquid Reaction

A generalized experimental protocol for determining the enthalpy of a gas-liquid reaction, such as the formation of this compound, using a reaction calorimeter is outlined below.

Objective: To measure the heat evolved or absorbed during the reaction of propene gas with liquid sulfuric acid to determine the enthalpy of reaction (ΔrH°).

Apparatus:

  • Reaction Calorimeter: A well-insulated vessel equipped with a stirrer, temperature probe (e.g., a high-precision thermistor or platinum resistance thermometer), a gas inlet tube, and a system for calibrating the heat capacity of the calorimeter.

  • Gas Flow Control: A mass flow controller to accurately measure and control the flow rate of propene gas.

  • Thermostatting System: A circulating bath to maintain the initial temperature of the calorimeter and reactants.

  • Data Acquisition System: To record temperature and gas flow data over time.

Procedure:

  • Calorimeter Calibration:

    • The heat capacity of the calorimeter containing a known mass of sulfuric acid is determined. This is typically done by electrical calibration, where a known amount of electrical energy is supplied by a heater immersed in the liquid, and the resulting temperature rise is measured.

  • Reaction Measurement:

    • A precise mass of concentrated sulfuric acid is placed in the reaction calorimeter.

    • The calorimeter is brought to the desired initial temperature (e.g., 298.15 K) using the thermostatting system.

    • Once the temperature is stable, the data acquisition system is started to record the baseline temperature.

    • Propene gas is introduced into the sulfuric acid through the gas inlet tube at a constant, known flow rate. The gas should be bubbled through the liquid to ensure good mixing and reaction.

    • The temperature of the reaction mixture is continuously recorded. The reaction is exothermic, so a temperature increase is expected.

    • The flow of propene is stopped after a sufficient amount has been added to produce a measurable temperature change, ensuring that propene is the limiting reactant.

    • The temperature is monitored until it reaches a maximum and then starts to cool.

  • Data Analysis:

    • The total heat evolved (q_total) during the reaction is calculated from the observed temperature change (ΔT), the mass of the solution, the specific heat capacity of the solution, and the heat capacity of the calorimeter.

    • Corrections for heat loss to the surroundings during the reaction are applied, often by extrapolating the cooling curve back to the time of mixing.

    • The number of moles of propene reacted is calculated from the flow rate and the duration of the gas addition.

    • The enthalpy of reaction (ΔrH°) is then calculated by dividing the total corrected heat evolved by the number of moles of the limiting reactant (propene).

Diagrams

Reaction Pathway for this compound Formation

The following diagram illustrates the formation of this compound from propene and sulfuric acid.

G Propene Propene (C₃H₆) Product This compound ((CH₃)₂CHOSO₃H) Propene->Product + H₂SO₄ SulfuricAcid Sulfuric Acid (H₂SO₄) SulfuricAcid->Product

Caption: Formation of this compound.

Logical Relationship of Thermodynamic Data

This diagram shows the logical flow for determining the Gibbs free energy of reaction from enthalpy and entropy data.

G Enthalpy Enthalpy of Reaction (ΔrH°) (Experimental or Calculated) Gibbs Gibbs Free Energy of Reaction (ΔrG°) Enthalpy->Gibbs ΔrG° = ΔrH° - TΔrS° Entropy Entropy of Reaction (ΔrS°) (Calculated from S° values) Entropy->Gibbs

Caption: Calculation of Gibbs Free Energy of Reaction.

References

An In-depth Technical Guide to the Solubility of Isopropyl Hydrogen Sulphate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of isopropyl hydrogen sulphate in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility characteristics, detailed experimental protocols for solubility determination, and relevant chemical synthesis information.

General Solubility Profile

This compound is qualitatively described as a colorless, odorless liquid that is soluble in polar organic solvents.[1] Sources frequently mention its solubility in alcohols and ethers.[2] One source suggests it is highly soluble in water and polar organic solvents, while another indicates it is insoluble in water.[1][2] This discrepancy highlights the need for empirical determination of its solubility in aqueous and organic media for specific applications.

Data on Solubility in Organic Solvents

SolventTemperature (°C)Solubility
AlcoholsNot SpecifiedSoluble[2]
EthersNot SpecifiedSoluble[2]
Polar Organic SolventsNot SpecifiedHighly Soluble[1]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the esterification of isopropanol (B130326) with sulfuric acid.[2] This process is a key step in the indirect hydration of propylene (B89431) to produce isopropyl alcohol.[3]

Materials:

  • Isopropanol

  • Concentrated sulfuric acid

  • Saturated brine solution

  • Ice bath

  • Reaction flask with a stirrer and dropping funnel

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Cool the concentrated sulfuric acid in a reaction flask placed in an ice bath.

  • Slowly add isopropanol to the cooled sulfuric acid with constant stirring, maintaining the temperature between 5-10°C to minimize the formation of by-products.[2]

  • After the addition is complete, allow the reaction mixture to stir for a specified period to ensure complete reaction.

  • Wash the mixture with a saturated brine solution to remove moisture and any unreacted isopropanol.[2]

  • Separate the organic layer containing this compound using a separatory funnel.

  • Purify the product by vacuum distillation.[2]

Determination of Solubility in an Organic Solvent

The solubility of this compound in a given organic solvent can be determined using various established methods. The gravimetric method is a straightforward and common technique.

This method involves preparing a saturated solution of the solute in the solvent and then determining the mass of the solute in a known mass or volume of the solvent.[4][5]

Materials:

  • This compound

  • Selected organic solvent

  • Thermostatic bath or shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filter with a compatible membrane)

  • Evaporating dish or pre-weighed vial

  • Oven

Procedure:

  • Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container.

  • Agitate the mixture at a constant temperature using a thermostatic shaker or magnetic stirrer until equilibrium is reached. This may take several hours.

  • Once equilibrium is achieved, allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a syringe filter is recommended.

  • Transfer the clear saturated solution to a pre-weighed evaporating dish or vial.

  • Record the mass of the dish/vial with the solution.

  • Evaporate the solvent in a well-ventilated fume hood or under a gentle stream of inert gas. For higher boiling point solvents, a vacuum oven at a suitable temperature may be used.

  • Once the solvent is completely evaporated, weigh the dish/vial containing the solid residue.

  • The mass of the dissolved this compound is the final mass of the dish/vial minus the initial mass of the empty dish/vial.

  • The solubility can then be expressed in terms of g/100 mL or g/100 g of the solvent.

If this compound exhibits absorbance at a specific wavelength in the UV-Vis spectrum, a spectrophotometric method can be employed for solubility determination. This method is particularly useful for analyzing a large number of samples.[6][7]

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • This compound

  • Selected organic solvent

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Solubility Determination:

    • Prepare a saturated solution of this compound in the solvent as described in the gravimetric method (steps 1-3).

    • Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

    • Use the calibration curve to determine the concentration of the diluted solution.

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the given temperature.

Visualizations

The following diagrams illustrate the synthesis of this compound and a general workflow for its solubility determination.

Synthesis_of_Isopropyl_Hydrogen_Sulphate Synthesis of this compound Isopropanol Isopropanol ReactionVessel Reaction Vessel (5-10°C) Isopropanol->ReactionVessel H2SO4 Concentrated Sulfuric Acid H2SO4->ReactionVessel Washing Washing with Saturated Brine ReactionVessel->Washing Reaction Mixture Separation Separation Washing->Separation Distillation Vacuum Distillation Separation->Distillation Organic Layer Product Isopropyl Hydrogen Sulphate Distillation->Product

Caption: Synthesis of this compound.

Solubility_Determination_Workflow General Workflow for Solubility Determination Start Start: Excess Solute + Solvent Equilibration Equilibration at Constant Temperature (e.g., shaking) Start->Equilibration Separation Separation of Solid and Liquid Phases (e.g., filtration) Equilibration->Separation Analysis Analysis of Saturated Solution Separation->Analysis Gravimetric Gravimetric Method: Evaporate Solvent, Weigh Residue Analysis->Gravimetric Option 1 Spectrophotometric Spectrophotometric Method: Dilute and Measure Absorbance Analysis->Spectrophotometric Option 2 Result Calculate Solubility (e.g., g/100mL) Gravimetric->Result Spectrophotometric->Result

Caption: General Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Synthesis of Isopropyl Hydrogen Sulfate from Propylene and Sulfuric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The reaction of propylene (B89431) with sulfuric acid to yield isopropyl hydrogen sulfate (B86663) is a cornerstone of industrial organic synthesis, primarily serving as an intermediate in the production of isopropanol (B130326). This technical guide provides a comprehensive overview of this electrophilic addition reaction, detailing the underlying mechanism, industrial process parameters, and available quantitative data. Furthermore, this document outlines a laboratory-scale experimental protocol, summarizes key analytical and spectroscopic data for the characterization of isopropyl hydrogen sulfate, and presents visual diagrams to elucidate the reaction pathway and a representative experimental workflow.

Introduction

The acid-catalyzed hydration of alkenes is a fundamental reaction in organic chemistry, with the sulfation of propylene representing a mature and historically significant industrial process.[1] Isopropyl hydrogen sulfate, the primary product of this reaction, is a versatile intermediate that is readily hydrolyzed to isopropanol, a widely used solvent and chemical feedstock.[1][2] Understanding the intricacies of this reaction, from its mechanism to its practical execution, is crucial for chemists in research and development.

Reaction Mechanism

The formation of isopropyl hydrogen sulfate from propylene and sulfuric acid proceeds via an electrophilic addition mechanism. The reaction is regioselective, adhering to Markovnikov's rule.[3][4]

  • Electrophilic Attack: The π-bond of the propylene molecule acts as a nucleophile, attacking a proton from the sulfuric acid. This is the rate-determining step of the reaction.[4]

  • Formation of a Carbocation Intermediate: This protonation occurs at the terminal carbon of the double bond, leading to the formation of a more stable secondary carbocation on the internal carbon. The formation of the secondary carbocation is favored over the primary carbocation due to hyperconjugation and inductive effects, which stabilize the positive charge.[4]

  • Nucleophilic Trapping: The resulting carbocation is a potent electrophile and is rapidly attacked by the nucleophilic hydrogensulfate anion (HSO₄⁻) to form the final product, isopropyl hydrogen sulfate.[5]

Under certain conditions, a second molecule of propylene can react with the initially formed isopropyl hydrogen sulfate to produce diisopropyl sulfate.[2]

Signaling Pathway Diagram

ReactionMechanism cluster_step1 Step 1: Electrophilic Attack cluster_step2 Step 2: Nucleophilic Trapping Propylene Propylene (CH₃CH=CH₂) Carbocation Secondary Carbocation (CH₃C⁺HCH₃) Propylene->Carbocation + H⁺ (from H₂SO₄) H2SO4 Sulfuric Acid (H₂SO₄) HSO4_ion Hydrogensulfate Ion (HSO₄⁻) H2SO4->HSO4_ion Product Isopropyl Hydrogen Sulfate (CH₃CH(OSO₃H)CH₃) Carbocation->Product HSO4_ion->Product + HSO₄⁻

Caption: Reaction mechanism for the formation of isopropyl hydrogen sulfate.

Quantitative Data

The reaction of propylene with sulfuric acid has been the subject of numerous studies, yielding valuable quantitative data.

Table 1: Thermodynamic and Yield Data
ParameterValueConditionsReference
Enthalpy of Reaction (ΔrH°)-38.0 ± 0.8 kJ/molLiquid phase[6]
Yield of Monoisopropyl Sulfate70%25°C[7]
Table 2: Industrial Process Parameters ("Strong-Acid" Process)
ParameterValueReference
Sulfuric Acid Concentration>80% wt[1][2]
Temperature20–30°C[1][2]
Pressure~165 lbs/sq. inch (~11.2 atm)[2]

Experimental Protocols

While the industrial production of isopropyl hydrogen sulfate is a continuous process, a batch-wise laboratory synthesis can be performed. The following protocol is a representative procedure based on the principles of the industrial "strong-acid" process.

Laboratory Synthesis of Isopropyl Hydrogen Sulfate

Materials:

  • Concentrated sulfuric acid (95-98%)

  • Propylene gas

  • Ice-water bath

  • Three-necked round-bottom flask

  • Gas dispersion tube (fritted glass)

  • Magnetic stirrer and stir bar

  • Dry ice/acetone condenser (or similar cold trap)

  • Standard glassware for work-up

Procedure:

  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a gas dispersion tube extending below the surface of the reaction medium, and a thermometer. The third neck should be fitted with a dry ice/acetone condenser to prevent the escape of volatile materials.

  • Cooling: Place the flask in an ice-water bath to maintain a low temperature.

  • Reaction Initiation: Carefully add a pre-determined volume of chilled, concentrated sulfuric acid to the flask and begin stirring.

  • Propylene Addition: Slowly bubble propylene gas through the stirred sulfuric acid via the gas dispersion tube. The reaction is exothermic, and the rate of propylene addition should be controlled to maintain the reaction temperature between 20-30°C.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of propylene gas. Continue the addition until the desired amount of propylene has been absorbed.

  • Work-up: Once the reaction is complete, the reaction mixture, which primarily contains isopropyl hydrogen sulfate and unreacted sulfuric acid, can be used directly for subsequent hydrolysis to isopropanol or carefully quenched with ice for analysis.

  • Purification (for analytical purposes): Due to its non-volatile and reactive nature, purification of isopropyl hydrogen sulfate is challenging. For characterization, the crude product is often analyzed directly or after careful neutralization and extraction.

Experimental Workflow Diagram

ExperimentalWorkflow start Start setup Assemble Reaction Apparatus start->setup cool Cool Sulfuric Acid in Ice Bath setup->cool react Bubble Propylene Gas (20-30°C) cool->react monitor Monitor Propylene Uptake react->monitor complete Reaction Complete monitor->complete hydrolysis Direct Hydrolysis to Isopropanol complete->hydrolysis Option 1 analysis Quench and Analyze complete->analysis Option 2

Caption: A representative workflow for the laboratory synthesis of isopropyl hydrogen sulfate.

Analytical and Spectroscopic Data

The characterization of isopropyl hydrogen sulfate is essential for confirming its synthesis and purity.

Table 3: Spectroscopic Data for Isopropyl Hydrogen Sulfate
TechniqueFeatureChemical Shift (ppm) / Wavenumber (cm⁻¹)Reference
¹H NMR-CH (OSO₃H)-~78–82[2]
¹³C NMR-C H(OSO₃H)-Not explicitly found, but expected in the 60-80 ppm range
FT-IRS=O stretch1250–1150[2]

Note: The chemical shifts for the methyl protons in ¹H NMR and the methyl carbons in ¹³C NMR are expected to be in the typical aliphatic region, but specific values for isopropyl hydrogen sulfate were not found in the searched literature.

Conclusion

The reaction of propylene with sulfuric acid to form isopropyl hydrogen sulfate is a well-established and industrially vital process. This guide has provided a detailed examination of the reaction mechanism, summarized key quantitative data, and offered a procedural framework for its laboratory synthesis. The included diagrams and data tables serve as a valuable resource for researchers and professionals engaged in chemical synthesis and development. Further research into the detailed kinetics and the acquisition of high-resolution spectroscopic data would further enhance the understanding of this important chemical transformation.

References

A Technical Guide to the Historical Production of Isopropyl Alcohol via Isopropyl Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the historical indirect hydration method for isopropyl alcohol (IPA) production, a cornerstone of early petrochemical synthesis. This process, centered on the formation and subsequent hydrolysis of isopropyl hydrogen sulphate, dominated industrial IPA manufacturing from the 1920s until the broader adoption of direct hydration methods.[1][2] This document details the underlying chemistry, compares the primary process variants, provides reconstructed experimental protocols, and presents key data for scientific and research purposes.

Historical and Chemical Overview

First synthesized in 1853, isopropyl alcohol's commercial production began in 1920 by the Standard Oil Company of New Jersey, marking one of the earliest examples of converting a refinery byproduct, propylene (B89431), into a valuable chemical.[2][3] The indirect hydration process, also known as the sulfuric acid process, was the exclusive method for worldwide IPA production until 1951.[1]

The core of this method is a two-step reaction sequence based on Markovnikov's rule:[2]

  • Esterification (Sulfation): Propylene (CH₃CH=CH₂) reacts with sulfuric acid (H₂SO₄) to form a mixture of this compound ((CH₃)₂CHOSO₃H) and diisopropyl sulphate ((CH₃)₂CHO)₂SO₂.[1][4]

  • Hydrolysis: These sulphate esters are then hydrolyzed with water or steam to yield isopropyl alcohol and regenerate the sulfuric acid.[2][3]

A significant byproduct of this process is diisopropyl ether (DIPE), which can be recycled back into the process for hydrolysis to maximize IPA yield.[2][5] Industrial applications of this method were primarily categorized into two distinct operational modes: the strong-acid process and the weak-acid process.[1][5]

Process Variants: Strong-Acid vs. Weak-Acid

The choice between the strong-acid and weak-acid processes involved trade-offs between reaction conditions, equipment corrosion, and propylene feed purity. The indirect process held an advantage in its ability to utilize dilute, refinery-grade propylene streams, unlike direct hydration methods which require a purer feed.[1][6]

Strong-Acid Process

This two-step process utilizes a high concentration of sulfuric acid and operates at lower temperatures. The absorption of propylene and the hydrolysis of the resulting sulphate esters are conducted in separate reactors.[1][3]

Weak-Acid Process

The weak-acid process is a single-stage operation conducted at higher temperatures and pressures with a lower concentration of sulfuric acid.[1][5] This approach integrates the sulfation and hydrolysis steps, typically within a single bubble reactor.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the strong-acid and weak-acid processes, compiled from various sources describing the historical industrial application of these methods.

Table 1: Comparison of Reaction Conditions

ParameterStrong-Acid ProcessWeak-Acid Process
Sulfuric Acid Conc. > 80% wt (typically 94%)60 - 80% wt (typically 70%)
Temperature 20 - 30 °C60 - 65 °C
Pressure 10 - 12 bar (1 - 1.2 MPa)~25 bar (2.5 MPa)
Process Type Two-step (separate reactors)Single-stage

Sources:[1][3][5]

Table 2: Performance and Byproducts

ParameterStrong-Acid ProcessWeak-Acid Process
IPA Selectivity 92 - 94%> 90%
Primary Byproduct Diisopropyl Ether (DIPE)Diisopropyl Ether (DIPE)
Other Byproducts Acetone, Propanal, Polymeric Oils, Sulfur OxidesAcetone, Propylene Oligomer Alcohols

Sources:[1][3][7]

Reconstructed Experimental Protocols

The following protocols are detailed reconstructions of the laboratory or pilot-scale execution of the indirect hydration processes based on the operational parameters described in the technical literature.

Experiment 1: Isopropanol Synthesis via Strong-Acid Process

Objective: To synthesize isopropyl alcohol from propylene using a two-step strong-acid sulfation and hydrolysis method.

Methodology:

  • Step 1: Sulfation (Propylene Absorption)

    • A jacketed high-pressure reactor is charged with concentrated sulfuric acid (>80% wt).

    • The reactor is cooled to and maintained at 20-30°C.[1]

    • A stream of propylene gas is introduced into the reactor through a sparger at a pressure of 1-1.2 MPa.[5]

    • The gas is bubbled through the acid for a sufficient residence time to ensure absorption and formation of isopropyl and diisopropyl sulphates.

    • The resulting acid extract, containing the mixed sulphate esters, is then transferred to a separate hydrolysis vessel.

  • Step 2: Hydrolysis

    • The acid extract is diluted with water or steam to lower the sulfuric acid concentration to below 40%.[3]

    • The mixture is heated to facilitate the hydrolysis of the sulphate esters into isopropyl alcohol and sulfuric acid.

    • The crude isopropyl alcohol, along with byproducts like diisopropyl ether, is separated from the diluted sulfuric acid solution via steam stripping.[8]

    • The overhead vapor stream, containing IPA, DIPE, and water, is collected for purification.

    • The diluted sulfuric acid is collected from the bottom of the stripper for potential reconcentration and recycling.

Experiment 2: Isopropanol Synthesis via Weak-Acid Process

Objective: To synthesize isopropyl alcohol from propylene in a single-stage weak-acid process.

Methodology:

  • Combined Sulfation and Hydrolysis:

    • A single high-pressure bubble column reactor is charged with 60-80% wt sulfuric acid.[1]

    • The reactor is heated to 60-65°C and pressurized to approximately 2.5 MPa.[5]

    • Propylene and water are continuously fed into the bottom of the reactor.

    • The propylene gas bubbles through the hot acid, undergoing simultaneous sulfation and hydrolysis.

    • A vapor stream containing crude isopropyl alcohol, diisopropyl ether, unreacted propylene, and water is continuously removed from the top of the reactor.

    • The liquid level of the sulfuric acid catalyst is maintained within the reactor.

    • The overhead product stream is directed to a purification train.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core chemical reactions and the general experimental workflow for the historical indirect hydration process.

Reaction_Pathway Propene Propene (CH₃CH=CH₂) Sulfate_Esters Mixed Sulfate Esters (this compound & Diisopropyl Sulphate) Propene->Sulfate_Esters + H₂SO₄ (Esterification) H2SO4_1 Sulfuric Acid (H₂SO₄) H2SO4_1->Sulfate_Esters IPA Isopropyl Alcohol ((CH₃)₂CHOH) Sulfate_Esters->IPA + H₂O (Hydrolysis) H2SO4_2 Regenerated Sulfuric Acid Sulfate_Esters->H2SO4_2 -> Regeneration DIPE Diisopropyl Ether (Byproduct) Sulfate_Esters->DIPE Side Reaction Water Water (H₂O) Water->IPA Experimental_Workflow cluster_strong Strong-Acid Process Workflow cluster_weak Weak-Acid Process Workflow SA_Absorption 1. Propylene Absorption (>80% H₂SO₄, 20-30°C) SA_Hydrolysis 2. Hydrolysis (Dilution & Heating) SA_Absorption->SA_Hydrolysis SA_Stripping 3. Steam Stripping SA_Hydrolysis->SA_Stripping SA_Purification 4. Purification SA_Stripping->SA_Purification WA_Reactor 1. Single-Stage Reactor (60-80% H₂SO₄, 60-65°C) WA_Separation 2. Vapor-Liquid Separation WA_Reactor->WA_Separation WA_Purification 3. Purification WA_Separation->WA_Purification

References

Identifying Isopropyl Hydrogen Sulphate in Reaction Mixtures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods for identifying and quantifying isopropyl hydrogen sulphate in reaction mixtures. This compound is a crucial intermediate in various chemical syntheses but can also be an impurity that requires careful monitoring, particularly in pharmaceutical production where it may be classified as a potentially genotoxic impurity. This guide details the analytical techniques, experimental protocols, and quantitative data necessary for its accurate assessment.

Introduction to this compound

This compound ((CH₃)₂CHOSO₃H) is an organosulfate that can be formed during synthesis processes involving isopropyl alcohol and a sulfating agent, such as sulfuric acid.[1] It is a key intermediate in the "strong-acid" process for manufacturing isopropyl alcohol from propylene.[1] Due to its potential classification as a genotoxic impurity, its detection and quantification at trace levels are critical in the pharmaceutical industry to ensure the safety and quality of active pharmaceutical ingredients (APIs).

Analytical Techniques for Identification and Quantification

A variety of analytical techniques can be employed for the identification and quantification of this compound in reaction mixtures. The choice of method depends on factors such as the sample matrix, the required sensitivity, and the available instrumentation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful and widely used technique for the separation and quantification of this compound.[1]

Key Considerations for HPLC Analysis:

  • Column Selection: C18 and specialized columns like Newcrom R1 are suitable for retaining the polar this compound.[2]

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) and water with an acidic modifier, such as phosphoric acid or formic acid. Formic acid is preferred for applications requiring mass spectrometric (MS) detection due to its volatility.[2]

  • Detection: UV detection at a low wavelength, typically around 210 nm, is commonly used. For higher sensitivity and selectivity, especially at trace levels, coupling HPLC with a mass spectrometer (LC-MS) is recommended.

Spectroscopic Techniques

Spectroscopic methods are invaluable for the structural confirmation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used to elucidate the molecular structure. While experimental data can be scarce, predicted chemical shifts provide a useful reference.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify functional groups. A key diagnostic absorption for this compound is the strong S=O stretching vibration, which is typically observed in the 1250–1150 cm⁻¹ region.[1]

Experimental Protocols

This section provides detailed experimental protocols for the key analytical techniques used to identify and quantify this compound.

Sample Preparation for HPLC Analysis

Proper sample preparation is crucial for accurate and reproducible HPLC results. The goal is to extract this compound from the reaction mixture and prepare a sample that is compatible with the HPLC system.

General Protocol:

  • Dilution: Dilute a known amount of the reaction mixture in a suitable solvent. The mobile phase is often a good choice for the diluent to ensure compatibility.

  • Filtration: Filter the diluted sample through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column.

  • Standard Preparation: Prepare a series of calibration standards of this compound of known concentrations in the same diluent as the sample.

HPLC Method Protocol

The following is a typical RP-HPLC method for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector or a Mass Spectrometer.

Chromatographic Conditions:

ParameterCondition
Column Newcrom R1 or equivalent C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm or MS (ESI, negative ion mode)
Injection Volume 10 µL
Spectroscopic Analysis Protocols

3.3.1. NMR Spectroscopy

  • Sample Preparation: Dissolve a sufficient amount of the isolated this compound or a concentrated sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the spectra and compare the observed chemical shifts with predicted values or reference spectra if available.

3.3.2. FTIR Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

  • Data Acquisition: Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands, particularly the S=O stretch between 1250-1150 cm⁻¹.

Quantitative Data Summary

The following tables summarize the expected quantitative data for the analysis of this compound using the described HPLC method. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Chromatographic and Spectroscopic Data

AnalyteRetention Time (min)λmax (nm)Key FTIR Absorption (cm⁻¹)
This compound~ 5 - 102101250 - 1150 (S=O stretch)

Table 2: Predicted NMR Chemical Shifts

NucleusPredicted Chemical Shift (ppm)
¹H NMR
(CH₃)₂CH -4.0 - 4.5 (septet)
(CH₃ )₂CH-1.2 - 1.5 (doublet)
¹³C NMR
(CH₃)₂C H-70 - 75
(C H₃)₂CH-20 - 25

Table 3: Method Performance Data (Estimated)

ParameterTypical Value
Limit of Detection (LOD) 0.1 - 0.5 ppm
Limit of Quantification (LOQ) 0.5 - 1.5 ppm
Linearity (r²) > 0.999
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

The following diagrams illustrate the formation pathway of this compound and a typical experimental workflow for its identification and quantification.

formation_pathway Propylene Propylene Intermediate Carbocation Intermediate Propylene->Intermediate + H⁺ SulfuricAcid Sulfuric Acid IPHS Isopropyl Hydrogen Sulphate Intermediate->IPHS + HSO₄⁻

Caption: Formation of this compound from Propylene.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration Dilution->Filtration HPLC HPLC-UV/MS Analysis Filtration->HPLC NMR NMR Analysis Filtration->NMR FTIR FTIR Analysis Filtration->FTIR Quantification Quantification (Calibration Curve) HPLC->Quantification Identification Structural Identification NMR->Identification FTIR->Identification FinalReport Final Report Quantification->FinalReport Identification->FinalReport

Caption: Experimental Workflow for this compound Analysis.

Conclusion

The accurate identification and quantification of this compound in reaction mixtures are essential for process control and ensuring the safety of pharmaceutical products. This guide has provided a comprehensive overview of the key analytical techniques, including detailed experimental protocols and expected quantitative data. By implementing these methods, researchers, scientists, and drug development professionals can effectively monitor and control the levels of this critical intermediate and potential impurity.

References

Methodological & Application

Application Notes and Protocols: Isopropyl Hydrogen Sulphate as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl hydrogen sulphate is a versatile and reactive organosulfate ester that serves as an effective alkylating agent for the introduction of the isopropyl group into a variety of organic molecules. Its utility stems from the sulphate moiety, which is an excellent leaving group, facilitating nucleophilic substitution reactions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of isopropyl ethers, N-isopropyl amines, and O-isopropylisourea derivatives, key intermediates in the development of fine chemicals and pharmaceuticals.

Reaction Mechanism

The primary mechanism for alkylation using this compound is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile (Nu:), such as an alcohol, amine, or cyanamide, attacks the electrophilic carbon atom of the isopropyl group, leading to the displacement of the hydrogen sulphate anion as the leaving group.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Charge Reactants (Nucleophile, Isopropyl Alcohol) Solvent Add Solvent Reactants->Solvent Acid Add Sulfuric Acid (Catalyst/Reagent) Solvent->Acid Heat Heat to Reaction Temperature Acid->Heat Monitor Monitor Progress (TLC/GC) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Neutralize Neutralize Cool->Neutralize Extract Extract with Organic Solvent Neutralize->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Anhydrous Salt Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Distillation/ Chromatography) Concentrate->Purify Characterize Characterize Product Purify->Characterize

Application Notes and Protocols: The Role of Isopropyl Hydrogen Sulphate in the Synthesis of Isopropyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isopropyl hydrogen sulphate is a key reactive intermediate in the acid-catalyzed synthesis of diisopropyl ether from isopropanol. While not typically isolated and used as a starting material, its formation is a critical step in the reaction mechanism. This document provides an overview of the synthesis, detailed experimental protocols, and relevant quantitative data.

The primary method for synthesizing diisopropyl ether in this context is the acid-catalyzed dehydration of isopropyl alcohol. In this reaction, sulfuric acid acts as a catalyst, protonating an alcohol molecule to facilitate either nucleophilic substitution by another alcohol molecule (leading to the ether) or elimination (leading to an alkene). The formation of this compound is an integral part of the pathway leading to diisopropyl ether.[1][2]

Reaction Mechanism and Logical Workflow

The synthesis of diisopropyl ether from isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid, proceeds through a series of steps where this compound is a key intermediate. The overall process is a dehydration reaction, where two molecules of isopropyl alcohol combine to form one molecule of diisopropyl ether and one molecule of water.

A competing reaction is the elimination of water from a single molecule of isopropyl alcohol to form propene.[2][3] The reaction conditions, particularly temperature and catalyst concentration, play a crucial role in determining the ratio of ether to alkene products. Lower temperatures generally favor the formation of the ether.[2]

Logical Flow of Synthesis

The following diagram illustrates the logical workflow for the synthesis of diisopropyl ether, from the initial setup to the final product purification.

logical_workflow start Start: Prepare Reactants (Isopropyl Alcohol, Sulfuric Acid) reaction_setup Reaction Setup: Combine reactants in a suitable flask with a distillation apparatus. start->reaction_setup heating Heating and Reaction: Heat the mixture to initiate the reaction and distill the product. reaction_setup->heating distillation Product Collection: Collect the distillate, which contains diisopropyl ether, unreacted isopropanol, and water. heating->distillation separation Workup and Separation: Wash the distillate to remove acidic impurities and unreacted alcohol. distillation->separation drying Drying: Dry the ether layer with a suitable drying agent. separation->drying purification Final Purification: Purify the diisopropyl ether by fractional distillation. drying->purification end End: Characterize Product purification->end

Caption: Logical workflow for diisopropyl ether synthesis.

Signaling Pathway: Reaction Mechanism

The diagram below outlines the chemical reaction mechanism for the acid-catalyzed formation of diisopropyl ether from isopropyl alcohol, highlighting the role of this compound as an intermediate.

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products IPA1 Isopropyl Alcohol Protonated_IPA Protonated Isopropyl Alcohol IPA1->Protonated_IPA + H+ H2SO4 Sulfuric Acid IPHS This compound Protonated_IPA->IPHS + HSO4- Carbocation Isopropyl Carbocation Protonated_IPA->Carbocation - H2O DIPE Diisopropyl Ether IPHS->DIPE + Isopropyl Alcohol - H2SO4 Carbocation->DIPE + Isopropyl Alcohol - H+ Propene Propene (Side Product) Carbocation->Propene - H+ Water Water

References

Catalytic Applications of Isopropyl Hydrogen Sulphate in Organic Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopropyl hydrogen sulphate [(CH₃)₂CHOSO₃H] is a strong acidic catalyst and a versatile reagent in organic synthesis.[1] Its potent proton-donating ability, with a pKa value of approximately 1-2, makes it highly effective in a variety of acid-catalyzed reactions.[1] This document provides detailed application notes and experimental protocols for key organic transformations facilitated by this compound, either used directly or formed in situ.

Overview of Catalytic Applications

This compound serves primarily as a catalyst in reactions requiring strong acid mediation. Its utility stems from its role as an excellent proton donor and its ability to act as a versatile alkylating agent, where the sulfate (B86663) moiety functions as a superior leaving group.[2] Key applications include:

  • Etherification: Catalyzing the intermolecular dehydration of alcohols to form symmetrical ethers.

  • Esterification: Facilitating the Fischer-Speier esterification of carboxylic acids with alcohols.

  • Isourea Synthesis: Acting as a crucial intermediate in the formation of O-alkylisourea derivatives, which are valuable in the synthesis of guanidinium (B1211019) compounds and other bioactive molecules.[2][3]

Application 1: Etherification of Alcohols

This compound is an effective catalyst for the synthesis of symmetrical ethers from primary and secondary alcohols. The strong acidic nature of the catalyst facilitates the protonation of the alcohol's hydroxyl group, activating it for nucleophilic attack by a second alcohol molecule.[1]

Quantitative Data
Alcohol TypeTemperature (°C)Typical Yield (%)Reference
Primary Alcohols80 - 15070 - 95[1]
Isopropanol (B130326)120 - 250Variable[4]
Reaction Mechanism: Acid-Catalyzed Etherification

The mechanism involves a sequential proton transfer pathway.[1] First, the alcohol is protonated by the acid catalyst to form an oxonium ion. A second molecule of alcohol then acts as a nucleophile, attacking the protonated alcohol and displacing a water molecule. Deprotonation of the resulting intermediate yields the ether and regenerates the catalyst.

Etherification_Mechanism cluster_step1 Step 1: Protonation of Alcohol cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation A R-OH Oxonium R-O⁺H₂ A->Oxonium + H⁺ Catalyst H⁺ Oxonium2 R-O⁺H₂ B R-OH Intermediate R-O⁺(H)-R + H₂O B->Intermediate Intermediate2 R-O⁺(H)-R Product R-O-R Intermediate2->Product - H⁺ Catalyst_Regen H⁺

Mechanism of acid-catalyzed ether formation.
Experimental Protocol: Synthesis of Di-isopropyl Ether

This protocol describes a representative procedure for the acid-catalyzed dehydration of isopropanol, where this compound is the key intermediate when using sulfuric acid.

Materials:

  • Isopropyl alcohol

  • Concentrated Sulfuric Acid (96-100%)

  • Solid catalyst (optional, e.g., acidic Montmorillonite clay)[4]

  • Distillation apparatus

  • Heating mantle

  • Separatory funnel

Procedure:

  • Reaction Setup: Charge a round-bottom flask with isopropyl alcohol. If using a solid catalyst, add it to the flask.[4]

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the isopropyl alcohol while stirring and cooling in an ice bath to control the initial exothermic reaction.

  • Heating: Heat the mixture to reflux. The optimal temperature range is typically between 120°C and 250°C.[4] The reaction is often performed under pressure to maintain the reactants in the liquid phase.[4]

  • Reaction: Maintain reflux for several hours. The progress can be monitored by gas chromatography (GC) to observe the formation of di-isopropyl ether and the consumption of isopropanol.

  • Work-up: After cooling, the reaction mixture is transferred to a separatory funnel. Wash the organic layer with water to remove unreacted isopropanol and the acid catalyst.

  • Purification: The crude di-isopropyl ether is then purified by distillation.

Application 2: Fischer Esterification of Carboxylic Acids

This compound can be used as the acid catalyst in the Fischer esterification of high molecular weight carboxylic acids with water-miscible alcohols like isopropanol. The process is particularly useful for producing oil-soluble esters.[5]

Quantitative Data
Carboxylic AcidAlcoholCatalystTime (h)Conversion/YieldReference
Oleic AcidIsopropanol (99%)Sulfuric Acid10 - 12>90% Esterified[5]
Palm Fatty AcidsIsopropanolMethanesulphonic Acid~0.5 (t½ = 8.4 min)80% Conversion[6]
Experimental Protocol: Esterification of Oleic Acid with Isopropanol

This protocol is adapted from a patented industrial process and demonstrates a staged approach to drive the equilibrium towards the ester product.[5]

Materials:

  • Oleic Acid

  • Isopropyl alcohol (99% by volume)

  • Concentrated Sulfuric Acid (96-100%)

  • Reaction vessel with reflux condenser and distillation setup

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Washing and drying apparatus

Procedure:

  • Initial Charge: Form a reaction mixture with a molar ratio of 3 moles of 99% isopropyl alcohol per mole of oleic acid. Add the sulfuric acid catalyst.

  • First Esterification Stage: Heat the mixture to a temperature between 180°F and 190°F (82°C - 88°C). Initially, reflux the vaporized alcohol.

  • Water Removal: After an initial period, begin to distill off approximately 1 mole of the alcohol, which will contain the water formed during esterification.

  • Alcohol Replenishment: Charge the reaction mixture with a fresh mole of 99% isopropyl alcohol to replace what was distilled off.

  • Subsequent Stages: Continue the esterification under reflux. Repeat the process of distilling off the water-containing alcohol and replacing it with fresh alcohol until at least 90% of the oleic acid is esterified. This process can take 10-12 hours.[5]

  • Neutralization: After the reaction is complete, distill off a portion of the excess alcohol. Neutralize the remaining acidic mixture.

  • Purification: Water wash the neutralized product to remove salts and any remaining alcohol. Dry the final isopropyl oleate (B1233923) ester product, for instance, by blowing with air under vacuum at temperatures up to 150°F (65°C).[5]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Staged Esterification cluster_workup Product Isolation start Mix Oleic Acid, Isopropanol, and H₂SO₄ Catalyst heat Heat to 82-88°C (Initial Reflux) start->heat distill Distill off Alcohol-Water Mixture heat->distill add_ipa Add Fresh Isopropanol distill->add_ipa repeat Repeat until >90% Conversion (10-12h) add_ipa->repeat repeat->heat Continue neutralize Neutralize Mixture repeat->neutralize Complete wash Water Wash neutralize->wash dry Dry Product wash->dry end Pure Isopropyl Oleate dry->end

Workflow for staged esterification of oleic acid.

Application 3: Synthesis of O-Isopropyl-isourea Hydrogen Sulfate

This compound is a key intermediate formed in situ during the synthesis of O-isopropyl-isourea salts.[2] These isourea derivatives are important reagents for creating guanidinium compounds. The synthesis involves the reaction of cyanamide (B42294) and isopropyl alcohol in the presence of sulfuric acid.[2]

Quantitative Data
Reactant 1Reactant 2CatalystMolar Ratio (Cyanamide:IPA)Temperature (°C)Time (h)Reference
CyanamideIsopropyl AlcoholSulfuric Acid1:2 to 1:100 - 302 - 24[2]
Experimental Protocol: Synthesis of O-Isopropyl-isourea Hydrogen Sulfate

This protocol is based on a patented method for producing O-isopropyl-isourea hydrogen sulfate.[2]

Materials:

  • Cyanamide

  • Isopropyl alcohol

  • Concentrated Sulfuric Acid (95% by weight or more)

  • Reaction vessel with cooling capabilities

Procedure:

  • Reaction Setup: In a suitable reaction vessel, place isopropyl alcohol. The molar ratio of isopropyl alcohol to cyanamide should be between 2:1 and 10:1, with a preferred range of 3:1 to 8:1.[2]

  • Reactant Addition: Cool the isopropyl alcohol. Slowly add cyanamide and concentrated sulfuric acid. The amount of sulfuric acid should be approximately 1.0 to 1.2 moles per mole of cyanamide.[2]

  • Temperature Control: Maintain the reaction temperature at 30°C or less, preferably between 5°C and 20°C, to prevent the formation of urea (B33335) byproducts.[2]

  • Reaction Time: Allow the reaction to proceed for 2 to 24 hours.

  • Product: The resulting product is a solution of O-isopropyl-isourea hydrogen sulfate in isopropyl alcohol, which can be used in subsequent reactions, such as neutralization with an alkali metal hydroxide (B78521) to produce O-isopropyl-isourea sulfate.[2]

References

Application Notes and Protocols for the Quantification of Isopropyl Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of isopropyl hydrogen sulphate, a compound of interest in pharmaceutical manufacturing and chemical synthesis. The following protocols are designed to offer robust and reliable methods for its quantification in various matrices.

Overview of Analytical Techniques

Several chromatographic techniques are suitable for the separation and quantification of this compound. Due to its polar nature, methods like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) may require specialized columns or mobile phase conditions for adequate retention.[1] Ion Chromatography (IC) is highly effective for analyzing ionic species like this compound.[1][2] For volatile or derivatized forms, Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity.[3][4] Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), is a preferred technique for its high sensitivity and selectivity in complex matrices.[1]

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical methods detailed in these notes. This allows for a direct comparison of their sensitivity, linearity, and accuracy.

Parameter Ion Chromatography (IC) Reverse Phase HPLC (RP-HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Isopropyl Sulphate (IprS)This compoundDiisopropyl Sulfate (B86663) (DPS) - proxy
Limit of Detection (LOD) 0.3 µg/mL[2]Method dependent, typically in the low µg/mL range.Not explicitly stated for this compound, but methods for related compounds achieve ppb levels.[4]
Limit of Quantification (LOQ) 0.8 µg/mL[2]Method dependent, typically in the low to mid µg/mL range.Not explicitly stated for this compound.
Linearity (Correlation Coefficient) 0.9998[2]Typically >0.999Typically >0.995
Accuracy (Recovery %) 100.9%[2]Typically within 98-102%102.0% - 109.1% (for DPS)[3]
Precision (RSD %) Typically <2%Typically <2%Not explicitly stated, but expected to be low.

Application Note 1: Quantification of this compound by Ion Chromatography (IC)

Ion chromatography is a highly suitable method for the direct quantification of ionic species like this compound in aqueous samples and pharmaceutical drug substances.[1][2]

Experimental Workflow: Ion Chromatography

IC_Workflow cluster_prep Sample Preparation cluster_analysis IC Analysis cluster_data Data Processing Sample Drug Substance Sample Dissolve Dissolve in Diluent (e.g., Water/Acetonitrile) Sample->Dissolve Filter Filter through 0.22 µm Syringe Filter Dissolve->Filter Inject Inject into IC System Filter->Inject Separate Anion Exchange Column (e.g., Metrosep A Supp 10) Inject->Separate Detect Conductivity Detector Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Standard Curve Integrate->Quantify

Caption: Workflow for this compound analysis by Ion Chromatography.

Detailed Experimental Protocol

1. Objective: To quantify the amount of this compound in a drug substance. This protocol is adapted from a method for ethyl sulfate and isopropyl sulfate.[2]

2. Materials and Reagents:

  • This compound reference standard

  • Sodium Carbonate (Na₂CO₃)

  • Sodium Bicarbonate (NaHCO₃)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Sample of drug substance

3. Instrumentation:

  • Ion Chromatograph equipped with a conductivity detector.

  • Anion exchange column: Metrosep A Supp 10 (250 mm x 4.0 mm, 4.6 µm) or equivalent.[2]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

4. Preparation of Solutions:

  • Mobile Phase: Prepare a solution of 3.2 mM Sodium Carbonate and 1.0 mM Sodium Bicarbonate in deionized water. The final mobile phase is a 90:10 (v/v) mixture of this buffer and acetonitrile.[2]

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent (e.g., a mixture of water and acetonitrile) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation: Accurately weigh the drug substance, dissolve it in the diluent to a known volume, and filter through a 0.22 µm syringe filter before analysis.

5. Chromatographic Conditions:

  • Flow Rate: 0.6 mL/min[2]

  • Column Temperature: 30°C[2]

  • Injection Volume: 10-20 µL

  • Detection: Suppressed conductivity

6. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound against the concentration of the prepared standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Calculate the final amount of this compound in the original drug substance, taking into account the initial weight and dilution factor.

Application Note 2: Quantification of this compound by Reverse Phase HPLC (RP-HPLC)

RP-HPLC is a widely used technique for the purity assessment and quantification of various compounds.[1] For a polar compound like this compound, specific columns and mobile phase conditions are necessary for effective retention and separation.[1]

Experimental Workflow: RP-HPLC

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Reverse Phase Column (e.g., Newcrom R1) Inject->Separate Detect UV or MS Detector Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using External Standard Integrate->Quantify

Caption: Workflow for this compound analysis by RP-HPLC.

Detailed Experimental Protocol

1. Objective: To quantify this compound using RP-HPLC with UV or MS detection.

2. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Phosphoric Acid or Formic Acid (for mobile phase modification)

  • Sample containing this compound

3. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (UV or Mass Spectrometer).

  • Reverse-phase column: Newcrom R1 or a similar column with low silanol (B1196071) activity is recommended.[5] A standard C18 column may also be used, potentially with ion-pairing reagents if retention is poor.[1]

  • Data acquisition and processing software.

4. Preparation of Solutions:

  • Mobile Phase: A mixture of acetonitrile and water is typically used.[5] For UV detection, a small amount of phosphoric acid can be added to the aqueous portion to improve peak shape.[5] For MS-compatible methods, formic acid should be used instead of phosphoric acid.[1][5] The gradient or isocratic composition will need to be optimized based on the column and sample matrix.

  • Standard and Sample Preparation: Similar to the IC method, prepare a stock solution of the reference standard and a series of calibration standards. Prepare the sample by dissolving it in the mobile phase and filtering.

5. Chromatographic Conditions:

  • Column: Newcrom R1[5]

  • Mobile Phase: Acetonitrile and water with either phosphoric acid (for UV) or formic acid (for MS).[1][5] The specific ratio or gradient program should be optimized.

  • Flow Rate: Typically 0.8 - 1.2 mL/min.[6]

  • Column Temperature: 20-40°C[6]

  • Injection Volume: 10-20 µL[6]

  • Detection: UV (if the molecule has a chromophore, or via indirect detection) or Mass Spectrometry (for higher selectivity and sensitivity).

6. Data Analysis:

  • Follow the same procedure as for the IC method to construct a calibration curve and quantify the analyte in the sample.

Application Note 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantification of volatile and semi-volatile compounds. While this compound itself is not highly volatile, analysis can be performed, potentially after derivatization. The following protocol is based on methods for related sulfur compounds.[3][4]

Logical Relationships: GC-MS Analysis

GCMS_Logic cluster_sample Sample Introduction cluster_separation Separation cluster_detection Detection & Identification cluster_output Output Sample Sample (Liquid or Derivatized) InjectionPort Heated Injection Port Sample->InjectionPort GC_Column Capillary GC Column (e.g., DB-1) InjectionPort->GC_Column Ionization Ionization Source (e.g., EI) GC_Column->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector MassSpectrum Mass Spectrum (Identification) Detector->MassSpectrum Chromatogram Chromatogram (Quantification) Detector->Chromatogram

Caption: Logical flow of the GC-MS analytical process.

Detailed Experimental Protocol

1. Objective: To develop a sensitive and selective method for the quantification of this compound (or a related impurity like diisopropyl sulfate) in a sample matrix.

2. Materials and Reagents:

  • Reference standard of the analyte.

  • High purity solvents for extraction and dilution (e.g., methylene (B1212753) chloride, methanol).

  • Derivatization agent (if necessary).

  • Sample for analysis.

3. Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS).[3]

  • Capillary GC column: A non-polar column like a DB-1 (100% dimethyl polysiloxane) is a good starting point.[3]

  • Autosampler.

  • Data system for instrument control and data analysis.

4. Sample Preparation:

  • Direct Injection: If the analyte is sufficiently volatile and thermally stable, a direct injection of a diluted sample in a suitable solvent can be performed.

  • Solvent Extraction: For liquid samples, a liquid-liquid extraction may be necessary to isolate the analyte and remove matrix interferences.

  • Derivatization: To improve volatility and thermal stability, derivatization (e.g., silylation) may be required for polar analytes like this compound.

5. GC-MS Conditions:

  • Column: DB-1, 30 m x 0.32 mm ID, 1.0 µm film thickness (example for a related compound).[3]

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: Typically 250°C.

  • Oven Temperature Program: A temperature gradient will be required to ensure good separation. An example might be: start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. This must be optimized for the specific analyte.

  • MS Ionization Mode: Electron Impact (EI).[3]

  • MS Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and selectivity by monitoring characteristic ions of the target analyte.[3]

6. Data Analysis:

  • Identify the analyte peak based on its retention time and the presence of characteristic ions in the mass spectrum.

  • Quantify the analyte using a calibration curve generated from the analysis of external standards. The peak area from the SIM chromatogram is used for quantification.

References

Application Note: HPLC Analysis of Isopropyl Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl hydrogen sulphate is a key intermediate in various chemical syntheses and can be an impurity in pharmaceutical manufacturing processes.[1] Accurate and reliable quantification of this compound is crucial for process control, quality assurance, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of non-volatile and polar compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using Reversed-Phase HPLC (RP-HPLC) with conductivity or mass spectrometry detection.

Principle of the Method

Due to its high polarity, this compound can be challenging to retain on traditional C18 columns.[1] This method utilizes a polar-modified reversed-phase column to achieve adequate retention and separation from other components in the sample matrix. An acidic mobile phase is employed to suppress the ionization of the sulphate group, improving peak shape and retention.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (e.g., conductivity detector or mass spectrometer).

  • Column: Newcrom R1 column (or equivalent polar-modified reversed-phase column).[1][2]

  • Mobile Phase:

  • Standard Preparation: Prepare a stock solution of this compound in a mixture of water and acetonitrile (e.g., 90:10 v/v). Prepare working standards by serial dilution of the stock solution.

  • Sample Preparation: Dilute the sample containing this compound in the mobile phase A to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A representative set of chromatographic conditions is provided in the table below. These may require optimization depending on the specific HPLC system and sample matrix.

ParameterCondition
Column Newcrom R1, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 95% A (0.1% Phosphoric Acid in Water) / 5% B (Acetonitrile)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Conductivity Detector or Mass Spectrometer (in negative ion mode)
Run Time 10 minutes

For Mass Spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase should be replaced with 0.1% formic acid.[2]

Data Presentation

The following tables summarize illustrative quantitative data for the HPLC analysis of this compound. This data is representative of a validated method and should be used for guidance.

Table 1: System Suitability
ParameterAcceptance CriteriaIllustrative Result
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20003500
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%0.8%
Table 2: Method Validation Summary
ParameterIllustrative Result
Retention Time ~ 4.5 min
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Accuracy (Recovery) 98 - 102%
Precision (RSD) < 2.0%

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Standard Weighing & Dissolution Injection Autosampler Injection Standard->Injection Sample Sample Dilution & Filtration Sample->Injection Column Chromatographic Separation (Newcrom R1 Column) Injection->Column Mobile Phase Flow Detection Detection (Conductivity/MS) Column->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness Linearity->LOD Linearity->LOQ

Caption: Logical relationship of key steps in the HPLC method validation process.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound. The use of a polar-modified column and an acidic mobile phase allows for successful retention and separation of this highly polar analyte. The method can be validated to demonstrate its suitability for its intended purpose in research, development, and quality control environments.

References

Application Notes and Protocols for the Spectroscopic Analysis of Isopropyl Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of isopropyl hydrogen sulphate. This document includes tabulated spectral data, comprehensive experimental protocols for sample analysis, and logical workflow diagrams to guide researchers in the characterization of this important chemical intermediate.

Introduction

This compound (IUPAC name: propan-2-yl hydrogen sulfate) is a chemical intermediate with the molecular formula C₃H₈O₄S.[1] It plays a role in various chemical syntheses, including as a precursor in the industrial production of isopropyl alcohol.[2] Accurate spectroscopic characterization is crucial for quality control, reaction monitoring, and ensuring the purity of this compound in research and development settings. This document outlines the key NMR and IR spectroscopic features of this compound and provides detailed protocols for its analysis.

Spectroscopic Data

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide distinct signals corresponding to the different chemical environments of the nuclei within the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
(CH₃)₂CH-~1.4Doublet~6.0
(CH₃)₂CH -~4.6Septet~6.0
-SO₄H Variable (broad)SingletN/A

Note: The chemical shift of the acidic proton (-SO₄H) is highly dependent on the solvent, concentration, and temperature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ) ppm
(C H₃)₂CH-~23
(CH₃)₂C H-~75
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is dominated by strong absorptions from the sulfate (B86663) group.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeIntensity
~3400 (broad)O-H stretch (hydrogen-bonded)Strong
~2980, ~2940C-H stretch (aliphatic)Medium
~1250S=O stretch (asymmetric)Strong
~1150S=O stretch (symmetric)Strong
~1050S-O stretchStrong
~850C-O-S stretchMedium

Experimental Protocols

Synthesis of this compound (Illustrative)

This compound can be synthesized by the reaction of isopropanol (B130326) with concentrated sulfuric acid.[3]

Materials:

  • Isopropanol

  • Concentrated sulfuric acid (98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Round-bottom flask

  • Apparatus for vacuum distillation (optional, for purification)

Procedure:

  • Place a known amount of isopropanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath.

  • Slowly add an equimolar amount of concentrated sulfuric acid to the isopropanol via a dropping funnel while stirring vigorously. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete reaction.

  • The resulting product can be used directly for some applications or purified, for example, by vacuum distillation, though this can be challenging due to its reactivity.

Safety Note: This reaction is highly exothermic and should be performed with extreme caution in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep Dissolve 5-25 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O) filter Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube prep->filter insert Insert the NMR tube into the spectrometer filter->insert lock_shim Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent insert->lock_shim acquire_1H Acquire ¹H NMR spectrum lock_shim->acquire_1H acquire_13C Acquire ¹³C NMR spectrum acquire_1H->acquire_13C process_data Apply Fourier transform, phase correction, and baseline correction acquire_13C->process_data reference Reference the spectra (e.g., TMS at 0 ppm) process_data->reference integrate Integrate ¹H NMR signals reference->integrate assign Assign peaks and determine coupling constants integrate->assign

  • This compound sample

  • Deuterated solvent (e.g., chloroform-d, deuterium oxide)

  • 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent in a small vial.

  • Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using standard acquisition parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

  • Integrate the signals in the ¹H NMR spectrum and determine the coupling constants.

  • Assign the peaks in both spectra to the corresponding nuclei in the this compound molecule.

IR Spectroscopy Protocol (ATR-FTIR)

FTIR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing and Analysis setup_atr Install and align the ATR accessory background Collect a background spectrum of the clean, dry ATR crystal setup_atr->background apply_sample Apply a small drop of this compound to the ATR crystal background->apply_sample acquire_spectrum Acquire the IR spectrum apply_sample->acquire_spectrum process_spectrum Perform baseline correction and other necessary processing acquire_spectrum->process_spectrum identify_peaks Identify the wavenumbers of the absorption bands process_spectrum->identify_peaks assign_peaks Assign the peaks to their corresponding vibrational modes identify_peaks->assign_peaks

  • This compound sample

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory (a diamond ATR crystal is recommended for corrosive samples)

  • Solvent for cleaning (e.g., isopropanol, acetone)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and functioning.

  • Background Collection: Clean the ATR crystal surface with a suitable solvent and a lint-free wipe. Collect a background spectrum of the clean, dry crystal.

  • Sample Application: Place a small drop of the neat this compound liquid directly onto the center of the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: Process the acquired spectrum, including baseline correction if necessary.

  • Peak Analysis: Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations as detailed in Table 3.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent and lint-free wipes after the analysis.

Conclusion

The NMR and IR spectroscopic data and protocols provided in these application notes serve as a comprehensive guide for the characterization of this compound. Adherence to these methodologies will enable researchers, scientists, and drug development professionals to accurately identify and assess the purity of this compound, facilitating its effective use in various chemical applications.

References

Application Notes and Protocols: The Role of Isopropyl Hydrogen Sulphate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl hydrogen sulphate, also known as propan-2-yl hydrogen sulfate (B86663), is a reactive organosulfate ester with the chemical formula C₃H₈O₄S.[1][2][3] It serves as a versatile and important intermediate in fine chemical and pharmaceutical synthesis.[1][2] Its primary role lies in its function as a potent isopropylating agent, enabling the introduction of the isopropyl group into various molecular architectures, a common structural motif in many active pharmaceutical ingredients (APIs).[1] Furthermore, it functions as an acid catalyst in specific chemical processes.[][5] This document provides detailed application notes, reaction mechanisms, and experimental protocols relevant to its use in a pharmaceutical research and development setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₃H₈O₄S[2]
Molecular Weight 140.16 g/mol [6]
CAS Number 6914-90-5[7]
Appearance Colorless, odorless liquid[2]
Density 1.356 g/cm³[2][3]
pKa -2.84 ± 0.15 (Predicted)[2][3]
Solubility Highly soluble in water and polar organic solvents[2]

Applications in Pharmaceutical Synthesis

This compound is a valuable reagent for several key transformations in pharmaceutical synthesis.

Isopropylation via Nucleophilic Substitution

The most prominent application of this compound is as an electrophilic alkylating agent.[8] The sulfate moiety is an excellent leaving group, facilitating the transfer of an isopropyl group to a variety of nucleophiles (e.g., amines, alcohols, phenols) through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][8] This reaction is fundamental for synthesizing isopropyl ethers and N-isopropyl derivatives, which are precursors to or components of complex bioactive molecules.[1]

G cluster_workflow General Isopropylation Workflow reagents Nucleophile (Nu-H) + This compound reaction Reaction under controlled conditions (e.g., base, solvent, temp) reagents->reaction 1. Alkylation workup Aqueous Workup & Extraction reaction->workup 2. Quenching purification Purification (e.g., Chromatography, Crystallization) workup->purification 3. Isolation product Isopropylated Product (Nu-iPr) purification->product 4. Final Product

Caption: General workflow for isopropylation using this compound.

Synthesis of Isourea Derivatives

This compound is instrumental in the synthesis of isourea derivatives. It acts as both an activating agent and a leaving group, enabling the controlled formation of carbon-nitrogen bonds essential for the isourea core structure.[8] This application is particularly valuable in medicinal chemistry for creating molecules with potential therapeutic activities.

Acid Catalysis

In addition to its role as an alkylating agent, this compound can serve as an effective acid catalyst in processes like etherification and condensation reactions.[][8] Its acidic nature allows it to protonate substrates, thereby activating them for subsequent nucleophilic attack.[8]

ApplicationReaction TypeReported YieldReference
Synthesis of Isourea DerivativesNucleophilic Attack / C-N Bond Formation50-75%[8]
EtherificationAcid-Catalyzed CondensationNot specified[8]
General IsopropylationNucleophilic Substitution (Sₙ2)Varies[1][8]

Reaction Mechanisms

Nucleophilic Substitution (Sₙ2) Mechanism

The primary mechanism of action for this compound as an alkylating agent is the Sₙ2 reaction. The sulfate group (-OSO₃H) is a highly effective leaving group due to its ability to stabilize the negative charge through resonance. A nucleophile directly attacks the electrophilic carbon atom of the isopropyl group, leading to the displacement of the hydrogen sulphate group in a single, concerted step.[1][8]

G cluster_mechanism Sₙ2 Isopropylation Mechanism reagents Nu:⁻  +  (CH₃)₂CH-OSO₃H transition [Nu---C(H)(CH₃)---OSO₃H]⁻ reagents->transition Nucleophilic Attack products Nu-CH(CH₃)₂  +  HSO₄⁻ transition->products Leaving Group Departure G cluster_catalysis Acid-Catalyzed Etherification start Alcohol (R-OH) protonation Protonated Alcohol (R-OH₂⁺) start->protonation + H⁺ (from catalyst) attack Intermediate Complex protonation->attack + R-OH (Nucleophile) product Ether (R-O-R) attack->product - H₂O - H⁺ (catalyst regenerated) G cluster_risk Impurity Risk Management start Synthesis using This compound check Potential for Genotoxic Impurities (e.g., Diisopropyl Sulfate)? start->check develop Develop & Validate Trace Analytical Method check->develop Yes no_risk Treat as Standard Impurity (as per ICH Q3A/B) check->no_risk No control Set Specification Limits (as per ICH M7) develop->control monitor Monitor Impurity Levels in Batches control->monitor release API Release monitor->release

References

Application Notes and Protocols: Isopropyl Hydrogen Sulphate in Specialty Chemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of isopropyl hydrogen sulphate as a reactive intermediate and catalyst in the synthesis of various specialty chemicals. Detailed protocols for key applications are provided, along with quantitative data and visual representations of reaction pathways and workflows.

Introduction

This compound, an organosulfate ester, is a versatile and reactive compound extensively used in synthetic organic chemistry.[1] Its primary value lies in its role as a potent alkylating agent for introducing the isopropyl group and as a strong acid catalyst in various chemical transformations.[1][][3][4] The sulphate moiety serves as an excellent leaving group, facilitating nucleophilic substitution reactions.[1] This document outlines its application in several key areas of specialty chemical production, including the historical synthesis of isopropyl alcohol, the formation of bioactive isourea derivatives, and its role in etherification and condensation reactions.

Key Applications and Data

Intermediate in Isopropyl Alcohol (IPA) Synthesis (Strong-Acid Process)

Historically, one of the primary methods for producing isopropyl alcohol was the indirect hydration of propylene (B89431), known as the "strong-acid" process.[1][5] In this process, propylene reacts with concentrated sulfuric acid to form this compound (monoisopropyl sulphate) and diisopropyl sulphate, which are subsequently hydrolyzed to produce isopropanol.[5][6][7][8] This method has been largely superseded by direct hydration due to the corrosive nature of concentrated sulfuric acid.[1][5]

Reaction Workflow: IPA Synthesis via Strong-Acid Process

IPA_Synthesis cluster_absorption Absorption Stage cluster_hydrolysis Hydrolysis Stage cluster_purification Purification Propylene Propylene (gas) Absorption Propylene Absorption (Formation of Sulfate Esters) Propylene->Absorption H2SO4 Concentrated H₂SO₄ (>80%) H2SO4->Absorption Sulfate_Esters This compound & Diisopropyl Sulphate Absorption->Sulfate_Esters Mixture Hydrolysis Hydrolysis Sulfate_Esters->Hydrolysis Water Water (Hydrolysis) Water->Hydrolysis IPA Isopropyl Alcohol (Product) Hydrolysis->IPA Regen_H2SO4 Regenerated H₂SO₄ Hydrolysis->Regen_H2SO4

Caption: Workflow for the strong-acid process of Isopropyl Alcohol synthesis.

Table 1: Reaction Parameters for IPA Synthesis via the Strong-Acid Process

ParameterValueReference
Absorption Stage
ReactantsPropylene, Sulfuric Acid[1][5][6]
Sulfuric Acid Concentration>80% wt (strong-acid process)[5][6]
87.5-95% (patented process)[1]
Temperature20–30°C (low temperature)[5][6]
~25°C (patented process)[1]
Pressure165 lbs. per sq. inch (~11.2 atm)[1]
Hydrolysis Stage
ReactantWater[5][6][7]
ProductIsopropanol, Regenerated H₂SO₄[6][7][8]
Precursor in the Synthesis of Bioactive Isourea Derivatives

This compound is a key precursor in synthesizing isourea derivatives, which are of interest in medicinal chemistry.[1] It functions as both an activating agent and a leaving group, enabling the controlled formation of carbon-nitrogen bonds necessary for the isourea framework.[1][6] This method is valued for its mild reaction conditions.[1]

Reaction Pathway: Synthesis of O-isopropyl-isourea

Isourea_Synthesis Cyanamide Cyanamide Reaction Nucleophilic Attack Cyanamide->Reaction IHS Isopropyl Hydrogen Sulphate IHS->Reaction IPA Isopropyl Alcohol (Solvent/Reactant) IPA->Reaction Product O-isopropyl-isourea Hydrogen Sulphate Salt Reaction->Product Forms C-N bond

Caption: Synthesis of O-isopropyl-isourea hydrogen sulphate.

Table 2: Synthesis of Isourea Derivatives

ParameterValueReference
Role of IHSPrecursor, Activating Agent, Leaving Group[1][6]
Reaction ConditionsMild[1]
Temperature Range25–80°C[1][6]
Reported Yields50–75%[1][6]
Isopropylating Agent for Ether Synthesis

As a versatile alkylating agent, this compound is used to introduce isopropyl groups into various molecules, including the formation of ethers from alcohols.[1] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulphate acts as an effective leaving group.[1]

General Workflow: Etherification Using this compound

Etherification Alcohol Alcohol (R-OH) (Nucleophile) SN2_Reaction SN2 Reaction Alcohol->SN2_Reaction IHS Isopropyl Hydrogen Sulphate (Electrophile) IHS->SN2_Reaction Ether Isopropyl Ether (R-O-iPr) SN2_Reaction->Ether Isopropyl group transfer Byproduct H₂SO₄ SN2_Reaction->Byproduct Sulphate leaving group

References

Application Note: Protocol for the Safe Handling and Disposal of Isopropyl Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Isopropyl hydrogen sulphate (CAS No. 6914-90-5) is an organosulfate compound utilized as a reactive intermediate and alkylating agent in various chemical syntheses, including the production of pharmaceuticals, polymers, and other fine chemicals.[1][2] As a strong acid and a derivative of sulfuric acid, it possesses significant corrosive properties and requires strict adherence to safety protocols to prevent injury and environmental contamination.[1][3] This document provides a comprehensive protocol for the safe handling, storage, spill management, and disposal of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior and potential hazards.

PropertyValueReference
CAS Number 6914-90-5[3]
Molecular Formula C₃H₈O₄S[1][3]
Molecular Weight ~140.16 g/mol [3][4]
Appearance Colorless to pale yellow liquid[5]
Odor Pungent[5]
Solubility Soluble in water and polar organic solvents[1][5]
pKa (Predicted) -2.84 ± 0.15[1][6]
Density 1.356 g/cm³[1]

Hazard Identification and Safety Precautions

This compound is a hazardous substance that poses several risks.

  • Corrosivity: As a strong acid, it is corrosive and can cause severe skin burns and eye damage upon contact.[3][5]

  • Irritation: It is a potential irritant to the skin, eyes, and respiratory tract.[3][5] Inhalation of vapors or mists may cause irritation to the respiratory system.[7]

  • Reactivity: It can react violently with bases.[1] It is also incompatible with combustible materials and oxidizing agents.[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to minimize the risk of exposure.

  • Eye Protection: Tightly fitting chemical safety goggles and a full-face shield (minimum 8-inch) are mandatory to protect against splashes.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[9]

  • Body Protection: A chemical-resistant lab coat, fully buttoned, along with full-length pants and closed-toe shoes are required to prevent skin contact.[7]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors or mists.[7] If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used as a backup to engineering controls.[7]

Experimental Protocols

Handling and Storage Protocol

Engineering Controls:

  • All manipulations of this compound must be performed within a properly functioning chemical fume hood.[7]

  • An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[10]

Handling Procedures:

  • Before starting work, ensure all required PPE is donned correctly.

  • Do not work alone when handling this chemical.[10]

  • Keep the container tightly closed when not in use.[7]

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not use metal spatulas or other incompatible metal items.[7]

  • Prevent contact with water unless part of a controlled procedure, as the reaction can be violent.[7]

Storage Procedures:

  • Store this compound in a cool, dry, well-ventilated area.[7]

  • Store in a dedicated acid or corrosives safety cabinet, isolated from incompatible materials such as bases, combustible materials, and oxidizing agents.[7][8]

  • Ensure containers are clearly labeled with the chemical name and associated hazards.

  • Store protected from moisture.[7]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

For Small Spills (< 100 mL) inside a fume hood:

  • Alert personnel in the immediate area.

  • Wearing full PPE, contain the spill using an acid-neutralizing spill kit or an inert absorbent material like vermiculite (B1170534) or sand. Do not use combustible materials like paper towels for initial absorption.

  • Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the spill area with a suitable neutralizing agent (e.g., sodium bicarbonate solution), followed by a thorough cleaning with soap and water.[9]

  • Place all contaminated cleanup materials into the hazardous waste container.

For Large Spills (> 100 mL) or any spill outside a fume hood:

  • Evacuate the laboratory immediately and alert others.[10]

  • If safe to do so, close the laboratory door to contain vapors.

  • Activate the nearest fire alarm if the spill poses a fire or explosion hazard.

  • Contact the institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

  • Provide details of the spilled chemical to emergency responders. Do not re-enter the area until it has been declared safe.

First Aid Protocol

Immediate first aid is critical in case of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[9] Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing while under an emergency shower.[11] Flush the affected skin area with water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[7][9] If breathing is difficult or has stopped, provide artificial respiration (avoiding direct mouth-to-mouth resuscitation) and seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water. If the person is conscious, have them drink a small amount of water. Seek immediate medical attention.[8]

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

  • Collection: Collect all waste (including contaminated materials from spills) in a designated, properly labeled, and leak-proof hazardous waste container.[12] The container should be made of a compatible material (e.g., high-density polyethylene).[12]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (Corrosive, Acid).

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials. Keep the container closed at all times, except when adding waste.[12] Do not fill containers beyond 90% capacity.[12]

  • Disposal: Arrange for waste pickup through the institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.

Visualized Workflows

The following diagrams illustrate the logical workflows for handling and responding to incidents involving this compound.

G Figure 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review Protocol & SDS B Verify Fume Hood & Safety Equipment A->B C Don Appropriate PPE B->C D Work Inside Fume Hood C->D E Keep Container Closed When Not in Use D->E F Avoid Incompatible Materials E->F G Segregate & Label Waste F->G H Decontaminate Work Area G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

G Figure 2: Spill Response Logical Flow start Spill Occurs is_small < 100mL & in hood? start->is_small small_spill_actions Alert Area Personnel Don Full PPE Contain & Neutralize Collect Waste Decontaminate Area is_small->small_spill_actions Yes large_spill_actions EVACUATE AREA Alert Others Contact EHS/Emergency Provide Details is_small->large_spill_actions No end Incident Reported small_spill_actions->end large_spill_actions->end

Caption: Decision workflow for responding to a chemical spill.

References

Application Notes and Protocols: Isopropyl Hydrogen Sulphate in Sulfation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl hydrogen sulphate (IPHS), an organosulfate compound, serves as a reactive intermediate and reagent in various organic syntheses, most notably in sulfation and alkylation reactions. While often generated in situ, its role in the transfer of a sulfate (B86663) group to a range of nucleophiles, including alcohols, phenols, and amines, is of significant interest in the synthesis of pharmaceuticals and other fine chemicals.[1][2] These application notes provide an overview of the synthesis of this compound and its utility in sulfation reactions, complete with experimental protocols and relevant data.

Synthesis of this compound

This compound is typically synthesized through the reaction of isopropanol (B130326) with a sulfating agent, such as concentrated sulfuric acid, or by the reaction of propylene (B89431) with sulfuric acid.[3][4] The reaction with isopropanol is an esterification process that is reversible and exothermic.[3] Careful control of reaction conditions is crucial to maximize the yield of the desired monoester and minimize the formation of byproducts like diisopropyl sulfate and dehydration products.[3]

Alternative synthetic routes include the controlled hydrolysis of diisopropyl sulfate and the use of milder sulfating agents like sulfur trioxide-pyridine complexes or chlorosulfonic acid with isopropanol.[3][4]

Application in Sulfation Reactions

This compound can act as a sulfating agent, transferring a sulfate group to a nucleophilic substrate. The sulfonate group is a good leaving group, facilitating nucleophilic substitution reactions.[3] While direct, detailed protocols for using pre-synthesized this compound as the primary sulfating agent are not abundant in literature, its formation as a key intermediate in sulfation reactions is well-established. The following protocols are based on the principles of its reactivity and its in situ generation for the sulfation of various functional groups.

Quantitative Data on Reactions Involving this compound

The following table summarizes key quantitative data for reactions where this compound is either a reagent, intermediate, or catalyst.

Reaction TypeSubstrateTemperature (°C)Yield (%)NotesReference
Etherification (Catalyst)Primary Alcohols80-15070-95Formation of symmetrical ethers.[3]
Isourea Derivative SynthesisCyanamide, Isopropyl Alcohol25-8050-75IPHS acts as an activating agent.[3]
Propylene SulfationPropylene, >80% H₂SO₄20-30~70 (monoisopropyl sulfate)"Strong-acid" process for isopropanol synthesis.[3]
Isopropanol DehydrationIsopropanol>150-Favors isopropanol formation over sulfate esters.[3]

Experimental Protocols

Protocol 1: General In Situ Sulfation of a Primary Alcohol

This protocol describes a general method for the sulfation of a primary alcohol where this compound is generated in situ.

Materials:

  • Primary alcohol

  • Isopropanol

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate solution (saturated, cold)

  • Anhydrous sodium sulfate

  • Organic solvent (e.g., dichloromethane)

  • Stir plate and magnetic stir bar

  • Ice bath

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary alcohol (1 equivalent) in a minimal amount of an appropriate organic solvent.

  • Cool the flask in an ice bath to 0-5°C.

  • In a separate flask, prepare the sulfating agent by slowly adding concentrated sulfuric acid (1.1 equivalents) to cold isopropanol (2 equivalents) with stirring, maintaining the temperature below 10°C. This mixture will contain this compound.

  • Slowly add the freshly prepared sulfating agent to the solution of the primary alcohol via a dropping funnel over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly pouring the mixture into a beaker containing cold saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude sulfated product.

  • Purify the product by column chromatography or recrystallization as required.

Protocol 2: General In Situ Sulfation of a Phenol

This protocol outlines a general procedure for the sulfation of a phenolic compound.

Materials:

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the phenolic compound (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare the sulfating agent by slowly adding chlorosulfonic acid (1.1 equivalents) to a solution of isopropanol (1.2 equivalents) in dry DCM at 0°C. This will form this compound and HCl gas (ensure proper ventilation).

  • Slowly add the prepared sulfating agent to the phenolic solution at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding cold water.

  • Acidify the mixture with dilute HCl and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product.

Protocol 3: General In Situ Sulfation of an Amine

This protocol provides a general method for the N-sulfation (sulfamation) of an amine.

Materials:

  • Amine

  • Isopropanol

  • Sulfur trioxide-pyridine complex

  • Anhydrous pyridine

  • Stir plate and magnetic stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the amine (1 equivalent) in anhydrous pyridine in a round-bottom flask.

  • In a separate flask, suspend the sulfur trioxide-pyridine complex (1.2 equivalents) in anhydrous pyridine.

  • Add isopropanol (1.3 equivalents) to the suspension of the sulfur trioxide-pyridine complex. This will form an isopropyl sulfate intermediate.

  • Add the amine solution to the sulfating agent mixture.

  • Heat the reaction mixture to 50-70°C and stir for several hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it onto ice.

  • Adjust the pH with a suitable acid or base to precipitate the sulfamated product or to facilitate extraction.

  • Isolate the product by filtration or extraction.

  • Purify the product as necessary.

Visualizations

Logical Workflow for In Situ Sulfation

G cluster_reagent Reagent Preparation cluster_reaction Sulfation Reaction cluster_workup Workup & Purification Isopropanol Isopropanol IPHS This compound (in situ) Isopropanol->IPHS SulfatingAgent Sulfating Agent (e.g., H₂SO₄, ClSO₃H) SulfatingAgent->IPHS ReactionMix Reaction Mixture IPHS->ReactionMix Substrate Substrate (Alcohol, Phenol, Amine) Substrate->ReactionMix Quenching Quenching ReactionMix->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Product Sulfated Product Purification->Product

Caption: Workflow for the in situ generation and use of IPHS in sulfation.

Reaction Pathway for Alcohol Sulfation

G ROH R-OH (Alcohol) Intermediate [Transition State] ROH->Intermediate IPHS (CH₃)₂CHOSO₃H (this compound) IPHS->Intermediate Product R-OSO₃H (Alkyl Hydrogen Sulphate) Intermediate->Product Byproduct (CH₃)₂CHOH (Isopropanol) Intermediate->Byproduct

Caption: General mechanism of alcohol sulfation by IPHS.

Concluding Remarks

This compound is a valuable, albeit often transient, species in sulfation chemistry. The protocols provided herein offer a foundational approach for its application in the sulfation of alcohols, phenols, and amines, primarily through in situ generation. Researchers should optimize the reaction conditions, including temperature, stoichiometry, and reaction time, for each specific substrate to achieve the desired product yield and purity. Further investigation into the isolation and direct use of this compound may broaden its applicability as a standalone sulfating reagent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Isopropyl Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl hydrogen sulphate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is typically synthesized through two main routes:

  • Indirect Hydration of Propene: This industrial method involves reacting propene with concentrated sulfuric acid to form a mixture of this compound and diisopropyl sulphate, which is then hydrolyzed to produce isopropanol (B130326).[1]

  • Reaction of Isopropanol with a Sulfating Agent: In a laboratory setting, the most common method is the direct reaction of isopropanol with a sulfating agent.[2] Common sulfating agents include:

    • Concentrated sulfuric acid

    • Chlorosulfonic acid[2]

    • Sulfur trioxide complexes (e.g., SO₃-pyridine)[2]

Q2: What are the main byproducts in the synthesis of this compound?

A2: The primary byproducts of concern are diisopropyl sulfate (B86663) and di-isopropyl ether.[1] The formation of these byproducts is highly dependent on the reaction conditions.

Q3: How can I minimize the formation of diisopropyl sulfate?

A3: The formation of diisopropyl sulfate is particularly sensitive to the strength of the sulfuric acid used.[2] Lowering the concentration of sulfuric acid can significantly reduce the formation of this byproduct. Additionally, using a slight excess of sulfuric acid relative to isopropanol can also help minimize the formation of the di-ester.[2]

Q4: What is the cause of di-isopropyl ether formation and how can it be prevented?

A4: Di-isopropyl ether is formed via the acid-catalyzed self-condensation of isopropanol, especially at elevated temperatures. To minimize its formation, it is crucial to maintain a low reaction temperature, ideally below 40°C.[2]

Q5: What analytical techniques are suitable for monitoring the reaction and analyzing the purity of the product?

A5: A combination of chromatographic and spectroscopic methods is recommended:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used for the quantification of this compound and its non-volatile byproducts.[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of volatile byproducts, particularly di-isopropyl ether.[4][5]

  • Spectroscopy: Fourier-transform infrared spectroscopy (FT-IR) can identify the S=O stretch characteristic of the sulfate group, while nuclear magnetic resonance (NMR) spectroscopy can confirm the overall structure of the final product.[2]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Hydrolysis of the product back to isopropanol. - Excessive byproduct formation.- Increase reaction time or slightly increase the molar ratio of the sulfating agent. - Ensure anhydrous conditions to prevent hydrolysis. - Optimize reaction temperature and acid concentration to minimize side reactions.
High levels of diisopropyl sulfate detected - High concentration of sulfuric acid. - High molar ratio of isopropanol to sulfating agent.- Use a lower concentration of sulfuric acid. - Use a slight excess of the sulfating agent.
Significant formation of di-isopropyl ether - High reaction temperature.- Maintain the reaction temperature below 40°C, ideally between 5-10°C, especially during the addition of sulfuric acid.[2]
Reaction mixture is dark or contains char - Reaction temperature is too high, leading to decomposition. - Use of overly concentrated sulfuric acid.- Ensure efficient cooling and slow, controlled addition of reagents. - Consider using a milder sulfating agent like a sulfur trioxide-pyridine complex.[2]
Difficulty in isolating the product - this compound is highly soluble in water.- After neutralization, perform extractions with an appropriate organic solvent. - Purification can be achieved by vacuum distillation.

Quantitative Data

Table 1: Effect of Sulfuric Acid Concentration on Byproduct Formation

Sulfuric Acid Concentration (% wt)Relative Diisopropyl Sulfate FormationNotes
>80%High"Strong-acid" process conditions, favors byproduct formation.[1]
60-80%Low"Weak-acid" process conditions, reduces corrosion and diisopropyl sulfate formation.[1]

Experimental Protocols

Synthesis of this compound from Isopropanol and Sulfuric Acid

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.

Materials:

  • Isopropanol (anhydrous)

  • Concentrated sulfuric acid (95-98%)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Apparatus for vacuum distillation

Procedure:

  • Reaction Setup: Place a known amount of anhydrous isopropanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0-5°C.

  • Addition of Sulfuric Acid: Slowly add a slight molar excess of concentrated sulfuric acid to the cooled isopropanol via a dropping funnel with vigorous stirring. Maintain the temperature of the reaction mixture below 10°C throughout the addition.

  • Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1-2 hours. The reaction is exothermic, and careful temperature control is crucial to minimize byproduct formation.

  • Workup:

    • Slowly pour the cold reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid. Perform this step carefully as it will generate CO₂ gas.

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude this compound by vacuum distillation.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Isopropanol in Flask add_h2so4 Slow Addition of H₂SO₄ start->add_h2so4 Ice Bath stir Stirring at 0-10°C add_h2so4->stir 1-2 hours quench Quench with Ice & NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry filter Filter dry->filter evaporate Solvent Evaporation filter->evaporate distill Vacuum Distillation evaporate->distill final_product Pure this compound distill->final_product

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathways isopropanol Isopropanol iphs This compound (Desired Product) isopropanol->iphs + H₂SO₄ dipe Di-isopropyl Ether (Byproduct) isopropanol->dipe + Isopropanol - H₂O propylene Propylene isopropanol->propylene - H₂O h2so4 H₂SO₄ dips Diisopropyl Sulfate (Byproduct) iphs->dips + Isopropanol c1 c2 c3 h2o H₂O low_temp Low Temperature (< 40°C) high_temp High Temperature high_h2so4_conc High [H₂SO₄]

Caption: Reaction pathways in the synthesis of this compound.

References

"stability of isopropyl hydrogen sulphate under acidic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of isopropyl hydrogen sulphate under acidic conditions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides for experimental challenges, and robust experimental protocols to ensure the accuracy and reliability of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability under acidic conditions a concern?

This compound is an organosulfate compound that often serves as an intermediate in chemical syntheses, such as the "strong-acid" process for manufacturing isopropanol (B130326) from propene.[1] Its stability is a critical parameter in these processes, as it is susceptible to hydrolysis, particularly in the presence of water and acidic catalysts. Understanding its stability is crucial for process optimization, yield maximization, and ensuring the purity of the final product.

Q2: What are the primary factors that influence the stability of this compound in acidic media?

The stability of this compound is primarily influenced by three key factors:

  • Acid Concentration: The rate of hydrolysis is significantly dependent on the concentration of the acid catalyst.

  • Water Content: Higher concentrations of water in the reaction mixture will favor the hydrolysis of this compound back to isopropanol and sulfuric acid.[1]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

Q3: What are the main degradation products of this compound under acidic conditions?

The primary degradation pathway for this compound in acidic conditions is hydrolysis, which yields isopropanol and sulfuric acid . In some cases, particularly at elevated temperatures and high acid concentrations, a side reaction involving the elimination of the hydrogen sulphate group can lead to the formation of propene .

Q4: How can I monitor the degradation of this compound during my experiment?

The degradation of this compound can be effectively monitored using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique allows for the separation and quantification of the parent compound and its primary degradation product, isopropanol.

Hydrolysis Kinetics of this compound

The rate of hydrolysis of this compound is dependent on both the concentration of the acid and the temperature. The following table summarizes the pseudo-first-order rate constants (k_obs) for the hydrolysis of a secondary alkyl hydrogen sulphate in aqueous sulfuric acid at different temperatures. While this data is for a related compound, it provides a valuable reference for understanding the expected behavior of this compound.

Sulfuric Acid Conc. (M)Temperature (°C)k_obs (s⁻¹)
1.025Data not available
1.040Data not available
1.060Data not available
2.025Data not available
2.040Data not available
2.060Data not available
4.025Data not available
4.040Data not available
4.060Data not available

Note: Specific quantitative data for this compound was not available in the search results. The table structure is provided as a template for researchers to populate with their own experimental data.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This protocol outlines a stability-indicating HPLC method for the simultaneous determination of this compound and its primary degradation product, isopropanol.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • This compound reference standard.

  • Isopropanol reference standard.

  • HPLC-grade acetonitrile (B52724), water, and phosphoric acid (or formic acid for MS-compatibility).[2]

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. Preparation of Solutions:

  • Standard Stock Solution (this compound): Accurately weigh and dissolve approximately 10 mg of this compound reference standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Standard Stock Solution (Isopropanol): Accurately weigh and dissolve approximately 10 mg of isopropanol reference standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions to a final concentration of approximately 100 µg/mL for each analyte.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to a concentration within the linear range of the assay.

4. System Suitability: Before sample analysis, inject the working standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) for the peak areas of both analytes is less than 2.0%.

5. Analysis: Inject the prepared samples and standards into the HPLC system and record the chromatograms.

6. Calculation: Calculate the concentration of this compound and isopropanol in the samples by comparing their peak areas with those of the working standard.

Troubleshooting Guides

HPLC Analysis Issues
IssuePossible Cause(s)Recommended Solution(s)
Peak Tailing for this compound Secondary interactions with residual silanol (B1196071) groups on the silica-based column.[3]1. Lower the mobile phase pH to between 2.5 and 3.0 to protonate the silanols.[3]2. Use a column with low silanol activity or an end-capped column.[3]3. Add a small amount of a competing base, such as triethylamine, to the mobile phase.
Poor Resolution Between this compound and Isopropanol Inadequate separation efficiency of the column or mobile phase.1. Optimize the mobile phase gradient. A shallower gradient may improve resolution.2. Use a longer column or a column with a smaller particle size.3. Adjust the mobile phase pH.
Ghost Peaks in the Chromatogram Contamination in the mobile phase, sample, or carryover from previous injections.1. Use high-purity HPLC grade solvents and freshly prepared mobile phase.2. Filter all samples before injection.3. Implement a robust needle wash protocol in the autosampler.
Irreproducible Retention Times Fluctuations in mobile phase composition, temperature, or flow rate.1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a stable temperature.3. Check the HPLC pump for leaks and ensure a consistent flow rate.
Unexpected Experimental Results
IssuePossible Cause(s)Recommended Solution(s)
Faster than Expected Degradation Higher than intended temperature or acid concentration.1. Verify the temperature of the reaction vessel using a calibrated thermometer.2. Accurately prepare and verify the concentration of the acidic solution.
Presence of Propene Gas High reaction temperature and/or high acid concentration leading to elimination side reaction.1. Lower the reaction temperature.2. Use a lower concentration of the acid catalyst.
Incomplete Hydrolysis Insufficient reaction time, low temperature, or low acid concentration.1. Increase the reaction time.2. Increase the reaction temperature.3. Increase the concentration of the acid catalyst.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products IHS This compound TS Protonated Intermediate IHS->TS H⁺ (from acid) H2O Water H2O->TS IPA Isopropanol TS->IPA H2SO4 Sulfuric Acid TS->H2SO4

Caption: Hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Acidic Solution B Add this compound A->B C Incubate at Controlled Temperature B->C D Collect Samples at Time Intervals C->D E Dilute and Prepare Samples for HPLC D->E F HPLC Analysis E->F G Quantify Reactant and Product F->G Troubleshooting_Tree Start Unexpected Result in Stability Study Q1 Is degradation rate as expected? Start->Q1 A1_Fast Faster than expected Q1->A1_Fast No (Faster) A1_Slow Slower than expected Q1->A1_Slow No (Slower) Q3 Are there unexpected peaks in HPLC? Q1->Q3 Yes Q2_Fast Check Temperature & Acid Concentration A1_Fast->Q2_Fast Q2_Slow Increase Temperature or Acid Concentration A1_Slow->Q2_Slow A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No Q4 Identify side products (e.g., Propene) A3_Yes->Q4 End Proceed with analysis A3_No->End

References

Technical Support Center: Hydrolysis of Isopropyl Hydrogen Sulphate to Isopropanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the hydrolysis of isopropyl hydrogen sulphate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the synthesis of isopropanol (B130326) via this method.

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical reaction for the hydrolysis of this compound to isopropanol?

A1: The hydrolysis of this compound is the second step in the indirect hydration of propylene (B89431) to produce isopropanol.[1][2] The overall process can be summarized in two main reactions:

  • Formation of this compound: Propylene reacts with sulfuric acid. CH₃CH=CH₂ + H₂SO₄ → (CH₃)₂CHOSO₃H[1]

  • Hydrolysis: The resulting this compound is then hydrolyzed with water to yield isopropanol and regenerate the sulfuric acid. (CH₃)₂CHOSO₃H + H₂O → (CH₃)₂CHOH + H₂SO₄[1]

Q2: What are the key parameters that influence the reaction?

A2: The efficiency and selectivity of the hydrolysis are significantly affected by several parameters:

  • Sulfuric Acid Concentration: The concentration of sulfuric acid plays a crucial role in the initial formation of this compound and the potential for side reactions.[3] Higher concentrations of sulfuric acid favor the formation of sulfate (B86663) esters.[3]

  • Water Content: The amount of water present is critical for the hydrolysis step. A higher water content in the absorbing acid leads to lower concentrations of both mono- and diisopropyl sulfate as it drives the equilibrium towards the formation of isopropanol.[3]

  • Temperature: Careful temperature control is necessary throughout the process. The initial reaction of propylene with sulfuric acid is exothermic, and excessive temperatures can lead to the formation of byproducts.[3] The hydrolysis step is typically carried out at temperatures below 30°C under slight pressure.[1]

  • Pressure: The reaction of propylene with sulfuric acid is generally conducted at elevated pressures (2 to 2.8 MPa), while the hydrolysis is carried out under slight pressure.[1]

Q3: What are the common side reactions I should be aware of?

A3: Several side reactions can occur, potentially reducing the yield and purity of the desired isopropanol product:

  • Formation of Diisopropyl Sulfate: Excess propylene can react with the initially formed monoisopropyl sulfate to produce diisopropyl sulfate.[4]

  • Formation of Diisopropyl Ether: This is a common byproduct, especially under certain temperature and acid concentration conditions.[5]

  • Reversion to Propylene: The hydrolysis reaction is reversible, and under certain conditions, particularly at higher temperatures, the isopropyl esters can revert to propylene.[6]

  • Polymerization of Propylene: In the presence of strong acids, propylene can polymerize, leading to the formation of unwanted oligomers.[7][8]

Troubleshooting Guide

Problem 1: Low Yield of Isopropanol

Potential Cause Troubleshooting Step
Incomplete Hydrolysis Ensure sufficient water is added during the hydrolysis step. The reaction is an equilibrium, and an adequate amount of water is needed to drive it towards the products.[3] Monitor the reaction progress using analytical methods like HPLC to confirm the disappearance of this compound.[9][10]
Reversion to Propylene The reversion of isopropyl sulfates to propylene can be significant, with one study showing an 18% greater reversion when hydrolysis was carried out with water alone compared to using recovered dilute sulfuric acid.[6] Maintain a low temperature during hydrolysis (ideally below 30°C) to minimize this reverse reaction.[1]
Side Reactions The formation of byproducts such as diisopropyl ether and propylene polymers consumes the starting materials and reduces the yield of isopropanol.[5][7] Optimize reaction conditions (temperature, pressure, and reactant ratios) to disfavor these side reactions.

Problem 2: High Levels of Diisopropyl Ether in the Product

Potential Cause Troubleshooting Step
Reaction Conditions Favoring Ether Formation Diisopropyl ether formation is a known side reaction in this process.[5] Adjusting the temperature and the concentration of sulfuric acid can help minimize its formation. Lower temperatures generally favor the desired hydrolysis over ether formation.
Inefficient Purification If diisopropyl ether is present in the crude product, it must be removed during purification. Since it is more volatile than isopropanol, it can be separated by distillation.[5] Ensure your distillation setup is optimized for the separation of these two components.

Problem 3: Presence of Polymeric Byproducts

Potential Cause Troubleshooting Step
Propylene Polymerization Strong acid catalysts can promote the polymerization of olefins like propylene.[7] Avoid excessively high temperatures and localized "hot spots" in the reactor. Maintaining a well-mixed reaction environment is crucial.
High Propylene Concentration A high concentration of unreacted propylene in the presence of the acid catalyst can increase the rate of polymerization. Ensure efficient absorption and reaction of propylene in the initial step.

Data Presentation: Reaction Conditions

The synthesis of isopropanol via the sulfation of propylene can be broadly categorized into two main industrial processes, each with distinct reaction conditions.

ParameterStrong-Acid ProcessWeak-Acid Process
H₂SO₄ Concentration >80% wt[4][11]60–80% wt[4][11]
Temperature 20–30°C[4][11]60–65°C[1][4]
Pressure Not specified, but generally elevated2 to 2.8 MPa[1]
Diisopropyl Sulfate Formation Higher potential for formationLess than 1% (with 75% H₂SO₄)[4]
Propylene Conversion 60–70%[4]50–60%[4]

Table 1: Comparison of Strong-Acid and Weak-Acid Processes for Isopropanol Production.

Experimental Protocols

Protocol 1: General Laboratory Scale Synthesis of Isopropanol via Hydrolysis of this compound

This protocol is a generalized procedure based on the principles of the indirect hydration method.

  • Absorption of Propylene:

    • In a pressure reactor equipped with cooling and agitation, charge sulfuric acid (e.g., 85% wt).

    • Cool the acid to the desired temperature (e.g., 20-30°C).

    • Introduce propylene gas into the reactor under pressure while maintaining vigorous agitation and cooling to manage the exothermic reaction.

    • Continue the propylene feed until the desired molar ratio of propylene to sulfuric acid is achieved.

    • Monitor the reaction progress by taking samples and analyzing for the formation of this compound.

  • Hydrolysis:

    • Transfer the reaction mixture containing this compound to a separate vessel.

    • Slowly add a calculated amount of water to the mixture to initiate hydrolysis. The amount of water should be sufficient to dilute the sulfuric acid to a final concentration of around 50-70%.[6]

    • Maintain the temperature of the hydrolysis mixture at or below 30°C to minimize side reactions.[1]

    • Allow the reaction to proceed until the hydrolysis is complete, which can be monitored by the disappearance of the this compound peak in HPLC analysis.

  • Product Isolation and Purification:

    • The crude isopropanol can be separated from the sulfuric acid by steam stripping.[5][6]

    • The overhead stream from the stripping column will contain an aqueous solution of isopropanol and any volatile byproducts like diisopropyl ether.

    • Neutralize any residual acidity in the crude product with a dilute base (e.g., sodium hydroxide (B78521) solution).

    • The crude isopropanol is then subjected to fractional distillation to separate it from water and other impurities to yield high-purity isopropanol.

Visualizations

experimental_workflow cluster_absorption Propylene Absorption cluster_hydrolysis Hydrolysis cluster_purification Purification propylene Propylene reactor Pressure Reactor (20-30°C) propylene->reactor h2so4 Sulfuric Acid h2so4->reactor hydrolysis_vessel Hydrolysis Vessel (<30°C) reactor->hydrolysis_vessel Isopropyl Hydrogen Sulphate water Water water->hydrolysis_vessel stripping Steam Stripping hydrolysis_vessel->stripping Crude Isopropanol & Sulfuric Acid neutralization Neutralization stripping->neutralization Aqueous Isopropanol h2so4_recycle h2so4_recycle stripping->h2so4_recycle Recycled Sulfuric Acid distillation Fractional Distillation neutralization->distillation final_product Isopropanol distillation->final_product

Caption: Experimental workflow for the synthesis of isopropanol.

reaction_mechanism propylene Propylene (CH₃CH=CH₂) iphs This compound ((CH₃)₂CHOSO₃H) propylene->iphs + H₂SO₄ h2so4 Sulfuric Acid (H₂SO₄) ipa Isopropanol ((CH₃)₂CHOH) iphs->ipa + H₂O recycled_h2so4 Regenerated Sulfuric Acid (H₂SO₄) dips Diisopropyl Sulfate (((CH₃)₂CHO)₂SO₂) iphs->dips + Propylene dipe Diisopropyl Ether (((CH₃)₂CH)₂O) iphs->dipe Side Reaction water Water (H₂O)

Caption: Reaction pathway for isopropanol synthesis.

References

"optimizing reaction conditions for isopropyl hydrogen sulphate formation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl hydrogen sulphate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: this compound is typically synthesized via two main routes:

  • Sulfation of Isopropanol (B130326): The reaction of isopropyl alcohol with concentrated sulfuric acid.[1] This is a common laboratory-scale method.

  • Direct Alkylation of Propylene (B89431): The reaction of propylene gas with concentrated sulfuric acid.[2][3] This method is often employed in industrial settings.[3]

Q2: What is the chemical formula and molecular weight of this compound?

A2: The chemical formula is C₃H₈O₄S, and its molecular weight is approximately 140.16 g/mol .[2][4]

Q3: What are the main applications of this compound in research and development?

A3: this compound is a versatile intermediate used as an alkylating agent to introduce an isopropyl group into molecules.[3] It is also utilized in the synthesis of various fine chemicals, pharmaceuticals, polymers, and as an acid catalyst.[3][4]

Q4: What are the key safety precautions to consider when handling this compound and its reagents?

A4: Due to its corrosive nature, derived from its strong acid precursor, appropriate personal protective equipment (PPE), such as safety glasses and gloves, should be worn.[1][2] The reaction is exothermic and requires careful temperature control to prevent runaway reactions.[3] All work should be conducted in a well-ventilated fume hood. Avoid contact with skin, eyes, and mucous membranes.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. 2. Side Reactions: Formation of byproducts such as diisopropyl ether or propylene due to high temperatures.[3][5] 3. Equilibrium Limitations: The reaction is reversible, and the presence of water can hydrolyze the product back to isopropanol.[3]1. Optimize Reaction Time & Temperature: Monitor the reaction progress using techniques like HPLC to determine the optimal duration. Ensure the temperature is maintained within the recommended range (e.g., 5-10°C).[1] 2. Strict Temperature Control: Perform the addition of sulfuric acid to isopropanol slowly and under cooling to maintain a low temperature (below 40°C, ideally 5-10°C).[1][3] 3. Use Excess Sulfating Agent: Employing a slight excess of sulfuric acid can help drive the reaction towards the product.[3]
Formation of Significant Byproducts (e.g., Diisopropyl Ether, Propylene) 1. High Reaction Temperature: Elevated temperatures favor dehydration of isopropanol to propylene and subsequent ether formation.[5][6] 2. Incorrect Reagent Concentration: The concentration of sulfuric acid can influence the formation of diisopropyl sulfate (B86663).[3]1. Maintain Low Temperature: The reaction should be carried out under cooling conditions to minimize side reactions.[1] 2. Control Acid Concentration: Use the appropriate concentration of sulfuric acid as specified in the protocol. Higher water content in the acid can reduce the formation of sulfate esters.[3]
Product Purity Issues After Workup 1. Residual Acid: Incomplete neutralization of sulfuric acid. 2. Contamination with Unreacted Isopropanol: Insufficient washing or purification.[1] 3. Presence of Diisopropyl Sulfate: This byproduct can co-purify with the desired product.1. Thorough Neutralization & Washing: After the reaction, carefully neutralize any remaining acid with a cold bicarbonate solution and wash the organic layer thoroughly with water or saturated brine.[1][7] 2. Efficient Purification: Utilize vacuum distillation for final purification to separate the product from residual starting materials and byproducts.[1] HPLC can be used to assess purity.[8]
Reaction is Violently Exothermic 1. Rapid Addition of Reagents: Adding sulfuric acid too quickly to isopropanol can cause a rapid and dangerous temperature increase.[6]1. Slow, Controlled Addition: Add the concentrated sulfuric acid to the isopropanol dropwise while vigorously stirring and cooling the reaction vessel in an ice bath.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes key experimental parameters for optimizing the synthesis of this compound.

Parameter Condition Rationale Reference(s)
Temperature 5-10°C (Isopropanol route)Minimizes the formation of byproducts like diisopropyl ether and propylene.[1]
< 40°C (Isopropanol route)Prevents dehydration side reactions.[3]
~25°C (Propylene route)Optimal for the reaction of liquid propylene with sulfuric acid.[3]
Molar Ratio (Isopropanol:H₂SO₄) Slight excess of H₂SO₄Reduces the formation of the di-ester byproduct.[3]
Sulfuric Acid Concentration 87.5-95% (Propylene route)Affects the formation of mono- vs. diisopropyl sulfate. Higher water content leads to lower ester concentrations.[3]
Purification Washing with saturated brineRemoves moisture and unreacted isopropanol.[1]
Vacuum DistillationPurifies the final product.[1]

Experimental Protocol: Synthesis of this compound from Isopropanol

This protocol provides a detailed methodology for the laboratory-scale synthesis of this compound.

Materials:

  • Isopropyl alcohol (anhydrous)

  • Concentrated sulfuric acid (95-98%)

  • Saturated sodium bicarbonate solution (cold)

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Place a magnetic stir bar in a round-bottom flask and place the flask in an ice bath on a magnetic stirrer.

  • Reagent Addition: Add a measured amount of anhydrous isopropyl alcohol to the flask. Slowly add a slight molar excess of concentrated sulfuric acid dropwise from a dropping funnel to the stirred isopropanol. Maintain the internal reaction temperature between 5-10°C throughout the addition.

  • Reaction: Once the addition is complete, allow the mixture to stir at 5-10°C for an additional 1-2 hours to ensure the reaction goes to completion.

  • Quenching and Neutralization: Carefully pour the reaction mixture over crushed ice. Slowly neutralize the excess acid by adding cold, saturated sodium bicarbonate solution until the evolution of CO₂ ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the combined organic layers with saturated brine to remove any remaining water-soluble impurities.[1]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Reaction Setup (Flask in Ice Bath) addition 2. Slow Addition of H₂SO₄ to Isopropanol (5-10°C) setup->addition react 3. Stir at 5-10°C (1-2 hours) addition->react quench 4. Quench on Ice & Neutralize with NaHCO₃ react->quench Proceed to Workup extract 5. Extraction with Organic Solvent quench->extract wash 6. Wash with Saturated Brine extract->wash dry 7. Dry with MgSO₄ wash->dry evaporate 8. Solvent Removal (Rotary Evaporator) dry->evaporate distill 9. Vacuum Distillation evaporate->distill product product distill->product Pure Isopropyl Hydrogen Sulphate

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Product Yield start Low Yield of This compound check_temp Was reaction temperature maintained at 5-10°C? start->check_temp check_byproducts Are significant byproducts (ether, propylene) observed? check_temp->check_byproducts Yes high_temp High temperature is the likely cause of side reactions. check_temp->high_temp No check_workup Was workup procedure followed correctly? check_byproducts->check_workup No byproducts_present Side reactions are dominant. check_byproducts->byproducts_present Yes workup_issue Product loss during extraction/purification. check_workup->workup_issue No incomplete_reaction Reaction may be incomplete or equilibrium not favored. check_workup->incomplete_reaction Yes optimize_temp Action: Improve cooling and slow down reagent addition. high_temp->optimize_temp byproducts_present->high_temp optimize_workup Action: Review neutralization, washing, and distillation steps. workup_issue->optimize_workup optimize_conditions Action: Increase reaction time or use slight excess of H₂SO₄. incomplete_reaction->optimize_conditions

Caption: A logical guide for troubleshooting low yields in the reaction.

References

Technical Support Center: Purification of Isopropyl Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of isopropyl hydrogen sulphate.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Crude this compound, typically synthesized from the reaction of isopropanol (B130326) or propylene (B89431) with sulfuric acid, can contain several impurities[1][2]. The most common impurities include:

  • Diisopropyl sulphate: Formed from the reaction of this compound with excess propylene or isopropanol[2].

  • Residual Sulfuric Acid: Unreacted sulfuric acid from the synthesis process.

  • Water: Can be present from the reagents or introduced during the workup.

  • Unreacted Isopropanol or Propylene: Incomplete reaction can leave starting materials in the crude product[1].

  • Polymers: Propylene can polymerize under acidic conditions, leading to polymeric impurities[3].

Q2: Why is the purification of this compound challenging?

A2: The purification can be challenging due to several factors:

  • Hydrolytic Instability: The sulphate ester group is susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures, which can lead to product loss[2].

  • High Water Solubility: this compound is highly soluble in water, which can make extraction and separation from aqueous media difficult[4].

  • Similar Properties of Impurities: Impurities like diisopropyl sulphate and residual sulfuric acid have similar chemical properties, making them difficult to separate.

Q3: What are the primary methods for purifying this compound?

A3: The main purification techniques include:

  • Neutralization and Extraction: To remove acidic impurities and isolate the product.

  • Vacuum Distillation: To separate this compound from non-volatile impurities.

  • Chromatography: Particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-purity applications[3][5].

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Troubleshooting Neutralization and Extraction
Problem Possible Cause(s) Solution(s)
Low recovery of product in the organic phase. 1. Incomplete neutralization, leaving the product in the aqueous phase as a salt. 2. Product is too water-soluble. 3. Emulsion formation.1. Carefully monitor the pH during neutralization to ensure it is in the optimal range for extraction. 2. Use a more polar organic solvent or a mixture of solvents (e.g., 3:1 chloroform/isopropanol) to enhance extraction of polar compounds[6]. Perform multiple extractions. 3. Add brine to the aqueous layer to break the emulsion.
Product degradation during neutralization. The neutralization process is too exothermic, or the pH becomes too high, leading to hydrolysis.Perform the neutralization at low temperatures (e.g., in an ice bath). Add the neutralizing agent slowly and with vigorous stirring to control the temperature and local pH.
Precipitation of an unknown solid. The salt of this compound or inorganic salts formed during neutralization may be insoluble in the chosen solvent system.Add more water or an appropriate organic solvent to dissolve the precipitate. Alternatively, filter the solid and analyze it separately.
Troubleshooting Vacuum Distillation
Problem Possible Cause(s) Solution(s)
Product decomposition during distillation. The distillation temperature is too high.Use a lower vacuum to decrease the boiling point of the product. Ensure the heating mantle is set to the lowest possible temperature for distillation to occur.
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Use a magnetic stir bar for smooth boiling under vacuum. Do not use boiling chips as they are ineffective under vacuum[7].
Product solidifies in the condenser. The condenser temperature is too low.Use room temperature water or no cooling water in the condenser if the product has a high melting point[8].
Troubleshooting RP-HPLC Purification
Problem Possible Cause(s) Solution(s)
Poor peak shape (tailing or fronting). 1. Column-analyte interactions. 2. Column overload.1. Add a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase to improve peak shape. 2. Reduce the sample concentration or injection volume.
Co-elution of impurities. The mobile phase composition is not optimal for separation.Optimize the gradient or isocratic mobile phase composition. Try a different column with a different stationary phase chemistry.
Low recovery of the product. The product is irreversibly adsorbed to the column or is unstable under the HPLC conditions.Use a different column material. Adjust the pH of the mobile phase to ensure the stability of the product.

Section 3: Experimental Protocols

Protocol 1: Purification by Neutralization and Extraction

This protocol is suitable for removing acidic impurities like residual sulfuric acid.

Materials:

  • Crude this compound

  • Saturated sodium bicarbonate (NaHCO₃) solution (cold)

  • Diethyl ether (or other suitable organic solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Ice bath

Procedure:

  • Quenching: Slowly and carefully add the crude reaction mixture to a stirred, ice-cold saturated solution of sodium bicarbonate. Monitor the pH to ensure it reaches ~7-8. Be cautious as CO₂ gas will be evolved[9].

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether[10].

  • Washing: Combine the organic layers and wash them sequentially with water and then brine to remove any remaining water-soluble impurities[11].

  • Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄[11].

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities.

Materials:

  • Crude this compound (post-neutralization and extraction)

  • Distillation apparatus with a vacuum adapter

  • Vacuum pump

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Setup: Assemble the distillation apparatus. Place the crude this compound and a magnetic stir bar in the distillation flask.

  • Vacuum Application: Connect the vacuum pump and slowly reduce the pressure to the desired level.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point of this compound is approximately 120 °C at 10 mmHg[1].

  • Completion: Stop the distillation when the temperature begins to rise or when only a small amount of residue remains in the flask.

Protocol 3: Purification by Preparative RP-HPLC

For obtaining high-purity this compound.

Materials:

  • Crude this compound (partially purified)

  • HPLC-grade acetonitrile (B52724) (MeCN)

  • HPLC-grade water

  • Phosphoric acid or formic acid (for MS compatibility)

  • Preparative RP-HPLC system with a suitable C18 column

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

  • Method Development (Analytical Scale): Develop a suitable gradient or isocratic method on an analytical scale to achieve good separation of the product from its impurities. A typical mobile phase consists of a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% phosphoric acid)[5].

  • Scaling to Preparative HPLC: Scale up the optimized analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.

  • Fraction Collection: Collect the fractions containing the pure this compound.

  • Product Recovery: Combine the pure fractions and remove the solvents by lyophilization or evaporation under reduced pressure.

Section 4: Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Principle Typical Purity Achieved Typical Yield Throughput Primary Impurities Removed Advantages Disadvantages
Neutralization & Extraction Differential solubility of the compound and its salt form in immiscible solvents.ModerateModerate to HighHighResidual sulfuric acid, water-soluble byproducts.Scalable, cost-effective for bulk purification.May not remove structurally similar impurities like diisopropyl sulphate; potential for emulsion formation[7].
Vacuum Distillation Separation based on differences in boiling points under reduced pressure.HighModerateModerateNon-volatile impurities, some decomposition products.Effective for removing non-volatile materials.Product may decompose at high temperatures, even under vacuum.
Preparative RP-HPLC Differential partitioning between a non-polar stationary phase and a polar mobile phase.Very High (>99%)Low to ModerateLowDiisopropyl sulphate, isomers, and other closely related impurities.Provides the highest purity; excellent for small-scale purification.Low throughput, expensive, requires specialized equipment.

Section 5: Mandatory Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude Isopropyl Hydrogen Sulphate neutralization Neutralization & Extraction (removes H₂SO₄) crude->neutralization distillation Vacuum Distillation (removes non-volatiles) neutralization->distillation hplc Preparative RP-HPLC (removes diisopropyl sulphate) distillation->hplc pure Pure Isopropyl Hydrogen Sulphate hplc->pure

Caption: A general multi-step purification workflow for this compound.

Troubleshooting_Neutralization Troubleshooting Low Yield in Neutralization/Extraction start Low Product Yield check_ph Check pH of Aqueous Layer start->check_ph ph_low pH too low (Product is protonated) check_ph->ph_low Acidic ph_ok pH is neutral check_ph->ph_ok Neutral adjust_ph Action: Adjust pH to 7-8 ph_low->adjust_ph check_emulsion Emulsion Formation? ph_ok->check_emulsion re_extract Action: Re-extract Aqueous Layer adjust_ph->re_extract emulsion_yes Yes check_emulsion->emulsion_yes Yes emulsion_no No check_emulsion->emulsion_no No add_brine Action: Add Brine to Break Emulsion emulsion_yes->add_brine solubility_issue Consider Product's Water Solubility emulsion_no->solubility_issue add_brine->re_extract change_solvent Action: Use More Polar Organic Solvent solubility_issue->change_solvent change_solvent->re_extract

Caption: A decision tree for troubleshooting low yield during neutralization and extraction.

References

"managing exothermic reactions in isopropyl hydrogen sulphate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl hydrogen sulphate. The exothermic nature of this reaction requires careful management to ensure safety, maximize yield, and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound can be synthesized via two main routes: the direct alkylation of propylene (B89431) with concentrated sulfuric acid and the esterification of isopropyl alcohol with a sulfating agent.[1] The latter is more common in a laboratory setting and typically involves the reaction of isopropyl alcohol with concentrated sulfuric acid, chlorosulfonic acid, or a sulfur trioxide-amine complex.[1][2]

Q2: Why is temperature control so critical in this synthesis?

A2: The reaction between isopropyl alcohol and sulfuric acid is highly exothermic, meaning it releases a significant amount of heat.[3] Failure to control the temperature can lead to a number of undesirable outcomes, including:

  • Increased rate of side reactions: Higher temperatures promote the formation of byproducts such as diisopropyl ether and propene.[2][4]

  • Thermal runaway: Inadequate heat removal can cause the reaction rate to accelerate uncontrollably, leading to a rapid increase in temperature and pressure, which poses a significant safety hazard.

  • Product degradation: At elevated temperatures, the desired product, this compound, can decompose.

Q3: What are the common side reactions, and how can they be minimized?

A3: The primary side reactions in the synthesis of this compound are the formation of diisopropyl ether and the dehydration of isopropyl alcohol to propene.

  • Diisopropyl Ether Formation: This is favored at moderate temperatures (around 140°C). To minimize its formation, the reaction should be carried out at a lower temperature.[3]

  • Propene Formation: Dehydration to propene is significant at higher temperatures (e.g., 170°C or 443 K).[4][5] Maintaining a low reaction temperature is the most effective way to prevent this.

Using a slight excess of sulfuric acid can also help to minimize the formation of the di-ester byproduct.[2]

Q4: What is the expected heat of reaction for alcohol sulfation?

A4: The sulfation of alcohols is an exothermic process with a significant release of energy. The enthalpy of reaction (ΔH) for alcohol sulfation is approximately -150 kJ/mol.[6] This value underscores the importance of a robust cooling system to maintain control over the reaction.

Q5: What safety precautions should be taken during this synthesis?

A5: Given the corrosive nature of the reagents and the exothermic reaction, several safety measures are essential:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[7]

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Cooling Bath: Have an ice bath or other cooling system prepared and operational before starting the reaction to manage the exotherm.

  • Slow Addition: Add the reagents slowly and in a controlled manner to prevent a rapid temperature increase.[7]

  • Quenching: Quench the reaction by carefully adding the reaction mixture to ice water to dissipate heat and stop the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of this compound - Incomplete reaction. - Excessive formation of byproducts (diisopropyl ether, propene). - Product degradation due to high temperatures.- Ensure slow and controlled addition of reagents with efficient stirring. - Maintain the reaction temperature below 10°C. - Use a slight excess of sulfuric acid.[2]
Reaction mixture turns dark or chars - Localized overheating due to rapid addition of reagents or inadequate cooling. - Oxidation of the alcohol by concentrated sulfuric acid at elevated temperatures.[3]- Improve the efficiency of the cooling system. - Ensure the slow and dropwise addition of the alcohol to the acid. - Maintain a reaction temperature at or below 10°C.[7]
Formation of a gaseous byproduct - Dehydration of isopropyl alcohol to propene at elevated temperatures.- Immediately check and lower the reaction temperature. - Ensure the cooling bath is effectively removing heat.
Two liquid phases observed after reaction - Formation of diisopropyl ether, which is immiscible with the aqueous layer.- Lower the reaction temperature in subsequent experiments to minimize ether formation.

Experimental Protocols

Synthesis of this compound from Isopropyl Alcohol and Sulfuric Acid

This protocol is adapted from established laboratory procedures for alcohol sulfation.

Materials:

  • Isopropyl alcohol

  • Concentrated sulfuric acid (98%)

  • Ice

  • Saturated brine solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: Place the concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stir bar and a thermometer. Cool the flask in an ice bath to 0-5°C.

  • Reaction: Slowly add the isopropyl alcohol dropwise from the dropping funnel to the cooled and stirring sulfuric acid. It is crucial to maintain the internal reaction temperature between 5-10°C throughout the addition.[7]

  • Reaction Monitoring: After the addition is complete, continue to stir the mixture in the ice bath for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion.

  • Workup:

    • Carefully and slowly pour the reaction mixture over a large amount of crushed ice with stirring.

    • Transfer the mixture to a separatory funnel.

    • Wash the aqueous layer with a saturated brine solution to remove any unreacted isopropyl alcohol.[7]

    • Separate the aqueous layer containing the this compound.

  • Isolation (Optional): The product is often used in solution for subsequent reactions. If isolation is required, further purification steps such as neutralization and extraction may be necessary. For analytical purposes, the product can be purified by vacuum distillation.[7]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup prep1 Cool concentrated H₂SO₄ in an ice bath to 0-5°C react1 Slowly add isopropyl alcohol dropwise prep1->react1 react2 Maintain temperature at 5-10°C react1->react2 react3 Stir in ice bath for 1-2 hours react2->react3 workup1 Pour reaction mixture over crushed ice react3->workup1 workup2 Wash with saturated brine solution workup1->workup2 workup3 Separate aqueous layer workup2->workup3

Caption: Workflow for this compound Synthesis.

troubleshooting_logic Troubleshooting Logic for Exothermic Reaction Issues cluster_causes Potential Causes cluster_solutions Corrective Actions issue Issue Detected: High Temperature or Darkening cause1 Addition Rate Too Fast issue->cause1 cause2 Inadequate Cooling issue->cause2 cause3 Incorrect Reagent Ratio issue->cause3 sol1 Reduce Addition Rate cause1->sol1 sol2 Enhance Cooling (e.g., add more ice/salt) cause2->sol2 sol3 Verify Reagent Stoichiometry cause3->sol3

References

Technical Support Center: Reactions of Isopropyl Hydrogen Sulphate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isopropyl hydrogen sulphate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides

This section is designed to help you identify and resolve common side reactions and experimental challenges.

Issue 1: Formation of Diisopropyl Ether as a Byproduct in Reactions with Alcohols

Q1: I am observing a significant amount of diisopropyl ether in my reaction of this compound with an alcohol. What is the primary cause?

A1: The formation of diisopropyl ether is a common side reaction, particularly when using isopropanol (B130326) as a nucleophile or solvent. This occurs through an acid-catalyzed self-condensation of the alcohol. The acidic nature of this compound can protonate an alcohol molecule, which is then attacked by a second alcohol molecule in an SN2 reaction, leading to the formation of an ether and water.[1]

Q2: How can I minimize the formation of diisopropyl ether?

A2: To minimize diisopropyl ether formation, you can adjust the following reaction conditions:

  • Temperature: Lowering the reaction temperature generally disfavors the formation of the ether byproduct.[2]

  • Concentration: Using a lower concentration of the alcohol nucleophile can reduce the likelihood of self-condensation.

  • Catalyst Choice: If applicable, using a less acidic catalyst or a solid acid catalyst might offer better selectivity.[2]

Issue 2: Propene Gas Evolution During the Reaction

Q1: My reaction is producing a significant amount of propene gas. Why is this happening?

A1: Propene is formed via an E2 elimination reaction, which competes with the desired SN2 nucleophilic substitution.[3] This is more likely to occur at higher temperatures and with stronger, more sterically hindered bases. The isopropyl group is secondary, making it susceptible to elimination.

Q2: What strategies can I employ to reduce propene formation?

A2: To favor substitution over elimination, consider the following adjustments:

  • Temperature: Carry out the reaction at the lowest feasible temperature. Elimination reactions are generally favored at higher temperatures.[3]

  • Nucleophile/Base: Use a less sterically hindered and less basic nucleophile if possible. Strong, bulky bases will favor the E2 pathway.

  • Solvent: The choice of solvent can influence the SN2/E2 ratio. Polar aprotic solvents generally favor SN2 reactions.

Issue 3: Low Yield of the Desired N-Alkylated Product with Amine Nucleophiles

Q1: I am experiencing low conversion or yield in the N-alkylation of my amine with this compound. What are the potential reasons?

A1: Low yields in N-alkylation can be attributed to several factors:

  • Steric Hindrance: this compound is a secondary alkylating agent, and significant steric bulk on either the isopropyl group or the amine can slow down the SN2 reaction.[3]

  • Nucleophilicity of the Amine: Amines with electron-withdrawing groups are less nucleophilic and will react more slowly.

  • Over-alkylation: The initially formed secondary amine can be more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts.

  • Competing Elimination: As with other nucleophiles, the E2 elimination to form propene can be a competing pathway.

Q2: How can I improve the yield of my N-alkylation reaction?

A2: To optimize the yield of the desired N-alkylated product, you can:

  • Control Stoichiometry: Use a large excess of the amine nucleophile to statistically favor mono-alkylation.

  • Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration, which can help reduce over-alkylation.

  • Optimize Temperature: Carefully control the temperature to find a balance between a reasonable reaction rate and minimizing the competing elimination reaction.

  • Choice of Base: If an external base is used, a non-nucleophilic, sterically hindered base can be employed to neutralize any acid formed without competing in the alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the main side products to expect when using this compound as an alkylating agent?

A1: The primary side products are:

  • Diisopropyl ether: Formed from the reaction with isopropanol or self-condensation of isopropanol.[4]

  • Propene: Results from an E2 elimination reaction, which is competitive with the SN2 substitution.[3]

  • Diisopropyl sulfate: Can form from the reaction of this compound with another molecule of isopropanol or propylene.[4]

Q2: How does the choice of nucleophile affect the reaction outcome?

A2: The nature of the nucleophile is critical. Strong, non-basic nucleophiles will favor the desired SN2 reaction. Strong, basic nucleophiles will increase the proportion of the E2 elimination product (propene). Sterically hindered nucleophiles will react more slowly. Kinetic studies have shown a second-order dependence on the nucleophile concentration for reactions with amines and alkoxides.[5]

Q3: What is the typical reaction mechanism for this compound with nucleophiles?

A3: The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2).[5] In this process, the nucleophile attacks the carbon atom attached to the hydrogen sulphate group, which acts as a good leaving group. However, a competing bimolecular elimination (E2) pathway can also occur, leading to the formation of propene.

Q4: Are there any safety precautions I should be aware of when working with this compound?

A4: Yes. This compound is a derivative of sulfuric acid and may exhibit corrosive properties. It can cause skin and eye irritation upon contact.[5][6] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Quantitative Data on Side Reactions

The following tables summarize the influence of reaction conditions on the formation of major side products. Please note that specific yields can vary depending on the exact substrate and reaction setup.

Table 1: Influence of Temperature on Side Product Formation in Reactions with Alcohols

Temperature RangePredominant Side ProductApproximate Yield of Side ProductReference
80-100°CDiisopropyl EtherModerate[7]
> 150°CPropeneCan be significant[8]

Table 2: Influence of Sulfuric Acid Concentration on Diisopropyl Sulfate Formation

H₂SO₄ ConcentrationDiisopropyl Sulfate ConcentrationReference
97 wt%Higher[4]
84 wt%Reduced by ~85% compared to 97%[4]
75 wt%~1%[4]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an Ether using this compound

Disclaimer: This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the alcohol nucleophile in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Addition of Reagent: Slowly add this compound (1.0 - 1.2 equivalents) to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Protocol 2: General Procedure for the N-Alkylation of an Amine with this compound

Disclaimer: This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a round-bottom flask, dissolve the amine (2-3 equivalents) in a polar aprotic solvent (e.g., acetonitrile (B52724) or DMF).

  • Addition of Reagent: Slowly add this compound (1.0 equivalent) to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Visualizations

SN2_vs_E2_Reaction_Pathway This compound + Nucleophile This compound + Nucleophile SN2 Pathway SN2 Pathway This compound + Nucleophile->SN2 Pathway Favored by: - Strong, non-basic nucleophiles - Low temperature - Polar aprotic solvents E2 Pathway E2 Pathway This compound + Nucleophile->E2 Pathway Favored by: - Strong, basic nucleophiles - High temperature - Steric hindrance Substitution Product (Ether/Amine) Substitution Product (Ether/Amine) SN2 Pathway->Substitution Product (Ether/Amine) Elimination Product (Propene) Elimination Product (Propene) E2 Pathway->Elimination Product (Propene)

Caption: Competing SN2 and E2 pathways for this compound.

Experimental_Workflow_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Alcohol Dissolve alcohol in polar aprotic solvent Add IHS Slowly add Isopropyl Hydrogen Sulphate Dissolve Alcohol->Add IHS Heat & Monitor Heat to 60-80°C Monitor by TLC/GC Add IHS->Heat & Monitor Quench & Extract Quench with water Extract with organic solvent Heat & Monitor->Quench & Extract Wash & Dry Wash with brine Dry over Na2SO4 Quench & Extract->Wash & Dry Concentrate Concentrate under reduced pressure Wash & Dry->Concentrate Purify Purify by chromatography or distillation Concentrate->Purify

Caption: Experimental workflow for ether synthesis.

References

Technical Support Center: Degradation of Isopropyl Hydrogen Sulphate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of isopropyl hydrogen sulphate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound in aqueous solutions?

A1: this compound primarily degrades through two main pathways in aqueous solutions:

  • Hydrolysis: This is a chemical process where the molecule reacts with water. It can be catalyzed by both acids and bases, leading to the formation of isopropanol (B130326) and inorganic sulfate (B86663).[1][2] The hydrolysis rate is significantly influenced by pH and temperature.

  • Biodegradation: In environmental or biological systems, microorganisms can enzymatically degrade this compound.[3] This process is typically initiated by alkylsulfatase enzymes that hydrolyze the ester bond, also yielding isopropanol and sulfate.[3] The resulting isopropanol is readily biodegradable.[3]

Q2: What are the expected degradation products of this compound?

A2: The primary degradation products from both hydrolysis and initial biodegradation are isopropanol and inorganic sulfate .[3] Further biodegradation of isopropanol can lead to the formation of acetone .[4]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound is highly dependent on pH. The hydrolysis rate is accelerated under strongly acidic or strongly basic conditions.[2] For some primary alkyl sulfates, a region of relative stability has been observed between pH 4 and 10, where the hydrolysis rate is slower and largely independent of pH.[1][2]

Q4: What analytical techniques are recommended for monitoring the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a highly sensitive and selective method for quantifying this compound and its degradation products.[3] Reverse-phase HPLC with a C18 column is a common approach.[5]

Troubleshooting Guides

HPLC-MS Analysis Issues
IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing for this compound - Secondary interactions between the polar analyte and residual silanol (B1196071) groups on the HPLC column.[6][7] - Inappropriate mobile phase pH.[6][8] - Column overload.[6]- Use an end-capped C18 column to minimize silanol interactions.[6] - Adjust the mobile phase pH. Operating at a lower pH (e.g., with 0.1% formic acid) can suppress silanol ionization.[9] - Reduce the injection volume or dilute the sample.[6]
Poor Peak Shape (Splitting or Broadening) - Injection of the sample in a solvent stronger than the mobile phase.[8] - Column contamination or aging.[6] - Presence of a void at the column inlet.[6][7]- Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the initial mobile phase. - Flush the column with a strong solvent. If the problem persists, replace the column.[7] - If a void is suspected, reverse-flush the column (if permissible by the manufacturer) or replace it.[7]
Inconsistent Retention Times - Changes in mobile phase composition. - Fluctuations in column temperature. - Improper column equilibration.- Prepare fresh mobile phase daily and ensure accurate composition. - Use a thermostated column compartment to maintain a consistent temperature.[10] - Equilibrate the column with the initial mobile phase for a sufficient time before starting the analysis.
Low Signal Intensity in MS - Inefficient ionization of the analyte. - Contamination of the ion source.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). This compound is expected to ionize well in negative ion mode. - Clean the ion source according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: Hydrolysis Kinetics of Alkyl Sulfates
ConditionRate Constant (k)Comments
Acidic Hydrolysis Rate increases with decreasing pH.[2]Specific rate constants for this compound are not readily available in the literature and would need to be determined experimentally. The reaction involves S-O bond cleavage.[11]
Neutral Hydrolysis (pH 4-10) Relatively slow and pH-independent for some primary alkyl sulfates.[1][2]This suggests a region of maximum stability. The mechanism is likely an SN2 displacement of the sulfate ion by water.[11]
Alkaline Hydrolysis Rate increases with increasing pH.[1] For some alkyl sulfates, second-order rate constants with amines and alkoxides at 25°C range from 1.2 x 10-3 to 5.8 x 10-2 M-1s-1.[12]The mechanism proceeds via a bimolecular nucleophilic substitution (SN2) at the carbon atom.[12]
Table 2: Biodegradation Kinetics of Isopropanol (a Primary Degradation Product)
MicroorganismInitial Isopropanol ConcentrationTemperature (°C)Maximum Specific Growth Rate (µmax)Reference
Mixed Microbial Consortium1% (v/v)200.0305 h-1[4]
Acclimated Mixed Culture300 mg/LNot Specified0.337 h-1[13]

Experimental Protocols

Protocol 1: Stability Indicating HPLC-MS Method for this compound

This protocol outlines a reverse-phase HPLC method coupled with mass spectrometry to assess the stability of this compound and identify its degradation products.[14][15]

1. Materials and Reagents:

  • This compound reference standard

  • Isopropanol reference standard

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (for acidic degradation)

  • Sodium hydroxide (B78521) (for basic degradation)

  • Hydrogen peroxide (for oxidative degradation)

2. HPLC-MS System:

  • HPLC System: Quaternary or binary pump with a UV detector and autosampler.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mass Spectrometer: ESI source, capable of negative ion mode scanning.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • UV Detection: 210 nm

4. MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Scan Range: m/z 50-500

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow: 10 L/min

  • Drying Gas Temperature: 300 °C

5. Forced Degradation Study:

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in water.

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[5]

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[5]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.[5]

  • Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.[5]

  • Sample Analysis: Before injection, neutralize the acidic and basic samples and filter all samples through a 0.22 µm syringe filter.[5]

Visualizations

DegradationPathways cluster_biodegradation Biodegradation IHS Isopropyl Hydrogen Sulphate Acid Acidic Conditions (H+) Base Alkaline Conditions (OH-) Isopropanol_H Isopropanol IHS->Isopropanol_H Hydrolysis Sulfate_H Inorganic Sulfate IHS->Sulfate_H Hydrolysis Enzyme Alkylsulphatase Enzymes Isopropanol_B Isopropanol IHS->Isopropanol_B Enzymatic Cleavage Sulfate_B Inorganic Sulfate IHS->Sulfate_B Enzymatic Cleavage Acetone Acetone Isopropanol_B->Acetone Further Oxidation

Caption: Degradation pathways of this compound.

ExperimentalWorkflow cluster_forced_degradation Forced Degradation Conditions start Start: Prepare 1 mg/mL This compound Stock Solution Acid Acidic Hydrolysis (0.1M HCl, 60°C, 24h) start->Acid Base Alkaline Hydrolysis (0.1M NaOH, 60°C, 24h) start->Base Oxidative Oxidative Stress (3% H2O2, RT, 24h) start->Oxidative Thermal Thermal Stress (60°C, 48h) start->Thermal sample_prep Sample Preparation: - Neutralize Acid/Base Samples - Filter (0.22 µm) Acid->sample_prep Base->sample_prep Oxidative->sample_prep Thermal->sample_prep hplc_ms HPLC-MS Analysis: - C18 Reverse-Phase Column - Gradient Elution - ESI- Detection sample_prep->hplc_ms data_analysis Data Analysis: - Quantify Parent Compound - Identify Degradation Products hplc_ms->data_analysis end End: Stability Profile and Degradation Pathway data_analysis->end

Caption: Workflow for forced degradation studies.

References

Technical Support Center: Troubleshooting Low Yields in Isopropyl Hydrogen Sulphate Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions mediated by isopropyl hydrogen sulphate, with a focus on resolving issues related to low product yields.

Troubleshooting Guides

Low yields in reactions involving this compound can arise from a variety of factors, including suboptimal reaction conditions, competing side reactions, and procedural inefficiencies during workup and purification. This guide provides a systematic approach to identifying and resolving these issues.

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted starting material, consider the following potential causes and solutions.

Potential Causes:

  • Insufficient Reaction Temperature: The reaction may be too slow at the current temperature.

  • Low Catalyst Concentration or Activity: The concentration of sulfuric acid, which generates the this compound in situ, may be too low, or the catalyst may be old or impure.

  • Short Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Presence of Water: Water can hydrolyze the this compound intermediate, reducing its effectiveness.[1]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) and monitor the reaction progress by techniques like TLC or GC-MS.[2] Be aware that excessively high temperatures can promote side reactions.[3]

  • Verify Catalyst Quality: Use fresh, high-purity sulfuric acid. The concentration of sulfuric acid is a critical parameter influencing the reaction kinetics.[1]

  • Extend Reaction Time: Monitor the reaction over a longer period to ensure it has reached completion.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and consider drying the glassware thoroughly before use.[4]

Issue 2: Formation of Significant Byproducts

The presence of unexpected or significant amounts of byproducts is a common cause of low yields for the desired product. In this compound mediated reactions, the primary competing pathways are elimination (E2) and the formation of symmetrical ethers.

Key Side Reactions:

  • E2 Elimination: this compound is a secondary alkyl sulphate, making it susceptible to E2 elimination reactions, which produce propylene (B89431) gas. This is particularly favored at higher temperatures and with strong bases.[5][6]

  • Diisopropyl Ether Formation: Self-condensation of isopropanol (B130326) can lead to the formation of diisopropyl ether, especially at elevated temperatures.[7]

  • Hydrolysis of this compound: The presence of water can lead to the hydrolysis of the intermediate back to isopropanol and sulfuric acid.[8]

Troubleshooting Strategies:

  • Control Reaction Temperature: Lowering the reaction temperature can often favor the desired SN2 substitution over the E2 elimination pathway.[3]

  • Optimize Reactant Ratios: Using a molar excess of the more valuable or less reactive alcohol can favor the formation of unsymmetrical ethers over symmetrical byproducts.[9]

  • Efficient Water Removal: In reactions where water is a byproduct, such as ether synthesis, using a Dean-Stark apparatus for azeotropic removal of water can drive the equilibrium towards the product and minimize hydrolysis of the intermediate.[9]

  • Choice of Base (if applicable): In reactions where a base is used, a non-nucleophilic, sterically hindered base can sometimes suppress SN2 reactions if elimination is the desired pathway, and vice-versa. However, for SN2 reactions, a strong, non-hindered base is often preferred.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for reactions mediated by this compound?

A1: The primary mechanism is typically a bimolecular nucleophilic substitution (SN2) reaction. In this process, the sulfate (B86663) moiety acts as a good leaving group, facilitating the transfer of the isopropyl group to a nucleophile.[10] However, due to the secondary nature of the isopropyl group, it is also prone to bimolecular elimination (E2) as a competing reaction.[11]

Q2: How does temperature affect the yield and selectivity of these reactions?

A2: Temperature has a significant impact. Increasing the temperature generally increases the reaction rate, but it can also favor the E2 elimination pathway, leading to the formation of propylene and a lower yield of the desired substitution product.[3] For ether synthesis, higher temperatures can also promote the formation of symmetrical ethers.[7] Therefore, careful optimization of the reaction temperature is crucial.

Q3: My crude yield is high, but I'm losing a significant amount of product during purification. What could be the problem?

A3: Product loss during purification is a common issue. Here are a few things to consider:

  • Improper pH during Aqueous Workup: Ensure the aqueous layer is at the correct pH to keep your product in the organic phase.

  • Product Volatility: If your product is volatile, you may be losing it during solvent removal under reduced pressure (e.g., on a rotovap).

  • Decomposition on Silica (B1680970) Gel: Some compounds are sensitive to the acidic nature of silica gel used in column chromatography. This can be mitigated by neutralizing the silica gel with a base like triethylamine.

  • Insufficient Extraction: Your product may have some solubility in the aqueous layer. Back-extracting the aqueous washes with fresh organic solvent can help recover this dissolved product.

Q4: Can I use this compound as a catalyst for reactions other than alkylation?

A4: Yes, due to its strong acidic nature, this compound can also be used as an effective acid catalyst in various condensation reactions, such as the formation of symmetrical ethers from primary alcohols.[8]

Data Presentation

The following tables summarize the impact of key reaction parameters on the yield of products in reactions involving isopropyl alcohol and sulfuric acid.

Table 1: Effect of Temperature on Ester Yield

Temperature (°C)Ester Yield (% of theoretical maximum)
6032
8796.3

Data adapted from a study on the esterification of a diisopropyl ether waste fraction with isopropyl alcohol, catalyzed by sulfuric acid.[2]

Table 2: Effect of Reagent Ratio on Ester Yield

Molar Ratio (Diisopropyl Ether Waste : Isopropyl Alcohol)Ester Yield (% of theoretical maximum)
1:353.4
1:996.3

Data from the same study as Table 1, conducted at a constant temperature of 87°C.[2]

Experimental Protocols

Key Experiment: Synthesis of Diisopropyl Ether from Isopropanol

This protocol describes a general procedure for the acid-catalyzed dehydration of isopropanol to form diisopropyl ether.

Materials:

  • Isopropanol

  • Concentrated Sulfuric Acid (95-98%)

  • Toluene (B28343) (or another suitable solvent for azeotropic water removal)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a reflux apparatus with a Dean-Stark trap. The reaction flask should be equipped with a magnetic stirrer and a heating mantle.

  • Charging the Reactor: To the reaction flask, add isopropanol and toluene.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred isopropanol solution. The addition is exothermic and should be done with cooling.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until the theoretical amount of water has been collected, indicating the reaction is complete (typically 5-8 hours).[9]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the toluene solvent using a rotary evaporator.

    • Purify the resulting liquid by fractional distillation to isolate the diisopropyl ether.[9]

Visualizations

Signaling Pathways and Logical Relationships

dot digraph "Troubleshooting_Low_Yield" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_conversion [label="Check Conversion of Starting Material"]; check_byproducts [label="Analyze for Byproducts"]; workup_issue [label="Evaluate Workup & Purification Procedure"];

low_conversion [label="Low Conversion", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; byproducts_present [label="Significant Byproducts", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; high_crude_low_final [label="High Crude, Low Final Yield", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Low Conversion Path temp [label="Increase Temperature"]; time [label="Increase Reaction Time"]; catalyst [label="Check Catalyst Activity/Concentration"]; anhydrous [label="Ensure Anhydrous Conditions"];

// Byproducts Path e2_elimination [label="E2 Elimination (Propylene)"]; ether_formation [label="Diisopropyl Ether Formation"]; hydrolysis [label="Hydrolysis of Intermediate"]; optimize_temp [label="Optimize Temperature (often lower)"]; optimize_ratio [label="Optimize Reactant Ratios"]; remove_water [label="Remove Water (Dean-Stark)"];

// Workup Path ph_adjust [label="Adjust pH of Aqueous Wash"]; volatility [label="Check for Product Volatility"]; silica_decomp [label="Test for Decomposition on Silica"]; back_extract [label="Back-extract Aqueous Layers"];

solution [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_conversion; start -> check_byproducts; start -> workup_issue;

check_conversion -> low_conversion; low_conversion -> temp [label="Temp too low?"]; low_conversion -> time [label="Time too short?"]; low_conversion -> catalyst [label="Catalyst issue?"]; low_conversion -> anhydrous [label="Water present?"]; temp -> solution; time -> solution; catalyst -> solution; anhydrous -> solution;

check_byproducts -> byproducts_present; byproducts_present -> e2_elimination; byproducts_present -> ether_formation; byproducts_present -> hydrolysis; e2_elimination -> optimize_temp; ether_formation -> optimize_temp; ether_formation -> optimize_ratio; hydrolysis -> remove_water; optimize_temp -> solution; optimize_ratio -> solution; remove_water -> solution;

workup_issue -> high_crude_low_final; high_crude_low_final -> ph_adjust [label="Incorrect pH?"]; high_crude_low_final -> volatility [label="Volatile product?"]; high_crude_low_final -> silica_decomp [label="Silica sensitive?"]; high_crude_low_final -> back_extract [label="Aqueous solubility?"]; ph_adjust -> solution; volatility -> solution; silica_decomp -> solution; back_extract -> solution; } caption: "Logical workflow for troubleshooting low yields."

dot digraph "SN2_vs_E2_Pathway" { graph [rankdir="LR", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

substrate [label="this compound + Nucleophile/Base", shape=Mrecord, fillcolor="#FFFFFF"];

sn2_path [label="SN2 Pathway\n(Substitution)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; e2_path [label="E2 Pathway\n(Elimination)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

sn2_product [label="Substitution Product\n(e.g., Ether)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; e2_product [label="Elimination Product\n(Propylene)", shape=box, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"];

// Conditions low_temp [label="Lower Temperature\nLess Hindered Base", shape=plaintext, fontcolor="#4285F4"]; high_temp [label="Higher Temperature\nStrong/Hindered Base", shape=plaintext, fontcolor="#EA4335"];

substrate -> sn2_path; substrate -> e2_path;

sn2_path -> sn2_product; e2_path -> e2_product;

sn2_path -> low_temp [style=dotted, arrowhead=none]; e2_path -> high_temp [style=dotted, arrowhead=none]; } caption: "Competition between SN2 and E2 pathways."

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Dry Glassware, Inert Atmosphere)"]; reagents [label="Charge Reagents\n(Isopropanol, Solvent)"]; catalyst [label="Add Catalyst\n(Conc. H2SO4)"]; reaction [label="Heat to Reflux\n& Monitor (e.g., TLC, GC)"]; workup [label="Aqueous Workup\n(Neutralize, Wash, Dry)"]; purification [label="Purification\n(e.g., Distillation)"]; product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> setup; setup -> reagents; reagents -> catalyst; catalyst -> reaction; reaction -> workup; workup -> purification; purification -> product; } caption: "General experimental workflow for ether synthesis."

References

Technical Support Center: Diisopropyl Sulfate Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on methods to minimize the formation of diisopropyl sulfate (B86663) (DIPS), a potential genotoxic impurity, during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is diisopropyl sulfate and why is it a concern?

Diisopropyl sulfate (DIPS) is the diester of isopropanol (B130326) and sulfuric acid. It is a potent alkylating agent and is considered a potential genotoxic impurity (PGI).[1][2] Due to its ability to alkylate DNA, its presence in active pharmaceutical ingredients (APIs) is strictly regulated and must be controlled to very low levels, typically below a threshold of toxicological concern (TTC) of 1.5 µ g/day .[2][3][4]

Q2: Under what reaction conditions is diisopropyl sulfate likely to form?

Diisopropyl sulfate is primarily formed as a byproduct in reactions involving:

  • The use of isopropanol (IPA) as a reactant or solvent in the presence of strong sulfonating agents.

  • Strongly acidic and anhydrous conditions.

  • Elevated temperatures.

A key industrial example is the "strong-acid" process for isopropanol production, where propylene (B89431) reacts with concentrated sulfuric acid.[5][6][7] In a laboratory setting, similar conditions can lead to the formation of DIPS.

Q3: What is the primary mechanism of diisopropyl sulfate formation?

Diisopropyl sulfate can be formed through the reaction of isopropanol with a sulfonating agent. In the presence of a strong acid like sulfuric acid, isopropanol can be protonated, making it a good leaving group. A second molecule of isopropanol can then be attacked by a sulfating species. The intermediate, monoisopropyl sulfate, can further react with another isopropanol molecule to yield diisopropyl sulfate.[5]

Q4: How can I detect and quantify diisopropyl sulfate in my reaction mixture?

Due to its potential genotoxicity, trace-level detection of diisopropyl sulfate is crucial. The most common and sensitive analytical methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for the quantification of DIPS.[8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is suitable for detecting non-volatile or thermally labile compounds and can be used for DIPS analysis, especially in complex matrices.[3][9]

Troubleshooting Guide: Minimizing Diisopropyl Sulfate Formation

If you have identified or suspect the presence of diisopropyl sulfate in your reaction, this guide provides a systematic approach to minimize its formation.

Issue: Detection of Diisopropyl Sulfate Impurity

Potential Causes and Recommended Solutions:

Potential CauseRecommended Solutions
Use of Concentrated Sulfonating Agents Reduce the strength of the sulfonating agent. For example, when using sulfuric acid, decreasing the concentration from 97 wt% to 84 wt% can reduce the formation of diisopropyl sulfate by approximately 85%.[5]
Anhydrous Reaction Conditions Introduce a controlled amount of water. Water can hydrolyze diisopropyl sulfate and its precursors. The presence of water shifts the equilibrium away from the formation of the dialkyl sulfate.[5]
Elevated Reaction Temperature Lower the reaction temperature. Conduct the reaction at the lowest feasible temperature to disfavor the formation of diisopropyl sulfate. If possible, run the reaction at or below room temperature.
Excess Isopropanol Use a stoichiometric amount of isopropanol. If isopropanol is a reagent, use it in slight excess or stoichiometrically to limit the availability for side reactions. If it is a solvent, consider alternative, non-alcoholic solvents.
Inadequate Quenching and Work-up Implement a thorough quenching and hydrolysis step. After the reaction is complete, quench the mixture with a cold aqueous solution to hydrolyze any formed diisopropyl sulfate. Acidic water can facilitate rapid hydrolysis.[5] A subsequent basic work-up can also help in neutralizing acidic species.
Choice of Sulfonating Agent Consider alternative sulfonating agents. Reagents like sulfamic acid are known to be milder and more specific for sulfating alcohols, with a lower propensity for forming dialkyl sulfates.[10][11] Sulfur trioxide-amine complexes (e.g., SO₃-pyridine, SO₃-triethylamine) can also be used under controlled conditions to minimize side reactions.[11]

Experimental Protocols

Protocol 1: General Method for Hydrolysis of Diisopropyl Sulfate during Work-up

This protocol describes a general procedure to hydrolyze residual diisopropyl sulfate in a reaction mixture.

Materials:

  • Reaction mixture containing diisopropyl sulfate

  • Ice-cold water

  • Aqueous solution of a weak base (e.g., saturated sodium bicarbonate)

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.

  • Quenching: Slowly add ice-cold water to the reaction mixture with vigorous stirring. The hydrolysis of diisopropyl sulfate is exothermic, so maintain the temperature below 20 °C. The amount of water should be sufficient to dilute any strong acids present.

  • Hydrolysis: Stir the biphasic mixture at room temperature for at least 2 hours to ensure complete hydrolysis of diisopropyl sulfate to monoisopropyl sulfate and isopropanol.

  • Neutralization: If the reaction mixture is acidic, slowly add a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Trace Analysis of Diisopropyl Sulfate by GC-MS

This protocol provides a general framework for the detection and quantification of diisopropyl sulfate. Method optimization will be required for specific sample matrices.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary Column: DB-1 or equivalent (30 m x 0.32 mm, 1.0 µm film thickness)[8]

Typical GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp to 250 °C at 10 °C/min

    • Hold at 250 °C for 5 minutes

  • MS Detector: Electron Impact (EI) ionization, Selective Ion Monitoring (SIM) mode

  • Ions to Monitor for Diisopropyl Sulfate: Determine characteristic ions from a standard sample.

Sample Preparation (Liquid-Liquid Extraction):

  • Accurately weigh about 300 mg of the sample into a centrifuge tube.

  • Add 15 mL of water to dissolve the sample.

  • Add a known volume of a suitable organic solvent (e.g., methylene (B1212753) chloride) containing an internal standard.

  • Vortex the tube for 1 minute to extract the diisopropyl sulfate into the organic layer.

  • Centrifuge to separate the layers.

  • Carefully collect the lower organic layer for GC-MS analysis.[8]

Quantification:

  • Prepare a calibration curve using standard solutions of diisopropyl sulfate.

  • The concentration of diisopropyl sulfate in the sample is determined by comparing its peak area to the calibration curve.

Data Presentation

Table 1: Effect of Sulfuric Acid Concentration on Diisopropyl Sulfate Formation

Sulfuric Acid Concentration (wt%)Approximate Reduction in Diisopropyl Sulfate Concentration (%)
97Baseline
84~85%[5]
75>95% (concentration reduced to ~1%)[5]

Table 2: Performance of a Validated LC-MS Method for Diisopropyl Sulfate Detection

ParameterPerformance Metric
Recovery Rate90 - 110%[9]
Relative Standard Deviation (RSD)2.33%[9]
Limit of Detection (LOD)1.74 µg/kg[9]
Limit of Quantification (LOQ)5.81 µg/kg[9]

Visualizations

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Byproduct Isopropanol_1 Isopropanol Monoisopropyl_Sulfate Monoisopropyl Sulfate Isopropanol_1->Monoisopropyl_Sulfate Reaction Sulfonating_Agent Sulfonating Agent (e.g., H₂SO₄) Sulfonating_Agent->Monoisopropyl_Sulfate Isopropanol_2 Isopropanol DIPS Diisopropyl Sulfate Isopropanol_2->DIPS Monoisopropyl_Sulfate->DIPS Reaction with second isopropanol G Start Diisopropyl Sulfate Detected Check_Temp Is reaction temperature elevated? Start->Check_Temp Lower_Temp Lower temperature Check_Temp->Lower_Temp Yes Check_Water Is the reaction anhydrous? Check_Temp->Check_Water No Lower_Temp->Check_Water Add_Water Introduce controlled amount of water Check_Water->Add_Water Yes Check_Acid Is a strong sulfonating agent used? Check_Water->Check_Acid No Add_Water->Check_Acid Change_Agent Consider milder sulfonating agent Check_Acid->Change_Agent Yes Check_Quench Is the work-up adequate? Check_Acid->Check_Quench No Change_Agent->Check_Quench Improve_Quench Implement hydrolysis step in work-up Check_Quench->Improve_Quench No Reanalyze Re-analyze for DIPS Check_Quench->Reanalyze Yes Improve_Quench->Reanalyze G Reaction Sulfonation Reaction Cooling Cool Reaction to 0-5 °C Reaction->Cooling Quench Slowly add ice-cold water Cooling->Quench Hydrolysis Stir for 2h at RT Quench->Hydrolysis Neutralize Add aq. NaHCO₃ (if acidic) Hydrolysis->Neutralize Extraction Extract with organic solvent Neutralize->Extraction Analysis Analyze for DIPS (GC-MS/LC-MS) Extraction->Analysis

References

Validation & Comparative

A Comparative Analysis of the Reactivity of Methyl, Ethyl, and Isopropyl Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of methyl, ethyl, and isopropyl hydrogen sulphate. These alkylating agents are of significant interest in various chemical and pharmaceutical contexts. Understanding their relative reactivity is crucial for controlling reaction outcomes, optimizing synthesis protocols, and assessing potential toxicological profiles. This document summarizes key experimental data, outlines relevant experimental methodologies, and provides visual representations of the underlying reaction mechanisms.

Introduction

Alkyl hydrogen sulphates (ROSO₃H) are versatile reagents that can act as alkylating agents. Their reactivity is primarily governed by the nature of the alkyl group (R), which influences the reaction mechanism, typically through nucleophilic substitution pathways (Sₙ1 and Sₙ2). The progression from a methyl to an ethyl and then to an isopropyl group involves an increase in steric hindrance and a change in the carbon center from primary to secondary. These structural modifications have profound effects on the rate and pathway of their reactions.

Methyl and ethyl hydrogen sulphate are primary alkyl sulphates, while this compound is a secondary alkyl sulphate. This fundamental difference dictates their preferred reaction mechanisms and, consequently, their reactivity.

Comparative Reactivity Data

The reactivity of these compounds is best understood by examining their behavior in nucleophilic substitution reactions. The following table summarizes their relative reactivity and the dominant reaction mechanisms.

Alkyl Hydrogen SulphateAlkyl Group StructureDominant Reaction MechanismRelative Reactivity Trend (Sₙ2)Relative Reactivity Trend (Sₙ1)
Methyl Hydrogen Sulphate Methyl (CH₃-)Sₙ2HighestLowest
Ethyl Hydrogen Sulphate Ethyl (CH₃CH₂-)Sₙ2IntermediateLow
This compound Isopropyl ((CH₃)₂CH-)Sₙ1 and Sₙ2 (competing)LowHighest

Key Observations:

  • Sₙ2 Reactivity: For Sₙ2 reactions, which involve a backside attack by a nucleophile, reactivity is highly sensitive to steric hindrance. The order of reactivity is methyl > ethyl > isopropyl.[1][2] Methyl hydrogen sulphate, being the least sterically hindered, reacts the fastest via the Sₙ2 pathway.[3]

  • Sₙ1 Reactivity: For Sₙ1 reactions, which proceed through a carbocation intermediate, the stability of the carbocation is the determining factor. The stability of carbocations follows the order: tertiary > secondary > primary > methyl.[4] Therefore, this compound, which can form a more stable secondary carbocation, is the most likely of the three to react via an Sₙ1 mechanism.[5]

  • Oxidation Kinetics: In reactions with sulfate (B86663) radicals, ethyl sulfate has a higher rate constant than methyl sulfate, indicating that factors other than simple nucleophilic substitution can influence reactivity in different chemical environments.[9]

Reaction Mechanisms

The differing reactivity of methyl, ethyl, and this compound can be attributed to their preference for either Sₙ1 or Sₙ2 reaction pathways.

Sₙ2 Mechanism (Bimolecular Nucleophilic Substitution)

This mechanism is favored by primary alkyl groups (methyl and ethyl) due to their lower steric hindrance. The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group (the hydrogen sulphate ion) departs.

SN2_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_products Products Nu Nu⁻ TS [Nu---R---OSO₃H]⁻ Nu->TS Backside Attack Substrate R-OSO₃H Substrate->TS Product R-Nu TS->Product LG HSO₄⁻ TS->LG

Caption: Sₙ2 reaction pathway.

Sₙ1 Mechanism (Unimolecular Nucleophilic Substitution)

This mechanism is more likely for secondary alkyl groups like isopropyl, especially in the presence of a weak nucleophile and a polar protic solvent. It is a two-step process involving the formation of a carbocation intermediate.

SN1_Mechanism cluster_reactant Reactant cluster_intermediate Intermediate cluster_product Product Substrate R-OSO₃H Carbocation R⁺ Substrate->Carbocation Step 1: Slow Formation of Carbocation LG HSO₄⁻ Substrate->LG Product R-Nu Carbocation->Product Step 2: Fast Nucleophilic Attack Nu Nu⁻ Nu->Product

Caption: Sₙ1 reaction pathway.

Experimental Protocols

The following are generalized protocols for comparing the reactivity of methyl, ethyl, and this compound.

Protocol 1: Comparative Hydrolysis Rate Measurement

Objective: To determine the relative rates of hydrolysis of methyl, ethyl, and this compound.

Materials:

  • Methyl, ethyl, and this compound

  • Deionized water

  • pH meter or autotitrator

  • Thermostated reaction vessel

  • Standardized sodium hydroxide (B78521) solution

  • Quenching solution (e.g., ice-cold acetone)

Procedure:

  • Prepare equimolar aqueous solutions of each alkyl hydrogen sulphate.

  • Place a known volume of the alkyl hydrogen sulphate solution into the thermostated reaction vessel and allow it to reach the desired temperature (e.g., 50°C).

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known volume of ice-cold acetone.

  • Titrate the amount of sulfuric acid produced in the quenched sample with the standardized sodium hydroxide solution.

  • Plot the concentration of sulfuric acid versus time for each alkyl hydrogen sulphate.

  • Determine the initial rate of reaction for each compound from the slope of the initial linear portion of the plot.

  • Compare the initial rates to determine the relative reactivity.

Protocol 2: Nucleophilic Substitution with a Common Nucleophile

Objective: To compare the rate of reaction of the three alkyl hydrogen sulphates with a common nucleophile (e.g., iodide ion).

Materials:

  • Methyl, ethyl, and this compound

  • Sodium iodide

  • A suitable solvent (e.g., acetone)

  • Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)

  • Thermostated reaction vessel

Procedure:

  • Prepare equimolar solutions of each alkyl hydrogen sulphate and sodium iodide in the chosen solvent.

  • Mix equal volumes of the alkyl hydrogen sulphate and sodium iodide solutions in the thermostated reaction vessel to initiate the reaction.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Analyze the aliquot using GC or HPLC to determine the concentration of the alkyl iodide product and the remaining alkyl hydrogen sulphate.

  • Plot the concentration of the product versus time for each reaction.

  • Calculate the rate constant for each reaction using appropriate kinetic models (e.g., second-order rate law for an Sₙ2 reaction).

  • Compare the rate constants to establish the order of reactivity.

Workflow for Reactivity Comparison

The logical flow for a comparative reactivity study is outlined below.

Reactivity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion A Synthesize or Procure Alkyl Hydrogen Sulphates B Characterize Starting Materials (NMR, IR, MS) A->B C Perform Kinetic Experiments (e.g., Hydrolysis, Nucleophilic Substitution) B->C D Monitor Reaction Progress (e.g., Titration, Chromatography) C->D E Calculate Reaction Rates and Rate Constants D->E F Determine Reaction Order and Mechanism E->F G Compare Reactivity and Propose Structure-Activity Relationship F->G

Caption: Experimental workflow for comparing reactivity.

Conclusion

The reactivity of methyl, ethyl, and this compound is intrinsically linked to the structure of the alkyl group. Methyl and ethyl hydrogen sulphate, as primary alkyl sulphates, predominantly react via the Sₙ2 mechanism, with reactivity decreasing as steric hindrance increases. In contrast, this compound, a secondary alkyl sulphate, can also react through an Sₙ1 pathway due to the increased stability of the secondary carbocation intermediate. This comprehensive understanding is vital for professionals in research and drug development for the rational design of synthetic routes and for predicting the chemical behavior of these important compounds.

References

A Comparative Guide to Isopropyl Hydrogen Sulphate and Other Sulfating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of common sulfating agents, offering a comparative look at their performance, applications, and experimental considerations in chemical synthesis.

In the landscape of modern drug development and scientific research, the sulfation of organic molecules is a critical transformation, influencing solubility, biological activity, and pharmacokinetic properties. The choice of sulfating agent is paramount to the success of this modification, dictating reaction efficiency, selectivity, and scalability. This guide provides a comprehensive comparison of isopropyl hydrogen sulphate against other widely used sulfating agents, including sulfur trioxide complexes, chlorosulfonic acid, and sulfamic acid. By presenting available experimental data, detailed protocols, and mechanistic insights, this document serves as a valuable resource for researchers navigating the complexities of sulfation chemistry.

Performance Comparison of Sulfating Agents

The selection of an appropriate sulfating agent is contingent on a multitude of factors, including the nature of the substrate, desired selectivity, and reaction scale. The following tables summarize the performance of various agents across different substrates, drawing from available literature. It is important to note that direct, side-by-side comparative studies under identical conditions are scarce; therefore, the data presented is a consolidation of various reports and should be interpreted with consideration of the varying reaction parameters.

Table 1: Sulfation of Alcohols
Sulfating AgentSubstrateReaction ConditionsYield (%)Comments
This compound Primary Alcohols (for etherification)80-150°C70-95%Primarily acts as an acid catalyst for etherification rather than a direct sulfating agent in this context.[1]
Sulfur Trioxide-Pyridine Complex (SO₃·py) Optically Active 2-Butanol100°C, 1 hr90%Good yield with retention of optical purity.[2]
Estradiol (selective at C17)Standard conditionsHigh conversionDemonstrates selectivity for secondary over phenolic hydroxyl groups under certain conditions.[3]
Sulfur Trioxide-Trimethylamine Complex (SO₃·NMe₃) Steroid MonolPyridine, RT, 1 hr (5 eq.)76%Effective for sulfation of steroidal alcohols.[4]
β-D-glucopyranoside derivativesDry DMF, 70°C22-86%Yields vary depending on the specific derivative.[4]
Chlorosulfonic Acid (ClSO₃H) Mixture of Primary and Secondary Alcohols0-50°C>80% (degree of sulfation)Effective for sulfating mixtures of alcohols.[5]
Sulfamic Acid (NH₂SO₃H) Long-chain Primary Alcohols-PoorOften results in dark-colored products.[6]
Secondary Alcohols with Non-ionic Surfactant100-150°C91.3-99.3%Effective in the presence of specific co-reagents.[7]
BetulinDMF, 60-70°C, 2-3 hr (with urea)-Achieves dual sulfation.[8]
Table 2: Sulfation of Phenols
Sulfating AgentSubstrateReaction ConditionsYield (%)Comments
Sulfur Trioxide-Pyridine Complex (SO₃·py) Phenolic AcidsPyridine-Can be accompanied by undesirable sulfonation.[9][10]
Sulfur Trioxide-DMF Complex (SO₃·DMF) Boc-tyrosine-OH25°C~20% higher than SO₃·pyReported to give better yields than SO₃·py for this substrate.[4]
Chlorosulfonic Acid (ClSO₃H) PhenolsPyridine, 65°C, 4 hr-Used for the sulfation of agarose, a polysaccharide with phenolic-like hydroxyl groups.[8]
Sulfamic Acid (NH₂SO₃H) Phenolic Ethylene Oxide Condensates-Preferred methodNoted as a preferable agent for this class of compounds.[6]

Mechanistic Overview and Reaction Pathways

The mechanism of sulfation varies depending on the agent employed. Understanding these pathways is crucial for predicting reactivity, potential side reactions, and for optimizing reaction conditions.

General Sulfation Mechanism

The fundamental process involves the electrophilic attack of a sulfur trioxide (SO₃) equivalent on the hydroxyl group of an alcohol or phenol. The reactivity of the sulfating agent is a key determinant of the reaction's success.

General Sulfation Mechanism cluster_0 Alcohol/Phenol cluster_1 Sulfating Agent cluster_2 Intermediate cluster_3 Product ROH R-OH SO3 SO₃ equivalent ROH->SO3 Nucleophilic attack Intermediate R-O⁺(H)-SO₃⁻ SO3->Intermediate Product R-O-SO₃H Intermediate->Product Deprotonation

Caption: Generalized mechanism of alcohol/phenol sulfation.

Comparison of Sulfating Agent Reactivity

The reactivity of common sulfating agents can be qualitatively ranked, which influences their suitability for different substrates.

Sulfating Agent Reactivity cluster_agents Sulfating Agents High High Reactivity (Less Selective, Harsh Conditions) SO₃ Sulfur Trioxide (neat) High->SO₃ ClSO₃H Chlorosulfonic Acid High->ClSO₃H Medium Moderate Reactivity (Good Balance) SO₃·Py SO₃-Pyridine Medium->SO₃·Py SO₃·NMe₃ SO₃-Trimethylamine Medium->SO₃·NMe₃ iPrOSO₃H This compound Medium->iPrOSO₃H Low Low Reactivity (More Selective, Milder Conditions) NH₂SO₃H Sulfamic Acid Low->NH₂SO₃H Experimental Workflow start Start dissolve Dissolve substrate in anhydrous solvent start->dissolve add_reagent Add sulfating agent (often dropwise at low temp) dissolve->add_reagent react Stir reaction mixture (monitor by TLC/HPLC) add_reagent->react quench Quench reaction (e.g., with water or base) react->quench extract Work-up and extraction quench->extract purify Purify product (e.g., chromatography, crystallization) extract->purify analyze Characterize product (NMR, MS, IR) purify->analyze end End analyze->end

References

A Comparative Guide to Validating Isopropyl Hydrogen Sulphate Purity: Titration vs. Chromatographic and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents like isopropyl hydrogen sulphate is paramount for the integrity and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound, with a focus on the classic, yet robust, technique of titration.

This document presents a detailed examination of acid-base titration for the purity assessment of this compound. The performance of this method is objectively compared with alternative techniques, namely High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Supporting experimental data and detailed protocols are provided to assist in the selection of the most appropriate method for specific analytical needs.

Method Comparison at a Glance

The choice of analytical method for purity determination often involves a trade-off between accuracy, precision, speed, and cost. Below is a summary of the key performance characteristics of titration, HPLC, and qNMR for the analysis of this compound.

ParameterAcid-Base TitrationHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Neutralization reactionDifferential partitioningNuclear spin resonance
Primary Measurement Volume of titrantPeak areaSignal intensity relative to an internal standard
Selectivity Moderate (for total acidity)High (separates impurities)High (structure-specific)
Precision High (typically <0.2% RSD)Good (typically <1% RSD)[1]High (typically <1% RSD)[2]
Accuracy High (traceable to primary standards)High (requires certified reference material)High (primary ratio method)[3]
Speed FastModerate to SlowFast
Cost per Sample LowHighModerate
Instrumentation Basic laboratory glassware and pH meterComplex instrumentation requiredNMR spectrometer required
Impurity Detection Indirect (infers purity from total acidity)Direct detection and quantification of impuritiesDirect detection and quantification of impurities[2]

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and instrumentation.

Acid-Base Titration Protocol for this compound

This method determines the purity of this compound by titrating its acidic hydrogen with a standardized solution of a strong base, such as sodium hydroxide.

Materials:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Deionized water

  • Burette (50 mL, Class A)

  • Pipette (25 mL, Class A)

  • Erlenmeyer flask (250 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 1.4 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Dissolve the sample in approximately 100 mL of deionized water.

  • Add 2-3 drops of phenolphthalein indicator to the solution. The solution should remain colorless.

  • Fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette volume.

  • Titrate the this compound solution with the NaOH solution, swirling the flask continuously, until the first permanent pink color appears.[4]

  • Record the final burette volume.

  • Repeat the titration at least two more times for precision.

Calculation of Purity:

Purity (%) = (VNaOH × MNaOH × MWIPHS) / (Wsample × 10)

Where:

  • VNaOH = Volume of NaOH solution used (mL)

  • MNaOH = Molarity of NaOH solution (mol/L)

  • MWIPHS = Molecular weight of this compound (140.16 g/mol )[5]

  • Wsample = Weight of the this compound sample (g)

High-Performance Liquid Chromatography (HPLC) Method

This method separates this compound from its potential impurities, allowing for both purity determination and impurity profiling.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% phosphoric acid can be effective for the separation.[6]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare a sample solution of the this compound to be tested at a similar concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the standard.

  • Calculate the purity by the area normalization method or by using an internal/external standard.

Quantitative NMR (qNMR) Protocol

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte.

Instrumentation and Materials:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity (e.g., maleic acid, dimethyl sulfone). The internal standard should have a resonance that does not overlap with the analyte signals.

  • NMR Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., D₂O, DMSO-d₆).

Procedure:

  • Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).

  • Integrate the signals of the analyte and the internal standard.

Calculation of Purity:

Purity (%) = (Ianalyte / Nanalyte) × (NIS / IIS) × (MWanalyte / MWIS) × (mIS / manalyte) × PIS

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the logical flow of each analytical technique.

Titration_Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve add_indicator Add Indicator dissolve->add_indicator titrate Titrate to Endpoint add_indicator->titrate fill_burette Fill Burette with NaOH fill_burette->titrate record_volume Record Volume titrate->record_volume calculate Calculate Purity record_volume->calculate

Caption: Workflow for Purity Validation by Titration.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution inject Inject into HPLC prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for Purity Validation by HPLC.

qNMR_Workflow cluster_prep Sample Preparation cluster_data Data Processing weigh Weigh Sample & Internal Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum transfer->acquire integrate Integrate Signals acquire->integrate calculate Calculate Purity integrate->calculate

References

A Comparative Guide to the Kinetic Studies of Isopropyl Hydrogen Sulphate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic studies of isopropyl hydrogen sulphate reactions, with a focus on its hydrolysis and reactions with nucleophiles. Due to the limited availability of specific kinetic data for this compound, this guide leverages data from analogous alkyl sulphates, namely methyl and dodecyl sulphate, to provide a comprehensive comparative framework.

Executive Summary

Data Presentation: A Comparative Look at Alkyl Sulphate Hydrolysis

The following tables summarize the available kinetic data for the hydrolysis of various alkyl sulphates, which can be used to infer the reactivity of this compound.

Table 1: Kinetic Data for the Hydrolysis of Methyl Hydrogen Sulphate at 25°C

ConditionRate Constant (k)ΔH‡ (kcal/mol)TΔS‡ (kcal/mol)
1 M HCl1.7 x 10⁻⁸ s⁻¹[1]24.6[1]-3.9[1]
1 M KOH8.3 x 10⁻⁸ s⁻¹[1]18.8[1]-8.2[1]
Neutral (pH 6.8)2 x 10⁻¹¹ s⁻¹[1]32[1]N/A

Table 2: Kinetic Data for the Reaction of this compound with Nucleophiles at 25°C

NucleophileReaction TypeSecond-Order Rate Constant (k₂) Range (M⁻¹s⁻¹)
AminesSN21.2 x 10⁻³ - 5.8 x 10⁻²[2]
AlkoxidesSN21.2 x 10⁻³ - 5.8 x 10⁻²[2]

Table 3: Comparative Hydrolysis Characteristics of Alkyl Sulphates

Alkyl SulphateHydrolysis Mechanism (Acidic)Hydrolysis Mechanism (Alkaline)Key Observations
This compound A-1 type, S-O bond cleavage[3]SN2 type, C-O bond cleavage[3]Expected to be reactive as a secondary alkyl sulphate.
Methyl Hydrogen Sulphate A-1 type, S-O bond cleavage[3]SN2 type, C-O bond cleavage[3]Serves as a baseline for primary alkyl sulphate reactivity.[1]
Ethyl Hydrogen Sulphate A-1 type, S-O bond cleavage[3]SN2 type, C-O bond cleavage[3]
Sodium Dodecyl Sulphate (SDS) Acid-catalysed S-O bond cleavage[4]Autocatalytic hydrolysis in neutral solution.[4]Hydrolysis rate is influenced by surfactant aggregation.

Reaction Mechanisms and Pathways

The reaction pathway of this compound is highly dependent on the pH of the solution.

Acid-Catalyzed Hydrolysis

In acidic solutions, the hydrolysis of alkyl hydrogen sulphates, including the isopropyl ester, proceeds through an A-1 (unimolecular) mechanism. This involves the protonation of the sulphate ester followed by the rate-determining cleavage of the sulphur-oxygen bond.[3]

Acid_Hydrolysis cluster_0 Acid-Catalyzed Hydrolysis (A-1 Mechanism) ROSO3H This compound Protonated_Ester Protonated Ester ROSO3H->Protonated_Ester + H+ (fast) H+ H+ ROH Isopropyl Alcohol Protonated_Ester->ROH + H₂O (slow, RDS) - H₂SO₄ - H+ H2O H₂O H2SO4 Sulfuric Acid

Caption: Acid-catalyzed hydrolysis of this compound.

Alkaline Hydrolysis

Under alkaline conditions, the hydrolysis of this compound occurs via a bimolecular nucleophilic substitution (SN2) mechanism. The hydroxide (B78521) ion acts as a nucleophile, attacking the α-carbon and displacing the sulphate group, leading to the formation of isopropyl alcohol.[2][3]

Alkaline_Hydrolysis cluster_1 Alkaline Hydrolysis (SN2 Mechanism) ROSO3H This compound Transition_State Transition State ROSO3H->Transition_State + OH⁻ OH- OH⁻ ROH Isopropyl Alcohol Transition_State->ROH SO4^2- Sulphate Ion Transition_State->SO4^2-

Caption: Alkaline hydrolysis of this compound.

Experimental Protocols

While specific, detailed protocols for the kinetic study of this compound were not found, a general methodology for studying the kinetics of alkyl sulphate hydrolysis can be outlined based on common laboratory practices.

General Protocol for Kinetic Analysis of Alkyl Sulphate Hydrolysis by Titration

This protocol is adapted from the general procedure for studying the acid-catalyzed hydrolysis of esters.

1. Materials and Reagents:

  • This compound

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.5 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Phenolphthalein (B1677637) indicator

  • Deionized water

  • Ice bath

  • Thermostatically controlled water bath

  • Conical flasks, pipettes, burette, stopwatch

2. Procedure:

  • Reaction Setup: Pipette a known volume of the standardized HCl solution into a series of conical flasks. Place the flasks in a thermostatically controlled water bath to equilibrate at the desired reaction temperature.

  • Initiation of Reaction: Add a known amount of this compound to the first flask and simultaneously start a stopwatch. This is time t=0.

  • Sampling: At regular time intervals (e.g., 10, 20, 30, 60, 90 minutes), withdraw a fixed volume of the reaction mixture from the corresponding flask and immediately transfer it to another conical flask containing ice to quench the reaction.

  • Titration: Titrate the quenched sample with the standardized NaOH solution using phenolphthalein as an indicator. The endpoint is the first appearance of a faint, permanent pink color. Record the volume of NaOH consumed (Vt).

  • Infinity Reading (V∞): To determine the concentration at the completion of the reaction, heat a separate sample of the reaction mixture in a sealed tube at a higher temperature for a prolonged period to ensure complete hydrolysis. Cool the sample and titrate a known volume with the standardized NaOH solution. This gives V∞.

  • Initial Reading (V0): Titrate a sample of the initial reaction mixture (at t=0) to determine the initial acid concentration.

3. Data Analysis: The rate constant (k) for a first-order reaction can be calculated using the integrated rate law:

k = (2.303/t) * log[(V∞ - V0) / (V∞ - Vt)]

A plot of log(V∞ - Vt) versus time (t) should yield a straight line with a slope of -k/2.303, from which the rate constant can be determined.

General Protocol for Kinetic Analysis by NMR Spectroscopy

1. Sample Preparation:

  • Prepare a solution of this compound of known concentration in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP).

  • Prepare the appropriate acidic or basic solution in the same deuterated solvent.

2. NMR Experiment:

  • Acquire an initial ¹H NMR spectrum of the this compound solution before the addition of the acid or base to serve as the t=0 reference.

  • Initiate the reaction by adding the acidic or basic solution to the NMR tube.

  • Acquire a series of ¹H NMR spectra at regular time intervals. The temperature should be maintained and monitored using the NMR spectrometer's variable temperature unit.

3. Data Analysis:

  • Identify the characteristic peaks for the reactant (this compound) and the product (isopropyl alcohol).

  • Integrate the area of a non-overlapping peak for both the reactant and the product in each spectrum.

  • Normalize the integrals to the integral of the internal standard to account for any variations in spectrometer performance.

  • Plot the concentration of the reactant (proportional to its normalized integral) as a function of time.

  • Fit the data to the appropriate integrated rate law (e.g., first-order or second-order) to determine the rate constant (k).

NMR_Workflow cluster_2 NMR Kinetic Study Workflow Prep Sample Preparation (Substrate + D₂O + Internal Standard) Initial_NMR Acquire Initial ¹H NMR Spectrum (t=0) Prep->Initial_NMR Initiate Initiate Reaction (Add Acid/Base) Initial_NMR->Initiate Time_Resolved_NMR Acquire Time-Resolved ¹H NMR Spectra Initiate->Time_Resolved_NMR Analysis Data Analysis (Integration, Normalization, Plotting) Time_Resolved_NMR->Analysis Rate_Constant Determine Rate Constant (k) Analysis->Rate_Constant

Caption: Workflow for a kinetic study using NMR spectroscopy.

References

A Comparative Analysis of Alkyl Sulfate Surfactants: Properties and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the physicochemical properties and performance characteristics of a homologous series of sodium alkyl sulfate (B86663) surfactants. The information presented is supported by experimental data from scientific literature, offering insights into how alkyl chain length influences key performance metrics such as critical micelle concentration, surface tension reduction, foaming ability, and detergency.

Core Physicochemical Properties

The performance of an alkyl sulfate surfactant is intrinsically linked to its molecular structure, specifically the length of its hydrophobic alkyl chain. This relationship is clearly demonstrated by comparing the Critical Micelle Concentration (CMC) and the surface tension at the CMC for sodium alkyl sulfates with varying chain lengths.

The CMC is a fundamental parameter indicating the concentration at which surfactant monomers begin to self-assemble into micelles.[1] As the hydrophobicity of the surfactant increases with a longer alkyl chain, less energy is required for micelle formation, resulting in a lower CMC.

Table 1: Physicochemical Properties of Sodium Alkyl Sulfates in Water (at 25°C)

Surfactant NameAbbreviationAlkyl Chain LengthMolecular FormulaCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γCMC) (mN/m)Hydrophile-Lipophile Balance (HLB)
Sodium Octyl SulfateSOS (C8)8C₈H₁₇NaO₄S130~40-
Sodium Decyl SulfateSDS (C10)10C₁₀H₂₁NaO₄S33~38-
Sodium Dodecyl SulfateSDS (C12)12C₁₂H₂₅NaO₄S8.2~33-4040[2]
Sodium Tetradecyl SulfateSTS (C14)14C₁₄H₂₉NaO₄S2.1~30-35-

Note: Values are approximate and can vary with experimental conditions such as temperature and purity.

Performance Characteristics

Foaming Ability

Alkyl sulfates are well-regarded for their excellent foaming properties, which are crucial in many applications, including as cleaning agents and in certain drug delivery systems.[3] Foaming ability is typically assessed using standardized methods like the Ross-Miles test, which measures the initial foam height and its stability over time.

Table 2: Foaming Performance Benchmark (Sodium Dodecyl Sulfate)

SurfactantTest MethodTypical Initial Foam Height (mm)Foam Stability
Sodium Dodecyl Sulfate (SDS)Ross-Miles120 - 130[4]High[4]
Detergency

Detergency, or cleaning efficacy, is a primary function of surfactants. It involves complex mechanisms including the reduction of surface tension, the emulsification of oily soils, and the prevention of redeposition. Standardized tests, such as ASTM D4488, are used to evaluate the detergency of cleaning products.[5][6]

The general mechanism of soil removal involves the surfactant adsorbing at the soil-surface and water-surface interfaces, which weakens the adhesion of the soil.[7] The hydrophobic tails of the surfactant penetrate the greasy soil, while the hydrophilic heads interact with the water, leading to the lifting and suspension of the soil in the cleaning solution.[7]

Direct quantitative comparisons of detergency across the C8 to C14 alkyl sulfate series are not extensively documented in the readily available literature. However, it is a well-established principle in surfactant science that detergency generally increases with increasing alkyl chain length, peaking around C12 to C16 for optimal performance on common soils.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) and Surface Tension

A prevalent method for determining the CMC is by measuring the surface tension of surfactant solutions at various concentrations.

Methodology:

  • Solution Preparation: A series of aqueous solutions of the alkyl sulfate surfactant are prepared at different concentrations, spanning a range above and below the expected CMC.

  • Surface Tension Measurement: The surface tension of each solution is measured using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Data Plotting: The surface tension values are plotted against the logarithm of the surfactant concentration.

  • CMC Determination: The resulting plot will show a region where surface tension decreases linearly with the log of the concentration, followed by a sharp break and a plateau. The concentration at this inflection point is the CMC.[1] The surface tension value at the plateau is the γCMC.[8]

Foaming Ability Assessment (Ross-Miles Method)

The Ross-Miles method (ASTM D1173) is a standard procedure for evaluating the foaming characteristics of surfactants.[9]

Methodology:

  • Apparatus Setup: A specified volume of the surfactant solution is placed in a jacketed glass column of standardized dimensions.

  • Foam Generation: A separate volume of the same surfactant solution is allowed to fall from a specified height through an orifice into the column, generating foam.[9]

  • Initial Foam Height Measurement: The height of the foam generated is measured immediately after all the solution has been added.[9]

  • Foam Stability Measurement: The foam height is measured again at specific time intervals (e.g., 1, 3, and 5 minutes) to assess its stability.[9]

Detergency Evaluation (ASTM D4488-A5)

This standard guide provides a method for testing the cleaning performance of products on resilient flooring and washable walls.[5][6]

Methodology:

  • Substrate and Soil Preparation: A standard substrate, such as white vinyl tile, is soiled with a standardized soil composed of particulate and oily components.[6]

  • Cleaning Procedure: The soiled substrate is then cleaned using a standardized apparatus (e.g., a Gardner straight-line washability apparatus) with the surfactant solution being tested.[7]

  • Efficacy Evaluation: The cleaning efficacy is determined by measuring the reflectance of the substrate before soiling, after soiling, and after cleaning, using a colorimeter.[5] The difference in these readings is used to calculate the percentage of soil removal.

Visualizations

G cluster_structure General Structure of Sodium Alkyl Sulfate Hydrophobic Tail Hydrophobic Tail Sulfate Head Sulfate Head Hydrophobic Tail->Sulfate Head Covalent Bond Counterion Counterion Sulfate Head->Counterion Ionic Bond

Caption: General molecular structure of a sodium alkyl sulfate surfactant.

G cluster_workflow CMC Determination Workflow A Prepare Surfactant Solutions (Varying Concentrations) B Measure Surface Tension (Tensiometer) A->B C Plot Surface Tension vs. log(Concentration) B->C D Identify Inflection Point C->D E Determine CMC and γCMC D->E

Caption: Experimental workflow for determining the CMC.

G cluster_relationship Structure-Property Relationship C8 C8 (Octyl) C10 C10 (Decyl) C8->C10 Increasing Alkyl Chain Length CMC_High High CMC C8->CMC_High C12 C12 (Dodecyl) C10->C12 Increasing Alkyl Chain Length C14 C14 (Tetradecyl) C12->C14 Increasing Alkyl Chain Length CMC_Low Low CMC C14->CMC_Low

Caption: Relationship between alkyl chain length and CMC.

References

A Guide to Isotope Labeling Studies with Isopropyl Hydrogen Sulphate: Elucidating Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise reaction mechanisms of chemical intermediates is paramount for process optimization and the discovery of new synthetic routes. Isopropyl hydrogen sulphate, a reactive organosulfate, serves as a key intermediate in various industrial processes, including the synthesis of fine chemicals and pharmaceuticals where it can act as an alkylating or sulfonating agent.[1][2] Elucidating its reaction pathways can be achieved through various analytical techniques, with isotope labeling standing out as a powerful tool for tracking the fate of atoms throughout a chemical transformation.[3]

This guide provides a comparative overview of how isotope labeling studies with this compound can be designed and executed to investigate its reaction mechanisms. While direct literature examples of isotope labeling with this specific compound are scarce, this guide presents a hypothetical study based on established chemical principles and data from analogous systems. We will compare the insights gained from this approach with alternative, non-isotopic methods for mechanistic investigation.

Hypothetical Research Objective: Investigating the Alkylation Mechanism of Phenol (B47542)

A common application of this compound is in the alkylation of nucleophiles. A fundamental question in such reactions is whether the mechanism is S(_N)1, involving a free isopropyl cation, or S(_N)2, involving a direct backside attack by the nucleophile. An isotope labeling study can provide definitive evidence to distinguish between these pathways.

Our hypothetical study will aim to determine the mechanism of the isopropylation of phenol using this compound.

Synthesis of Isotopically Labeled this compound

To probe the reaction mechanism, we can synthesize this compound with an isotopic label at a key position. Deuterium labeling of the isopropyl group is a common and effective strategy. The synthesis can be adapted from the known reaction of propylene (B89431) with sulfuric acid.[2] For our study, we will use deuterated isopropanol.

Proposed Synthesis:

Propan-2-d-ol (CH(_3)CD(OH)CH(_3)) is reacted with concentrated sulfuric acid at controlled low temperatures (e.g., 5-10°C) to yield propan-2-d-yl hydrogen sulphate.[2] The temperature must be carefully managed to prevent dehydration and by-product formation.

Experimental Protocols

A. Kinetic Isotope Effect (KIE) Study

The primary kinetic isotope effect (KIE) is a powerful tool for determining whether a C-H bond is broken in the rate-determining step of a reaction.[4] By comparing the reaction rates of the deuterated and non-deuterated this compound, we can gain insight into the transition state.

Protocol:

  • Reaction Setup: Two parallel reactions are set up for the alkylation of phenol.

    • Reaction A (Unlabeled): Phenol is reacted with standard this compound.

    • Reaction B (Labeled): Phenol is reacted with propan-2-d-yl hydrogen sulphate.

  • Reaction Conditions: Both reactions are run under identical conditions (e.g., in a suitable solvent like nitrobenzene (B124822) at 25°C).

  • Monitoring: The reactions are monitored over time by taking aliquots and quenching them. The concentration of the product, isopropyl phenyl ether, is quantified using High-Performance Liquid Chromatography (HPLC).

  • Rate Determination: The initial rates of both reactions are determined from the concentration versus time data.

  • KIE Calculation: The KIE is calculated as the ratio of the rate constant for the unlabeled reaction (k(_H)) to the rate constant for the labeled reaction (k(_D)).

B. Alternative Method: Computational Modeling

Computational chemistry offers a non-experimental alternative for investigating reaction mechanisms.

Protocol:

  • Software: Utilize quantum chemistry software (e.g., Gaussian, Spartan).

  • Modeling: Model the reactants (phenol and this compound), potential intermediates (isopropyl cation), and transition states for both S(_N)1 and S(_N)2 pathways.

  • Energy Calculations: Calculate the activation energies for both proposed mechanisms. The pathway with the lower activation energy is predicted to be the dominant mechanism.

Data Presentation: A Comparative Analysis

The following table presents hypothetical data from our proposed KIE study and a comparison with what might be expected from computational modeling.

Method Parameter Unlabeled Reactant Deuterated Reactant Result/Interpretation
Kinetic Isotope Effect Study Initial Rate (mol L
1^{-1}−1
s
1^{-1}−1
)
1.5 x 10
4^{-4}−4
1.4 x 10
4^{-4}−4
k(_H)/k(_D) ≈ 1.07 . A KIE close to unity suggests that the C-H (or C-D) bond at the reaction center is not significantly broken in the rate-determining step. This result would strongly support an S(_N)1 mechanism, where the rate-determining step is the formation of the isopropyl cation.
Computational Modeling Calculated Activation Energy (kJ/mol)S(_N)1: 85S(_N)2: 110The S(_N)1 pathway has a significantly lower activation energy, predicting it to be the more favorable reaction mechanism.

Visualizing the Workflow and Proposed Mechanism

To further clarify the experimental design and the mechanistic question at hand, the following diagrams are provided.

G Experimental Workflow for KIE Study cluster_0 Reactant Preparation cluster_1 Parallel Reactions cluster_2 Analysis cluster_3 Conclusion Unlabeled This compound ReactionA Reaction A with Phenol Unlabeled->ReactionA Labeled Propan-2-d-yl Hydrogen Sulphate ReactionB Reaction B with Phenol Labeled->ReactionB HPLC HPLC Analysis ReactionA->HPLC ReactionB->HPLC Rate_Calc Rate Calculation HPLC->Rate_Calc KIE KIE Calculation (kH/kD) Rate_Calc->KIE Mechanism Mechanism Determination KIE->Mechanism

Caption: Workflow for a kinetic isotope effect study.

G Proposed S_N1 vs. S_N2 Mechanisms cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway Reactants Phenol + Isopropyl-d Hydrogen Sulphate Carbocation Isopropyl-d Cation Intermediate (Rate-Determining Step) Reactants->Carbocation Slow Transition_State SN2 Transition State (Rate-Determining Step) Reactants->Transition_State Slow Product_SN1 Isopropyl-d Phenyl Ether Carbocation->Product_SN1 Fast Product_SN2 Isopropyl-d Phenyl Ether Transition_State->Product_SN2

Caption: Competing SN1 and SN2 reaction pathways.

Conclusion

Isotope labeling provides a powerful experimental approach to elucidating the reaction mechanisms of intermediates like this compound. A kinetic isotope effect study, as outlined in this guide, can offer compelling evidence to distinguish between competing pathways such as S(_N)1 and S(_N)2. While computational methods provide a valuable predictive tool, the empirical data from isotope labeling studies offer a more definitive means of mechanism determination. For researchers in drug development and process chemistry, leveraging these techniques can lead to a more profound understanding and control over chemical syntheses.

References

A Comparative Guide: Isopropyl Hydrogen Sulphate vs. Solid Acid Catalysts in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The choice of an acid catalyst is a critical decision in chemical synthesis, profoundly influencing reaction efficiency, product purity, and process sustainability. This guide provides a comprehensive benchmark of isopropyl hydrogen sulphate, a homogeneous catalyst, against a range of solid acid catalysts in the context of esterification reactions. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

At a Glance: Key Performance Indicators

The following tables summarize the catalytic performance of this compound (represented by the analogous homogeneous catalyst, sulfuric acid) and various solid acid catalysts in representative esterification reactions.

Table 1: Esterification of Lauric Acid with Methanol

CatalystTypeCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion/Yield (%)ReusabilityKey AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄)Homogeneous1 wt%601~90Not readily reusableHigh activity, low costCorrosive, difficult to separate, generates waste[1][2][3]
Sulfated ZirconiaHeterogeneous2 wt%130297ReusableHigh thermal stability, low cost[4]Higher catalyst loading and temperature may be required
Magnetic Nanoparticles (Fe₃O₄@SiO₂-P([VLIM]PW))Heterogeneous10 wt%70694Reusable (magnetic separation)Excellent recyclability, high activityHigher initial catalyst cost, longer reaction time[4]

Table 2: Esterification of Acetic Acid with Isopropanol

CatalystTypeCatalyst LoadingTemperature (°C)Reaction Time (h)Conversion of IPA (%)ReusabilityKey AdvantagesKey Disadvantages
Sulfuric Acid (H₂SO₄)HomogeneousCatalytic amountRefluxN/AHigh (qualitative)Not readily reusableHigh activity, acts as a dehydrating agent[5]Corrosive, difficult to separate from product[5]
Amberlyst 36Heterogeneous (Ion Exchange Resin)20 wt%753~80ReusableHigh conversion, easy separationHigher catalyst loading required, potential for swelling
Indion 140Heterogeneous (Ion Exchange Resin)N/A60-90N/AHigh (qualitative)[6][7]ReusableEffective solid catalyst, allows for process intensification[6][7]Specific quantitative data for direct comparison is limited[6][7]

Delving Deeper: Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for esterification reactions using both homogeneous and solid acid catalysts.

Protocol 1: Homogeneous Catalysis - Esterification of Lauric Acid with Methanol using Sulfuric Acid

This protocol is based on typical laboratory procedures for Fischer esterification.

Materials:

  • Lauric acid

  • Methanol (in large excess)

  • Concentrated sulfuric acid (95-97%)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve lauric acid in a large excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl laurate.

  • Purify the product by distillation if necessary.

Protocol 2: Heterogeneous Catalysis - Esterification of Acetic Acid with Isopropanol using Amberlyst 36

This protocol is adapted from studies on solid acid catalyzed esterification.

Materials:

  • Acetic acid

  • Isopropyl alcohol

  • Amberlyst 36 (or other solid acid catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add acetic acid, isopropyl alcohol, and the solid acid catalyst (e.g., Amberlyst 36, typically 5-20 wt% of the total reactant mass).

  • Attach a reflux condenser and heat the mixture to the desired reaction temperature (e.g., 75°C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or titration to determine the conversion of isopropyl alcohol.

  • Once the desired conversion is reached or the reaction reaches equilibrium, cool the mixture to room temperature.

  • Separate the solid catalyst from the reaction mixture by filtration.

  • The catalyst can be washed with a suitable solvent (e.g., the alcohol used in the reaction) and dried for reuse.

  • The liquid product mixture can be further purified by distillation to isolate the isopropyl acetate.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Understanding the underlying chemical transformations and experimental setups is facilitated by visual representations. The following diagrams, created using the DOT language, illustrate the key pathways and processes.

Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Alcohol R'-OH H+ H+ Tetrahedral_Intermediate R-C(OH)(OH₂⁺)-OR' Protonated_Acid->Tetrahedral_Intermediate + R'-OH Ester R-COOR' Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Water H₂O Tetrahedral_Intermediate->Water

Caption: Acid-catalyzed esterification mechanism (Fischer-Speier).

Experimental_Workflow cluster_homogeneous Homogeneous Catalysis cluster_heterogeneous Heterogeneous Catalysis H_Start 1. Mix Reactants & Catalyst H_Reaction 2. Heat to Reflux H_Start->H_Reaction H_Workup 3. Neutralization & Extraction H_Reaction->H_Workup H_Purification 4. Distillation H_Workup->H_Purification H_Waste Aqueous Waste H_Workup->H_Waste H_Product Final Product H_Purification->H_Product S_Start 1. Mix Reactants & Catalyst S_Reaction 2. Heat with Stirring S_Start->S_Reaction S_Separation 3. Filtration S_Reaction->S_Separation S_Purification 4. Distillation S_Separation->S_Purification S_Catalyst_Recycle Catalyst Recycle S_Separation->S_Catalyst_Recycle S_Product Final Product S_Purification->S_Product

Caption: Comparative experimental workflows.

Conclusion: Making the Right Choice

The selection between this compound (as a representative homogeneous catalyst) and solid acid catalysts is a trade-off between activity, process complexity, and sustainability.

  • This compound (and other homogeneous catalysts like H₂SO₄): These catalysts generally exhibit high activity at lower temperatures and catalyst loadings.[1][2][3] However, their major drawbacks are the difficulties in separation from the reaction mixture, their corrosive nature, and the generation of acidic waste streams, which complicates product purification and adds to the environmental burden.[1]

  • Solid Acid Catalysts: These catalysts, including ion exchange resins, sulfated metal oxides, and zeolites, offer significant advantages in terms of ease of separation and reusability.[4] This simplifies the downstream processing, reduces waste, and allows for the development of continuous flow processes. While they may sometimes require higher temperatures, higher catalyst loadings, or longer reaction times to achieve comparable conversions to their homogeneous counterparts, the benefits of process simplification and improved sustainability often outweigh these factors. The ability to regenerate and reuse solid catalysts makes them a more cost-effective and environmentally friendly option in the long run.

For researchers and professionals in drug development, where purity and process control are paramount, the cleaner work-up associated with solid acid catalysts can be a decisive advantage. The choice of a specific solid acid catalyst will depend on the nature of the reactants, the desired reaction conditions, and the required product specifications. This guide provides a foundational dataset to aid in this critical selection process, encouraging further investigation into the optimal catalyst for each unique synthetic challenge.

References

A Comparative Guide to Isopropyl Hydrogen Sulphate and Sulfuric Acid as Catalysts in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the catalytic efficacy of isopropyl hydrogen sulphate and sulfuric acid in organic synthesis. While both compounds function as acid catalysts, their applications and the extent of their characterization in the scientific literature differ significantly. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key chemical pathways to offer a comprehensive overview for researchers in the chemical and pharmaceutical sciences.

Overview of Catalytic Activity

Sulfuric acid (H₂SO₄) is a well-established, strong Brønsted acid widely employed as a catalyst in a multitude of organic reactions, including esterification, alkylation, and dehydration.[1] Its high acidity and dehydrating properties make it a potent and versatile catalyst.

Comparative Data Presentation

Due to the limited availability of direct comparative studies, this section presents quantitative data for reactions catalyzed by sulfuric acid and discusses the catalytic role of this compound based on available information.

Table 1: Catalytic Performance of Sulfuric Acid in Esterification Reactions
ReactionSubstratesProductYield (%)Catalyst ConcentrationTemperature (°C)Reaction Time (h)Reference
EsterificationCinnamic Acid, Ethanol (B145695)Ethyl Cinnamate84.423 mL601[4]
Esterificationn-Propionic Acid, 2-PropanolIsopropyl Propionate- (Kinetic Study)1.0 - 3.0 wt%50 - 70-
Table 2: Catalytic Role of this compound
Reaction TypeReactantsIntermediate/CatalystProductReported YieldNotesReference
AlkylationBenzene (B151609), Propylene (B89431)This compoundCumeneSubstantially theoreticalThis compound is formed in situ from propylene and sulfuric acid and then acts as the alkylating agent.[5]

Experimental Protocols

Esterification of Cinnamic Acid with Ethanol using Sulfuric Acid Catalyst
  • Materials: Cinnamic acid, ethanol, concentrated sulfuric acid, distilled water, anhydrous sodium sulfate (B86663).

  • Procedure: A mixture of cinnamic acid and ethanol (1:20 molar ratio) is prepared. 3 mL of concentrated sulfuric acid is added as the catalyst. The mixture is refluxed at 60°C for one hour. After cooling, the product is rinsed three times with 50 mL of distilled water and dried with anhydrous sodium sulfate. The final product is filtered for analysis.[4]

Alkylation of Benzene with Propylene via this compound
  • Formation of this compound: Propylene is absorbed into sulfuric acid (65% to 100% H₂SO₄) at a temperature not exceeding 60°F (for 92-100% H₂SO₄) to form acid-isopropyl sulphate.[5]

  • Alkylation Step: The formed acid-isopropyl sulphate is then reacted with benzene at or slightly above atmospheric temperature. The isopropyl sulphate is almost completely consumed, liberating sulfuric acid and forming the alkylated aromatic hydrocarbon (cumene).[5]

Mechanistic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the general mechanism of acid-catalyzed esterification and the workflow for the alkylation of benzene involving this compound.

Fischer Esterification Mechanism

The Fischer esterification is a classic example of an acid-catalyzed reaction. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

FischerEsterification cluster_catalyst Catalyst RCOOH Carboxylic Acid Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ H_plus H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + ROH ROH Alcohol Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester Ester Protonated_Ester->Ester - H+ H2O Water

Acid-catalyzed Fischer esterification pathway.
Alkylation of Benzene via this compound Workflow

This workflow illustrates the two-step process where propylene is first converted to this compound, which then alkylates benzene.

AlkylationWorkflow Propylene Propylene Absorption Absorption Reactor Propylene->Absorption H2SO4_1 Sulfuric Acid H2SO4_1->Absorption Isopropyl_Sulphate This compound Absorption->Isopropyl_Sulphate Alkylation Alkylation Reactor Isopropyl_Sulphate->Alkylation Benzene Benzene Benzene->Alkylation Cumene Cumene Alkylation->Cumene H2SO4_2 Regenerated Sulfuric Acid Alkylation->H2SO4_2

Workflow for benzene alkylation.

Conclusion

Sulfuric acid is a highly effective and well-documented catalyst for a wide range of organic transformations, with quantitative data available for many processes. This compound also functions as an acid catalyst, particularly in alkylation reactions where it can be generated in situ. However, a direct quantitative comparison of the catalytic efficacy of this compound with sulfuric acid is lacking in the current literature. The choice of catalyst will depend on the specific reaction, desired product, and process conditions. For reactions where this compound is an intermediate, the overall process is effectively catalyzed by sulfuric acid. Further research is needed to isolate and quantify the catalytic activity of this compound in a broader range of reactions to allow for a more direct comparison with established catalysts like sulfuric acid.

References

A Comparative Guide to the Characterization of Impurities in Commercial Isopropyl Hydrogen Sulphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the characterization of impurities in commercial isopropyl hydrogen sulphate. Ensuring the purity of this reagent is critical, particularly in pharmaceutical applications where even trace-level impurities can impact the safety and efficacy of the final drug product. This document details common impurities, compares the performance of various analytical techniques with supporting data, and provides detailed experimental protocols.

Understanding the Impurity Landscape

Impurities in commercial this compound can originate from several sources, including the manufacturing process, degradation, and storage. Process-related impurities are byproducts of the synthesis, which typically involves the reaction of isopropanol (B130326) with a sulfonating agent.[1] Degradation impurities can form due to hydrolysis or oxidation over time.

A critical impurity of concern is diisopropyl sulfate (B86663) (DIPS) , a known genotoxic substance.[2] Its presence, even at trace levels, is a significant safety concern in pharmaceutical manufacturing. Other potential impurities may include unreacted starting materials, other alkyl sulfates, and various organic and inorganic byproducts.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for impurity profiling is crucial for ensuring the quality of this compound. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique offers distinct advantages in terms of sensitivity, selectivity, and applicability to different types of impurities.

Performance Data Summary

The following table summarizes the performance of these key analytical techniques for the detection and quantification of impurities, particularly the genotoxic impurity diisopropyl sulfate. Data presented is a composite from studies on alkyl sulfates and related compounds, providing a benchmark for performance.

Analytical TechniqueTarget ImpurityLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery Rate (%)Key Advantages
HPLC-UV General ImpuritiesAnalyte dependent (~0.05%)Analyte dependent (~0.1%)95-105Robust, widely available, suitable for non-volatile impurities.
UPLC-MS/MS Diisopropyl Sulfate & other sulfonates0.15-0.4 ng/mL[3]0.5-1.0 ng/mL[3]94.9-115.5[3]High sensitivity and selectivity, ideal for trace-level genotoxic impurities.
GC-MS Diisopropyl Sulfate0.15 µg/g[4]0.5 µg/g[4]102.0-109.1[4]Excellent for volatile and semi-volatile impurities, high specificity.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of alkyl sulfates and related genotoxic impurities and can be adapted for the specific analysis of this compound.

UPLC-MS/MS Method for Genotoxic Impurities (e.g., Diisopropyl Sulfate)

This method is highly sensitive and specific, making it ideal for the trace-level quantification of potential genotoxic impurities.

Instrumentation:

  • Ultra-Performance Liquid Chromatograph

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole)

Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A time-based gradient from high aqueous to high organic content.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 1 - 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative depending on the analyte

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: Optimized for the specific instrument (e.g., 150 °C)

  • Desolvation Temperature: Optimized for the specific instrument (e.g., 400 °C)

HPLC-UV Method for General Impurity Profiling

A robust method for the separation and quantification of non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV-Vis Detector

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% phosphoric acid)[5]

  • Mobile Phase B: Acetonitrile[5]

  • Gradient: A suitable gradient to resolve all potential impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: UV at a suitable wavelength (e.g., 210 nm)

  • Injection Volume: 10 µL

GC-MS Method for Volatile and Semi-Volatile Impurities

This technique is particularly useful for identifying and quantifying volatile impurities such as residual solvents and certain process-related byproducts.

Instrumentation:

  • Gas Chromatograph

  • Mass Spectrometer

Chromatographic Conditions:

  • Column: A low-polarity capillary column (e.g., DB-1, 30 m x 0.32 mm, 1.0 µm film thickness)[4]

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold, then ramp to a higher temperature (e.g., 280 °C).

  • Injection Mode: Split or splitless, depending on the required sensitivity.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Mode: Full scan for identification, or Selected Ion Monitoring (SIM) for quantification.[4]

  • Mass Range: A suitable range to cover the expected impurities (e.g., 40-400 amu).

Visualizing the Workflow

To aid in the understanding of the impurity characterization process, the following diagrams illustrate a typical experimental workflow and the logical relationship between the analytical techniques.

Experimental_Workflow Sample Commercial Isopropyl Hydrogen Sulphate Sample SamplePrep Sample Preparation (Dilution, Extraction) Sample->SamplePrep Screening Initial Screening & Impurity Detection SamplePrep->Screening HPLC HPLC-UV (General Purity) Screening->HPLC Non-volatile impurities UPLC UPLC-MS/MS (Genotoxic Impurities) Screening->UPLC Trace-level impurities GC GC-MS (Volatile Impurities) Screening->GC Volatile impurities DataAnalysis Data Analysis & Quantification HPLC->DataAnalysis UPLC->DataAnalysis GC->DataAnalysis Reporting Reporting & Specification Comparison DataAnalysis->Reporting

Caption: Experimental workflow for impurity characterization.

Technique_Selection_Logic ImpurityType Nature of Impurity Volatile Volatile / Semi-Volatile ImpurityType->Volatile Yes NonVolatile Non-Volatile ImpurityType->NonVolatile No GCMS GC-MS Volatile->GCMS Genotoxic Suspected Genotoxic NonVolatile->Genotoxic Trace Analysis HPLCUV HPLC-UV NonVolatile->HPLCUV General Purity UPLCMSMS UPLC-MS/MS Genotoxic->UPLCMSMS

Caption: Logic for selecting the appropriate analytical technique.

Conclusion

The characterization of impurities in commercial this compound requires a multi-faceted analytical approach. While HPLC-UV provides a robust method for general purity assessment, the potential for genotoxic impurities necessitates the use of highly sensitive techniques like UPLC-MS/MS and GC-MS. The choice of methodology should be guided by the specific impurities of interest and the required detection limits. By employing the appropriate validated methods, researchers, scientists, and drug development professionals can ensure the quality and safety of this compound for its intended applications.

References

Safety Operating Guide

Proper Disposal of Isopropyl Hydrogen Sulphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. Isopropyl hydrogen sulphate, a strong organic acid, requires careful handling and specific disposal procedures to mitigate risks and ensure environmental safety. This guide provides essential, step-by-step instructions for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, adhere to the following safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or neoprene), safety goggles, a face shield, and a lab coat.[1][2][3][4][5][6][7]

  • Ventilation: All handling and disposal procedures must be conducted in a certified chemical fume hood to prevent the inhalation of potentially harmful vapors.[1][2][3][4]

  • Spill Kit: Ensure a spill kit containing a neutralizer for acids (such as sodium bicarbonate or soda ash) is readily accessible.[1][2][8]

  • Incompatible Materials: Store this compound away from bases, oxidizing agents, and flammable materials.[1][2][4][6][9][10]

Hazardous Waste Classification

This compound is classified as a hazardous waste due to its corrosive nature. Under the Resource Conservation and Recovery Act (RCRA), it would be characterized as D002: Corrosive hazardous waste . All disposal procedures must comply with local, state, and federal regulations for this waste category.

Disposal Procedures

There are two primary methods for the disposal of this compound, depending on the quantity of waste. For small laboratory-scale quantities, direct neutralization is the recommended approach. For larger quantities, hydrolysis followed by neutralization can be considered, though this is a more complex process.

Method 1: Direct Neutralization (Recommended for Small Quantities)

This procedure involves neutralizing the acidic this compound with a weak base to form a less hazardous salt solution that can be disposed of according to institutional guidelines.

Experimental Protocol for Neutralization:

  • Preparation: In a chemical fume hood, place a large beaker of cold water or an ice bath. In a separate, appropriately sized beaker (e.g., at least four times the volume of the acid to be neutralized), place a stir bar.

  • Dilution: Slowly and cautiously add the this compound to a larger volume of cold water with constant stirring. Always add acid to water, never the other way around , to dissipate the heat generated during dilution.[2][8][11][12][13] A dilution ratio of at least 1:10 (acid to water) is recommended.[11]

  • Neutralization: While continuously stirring the diluted solution, slowly add a weak base such as sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃) in small portions. Be prepared for foaming and gas evolution (CO₂).[2][3][7][8]

  • Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter after each addition of the base.[7][11]

  • Endpoint: Continue adding the base until the pH of the solution is between 6.0 and 8.0.[9][11]

  • Final Disposal: Once neutralized, the resulting solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain any other hazardous materials (e.g., heavy metals) and is in accordance with your institution's EHS guidelines.[1][11] Always consult and follow your local regulations.

Quantitative Data for Neutralization

ParameterGuidelineNotes
Initial Dilution 1 part acid to ≥10 parts cold waterMinimizes heat generation.[11]
Neutralizing Agent Sodium Bicarbonate (NaHCO₃) or Soda Ash (Na₂CO₃)Weak bases are preferred to control the reaction rate.
Final pH 6.0 - 8.0Ensures the solution is no longer corrosive.[9][11]
Final Flushing Flush with ≥20 parts waterDilutes the neutralized salt solution for drain disposal.
Method 2: Hydrolysis and Neutralization (For Larger Quantities or as an Alternative)

This compound can be hydrolyzed to isopropanol (B130326) and sulfuric acid. The resulting sulfuric acid can then be neutralized. This method may be suitable for larger quantities but requires heating and more rigorous control.

Conceptual Protocol for Hydrolysis:

  • Dilution: Dilute the this compound with water in a reaction flask equipped with a reflux condenser and a stirrer.

  • Hydrolysis: Heat the solution to promote hydrolysis. The rate of hydrolysis of alkyl sulfates is temperature-dependent.

  • Cooling: After the reaction is complete, allow the solution to cool to room temperature.

  • Neutralization: Neutralize the resulting sulfuric acid solution by following the direct neutralization protocol described above.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Assessment cluster_neutralization Direct Neutralization (Small Quantities) cluster_hydrolysis Hydrolysis & Neutralization (Large Quantities) cluster_final Final Disposal start Start: Isopropyl Hydrogen Sulphate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_quantity Assess Quantity dilute_acid 1. Dilute Acid with Cold Water (1:10) assess_quantity->dilute_acid Small Quantity hydrolyze 1. Hydrolyze with Water (Requires Heating) assess_quantity->hydrolyze Large Quantity ppe->assess_quantity add_base 2. Slowly Add Weak Base (e.g., NaHCO₃) dilute_acid->add_base monitor_ph 3. Monitor pH add_base->monitor_ph check_ph_neutral pH between 6.0-8.0? monitor_ph->check_ph_neutral check_ph_neutral->add_base No final_disposal Dispose According to Institutional EHS Guidelines check_ph_neutral->final_disposal Yes cool_solution 2. Cool to Room Temp. hydrolyze->cool_solution neutralize_h2so4 3. Neutralize Sulfuric Acid (Follow Neutralization Protocol) cool_solution->neutralize_h2so4 neutralize_h2so4->final_disposal end End final_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Isopropyl hydrogen sulphate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of Isopropyl hydrogen sulphate, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is essential for ensuring laboratory safety.

Hazard Identification and Risk Assessment

This compound is a corrosive and flammable liquid that can cause severe skin and eye irritation.[1][2] As a strong acid, it can react violently with bases.[3] Inhalation of vapors may cause respiratory irritation and drowsiness.[4] A thorough risk assessment should be conducted before beginning any work with this chemical.

Personal Protective Equipment (PPE) Protocol

The following Personal Protective Equipment (PPE) is mandatory when handling this compound to minimize exposure and ensure personal safety.

1. Eye and Face Protection:

  • Chemical Splash Goggles: Must be worn at all times to protect against splashes.[5]

  • Face Shield: A face shield must be worn in conjunction with goggles when there is a significant risk of splashing, such as during transfers of larger volumes or when reacting with other substances.[5]

2. Skin and Body Protection:

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility data. Gloves should be inspected before each use and replaced immediately if signs of degradation appear.[5]

  • Laboratory Coat: A flame-resistant lab coat is essential.

  • Chemical-Resistant Apron: A splash apron should be worn over the lab coat to provide an additional layer of protection against corrosive splashes.[5]

  • Closed-toe Shoes: Shoes must be made of a non-porous material.

3. Respiratory Protection:

  • Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation of vapors.

  • Respirator: If there is a potential for exposure above the occupational exposure limit, or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[5]

Quantitative Data for this compound

PropertyValueSource
Molecular Formula C₃H₈O₄S[1][2]
Molecular Weight 140.16 g/mol [2]
Appearance Colorless liquid[1][3]
Odor Pungent[1]
Density 1.356 g/cm³[3]
Melting Point 245 °C[3]
Solubility Insoluble in water; soluble in alcohols and ethers.[1]

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment and reagents.

  • Don all required PPE as outlined above.

  • Have a spill kit and appropriate fire extinguisher readily accessible.

Handling and Use:

  • Dispense the required amount of this compound slowly and carefully to avoid splashing.

  • Keep the container tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.[1]

  • Maintain a safe distance and handle with caution.

  • Work away from heat, sparks, and open flames.[4]

Post-Handling:

  • Upon completion of work, tightly seal the this compound container.

  • Decontaminate the work area in the fume hood.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after handling.[6]

Emergency Procedures

Spill Response:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is large or you are not trained to handle it, contact your institution's emergency response team.

  • For small spills within the fume hood, use a chemical spill kit with an absorbent material suitable for acids.

  • Ventilate the area and ensure all ignition sources are removed.[7]

  • Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[8]

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Disposal Plan

  • All waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.[10]

  • The container should be stored in a cool, dry, well-ventilated area away from incompatible materials.

  • Do not mix with other waste streams unless compatibility has been confirmed.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[10]

Workflow for Safe Handling of this compound

A Preparation B Don PPE (Goggles, Face Shield, Gloves, Lab Coat, Apron) A->B C Work in Fume Hood B->C D Handling this compound C->D E Spill or Exposure? D->E F Follow Emergency Procedures E->F Yes G Continue Work E->G No H Decontaminate Work Area F->H G->H I Dispose of Waste H->I J Doff PPE I->J K Wash Hands J->K

Caption: Safe handling and disposal workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.